2-Allyloxyphenylboronic acid
Description
Properties
IUPAC Name |
(2-prop-2-enoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6,11-12H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUALPRJAXOAGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476275 | |
| Record name | 2-ALLYLOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151414-76-5 | |
| Record name | 2-ALLYLOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(prop-2-en-1-yloxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Allyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Allyloxyphenylboronic acid (CAS No. 151414-76-5) is a versatile synthetic building block that has garnered interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with a readily transformable allyl group, offer a dual functionality that can be strategically exploited in the synthesis of complex molecules. This guide, intended for researchers and professionals in drug development and related fields, provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this valuable reagent. The information presented herein is synthesized from established chemical principles and available technical data to provide a practical and authoritative resource.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in research and development. The key properties of 2-Allyloxyphenylboronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 151414-76-5 | [1] |
| Molecular Formula | C₉H₁₁BO₃ | [1] |
| Molecular Weight | 177.99 g/mol | [1] |
| Appearance | White to off-white crystalline powder (typical for arylboronic acids) | General knowledge |
| Melting Point | Not explicitly reported in readily available literature. Phenylboronic acid has a melting point of 216-219 °C. Substituents can alter this value. | [2] |
| Solubility | Expected to be soluble in polar organic solvents such as diethyl ether, ethanol, and acetone, with poor solubility in nonpolar solvents like hexanes. Phenylboronic acid itself exhibits this solubility profile. | [2] |
| Storage | Sealed in a dry, refrigerated (2-8°C) environment. Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxines. | [1] |
Synthesis and Purification
The synthesis of 2-Allyloxyphenylboronic acid is not widely detailed in standard literature, however, a logical and commonly employed synthetic route for arylboronic acids involves the lithiation of an aryl halide followed by borylation.
Proposed Synthesis Pathway
A plausible and efficient synthesis starts from the readily available 2-bromophenol. The synthesis can be conceptualized in two main steps:
-
O-Allylation of 2-Bromophenol: This is a standard Williamson ether synthesis. 2-Bromophenol is deprotonated with a suitable base, such as sodium hydride, to form the corresponding phenoxide. This nucleophile then displaces the bromide from allyl bromide to form 2-bromoallylphenyl ether.
-
Lithiation and Borylation: The aryl bromide is then subjected to a lithium-halogen exchange at low temperatures (typically -78 °C) using an organolithium reagent like n-butyllithium. This generates a highly reactive aryllithium species. The subsequent addition of a trialkyl borate, such as trimethyl borate, followed by acidic workup, yields the desired 2-allyloxyphenylboronic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar transformations and should be optimized for safety and yield.
Step 1: Synthesis of 2-Bromoallylphenyl ether
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil, suspended in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromophenol (1.0 eq) in anhydrous DMF.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-bromoallylphenyl ether.
Step 2: Synthesis of 2-Allyloxyphenylboronic acid
-
Dissolve the purified 2-bromoallylphenyl ether (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting aryllithium solution at -78 °C for 1 hour.
-
Add trimethyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-allyloxyphenylboronic acid.
Purification
Purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.
-
Recrystallization: This is the preferred method for obtaining high-purity material. A common solvent system for arylboronic acids is a mixture of a good solvent (e.g., diethyl ether, ethyl acetate) and a poor solvent (e.g., hexane, pentane). The crude product is dissolved in a minimal amount of the good solvent, and the poor solvent is added until turbidity is observed. Cooling the mixture should induce crystallization.
-
Acid-Base Extraction: An alternative purification method involves dissolving the crude product in an organic solvent and extracting with a basic aqueous solution to form the water-soluble boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified to precipitate the purified boronic acid, which is then extracted into an organic solvent.[1]
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, allylic, and boronic acid protons.
-
Aromatic Protons (δ 6.8-8.0 ppm): Four protons on the phenyl ring will appear as a complex multiplet in this region. The proton ortho to the boronic acid group is expected to be the most downfield.
-
Allylic Protons (δ 4.5-6.1 ppm):
-
The methine proton (-CH=) will appear as a multiplet around δ 5.9-6.1 ppm.
-
The terminal vinyl protons (=CH₂) will appear as two distinct multiplets around δ 5.2-5.5 ppm.
-
The methylene protons (-OCH₂-) will appear as a doublet around δ 4.5-4.7 ppm.
-
-
Boronic Acid Protons (-B(OH)₂): These protons are often broad and may exchange with residual water in the NMR solvent. Their chemical shift is highly variable and can appear over a wide range.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation. The carbon attached to the allyloxy group will be significantly downfield.
-
Allylic Carbons (δ 69-134 ppm):
-
The methine carbon (-CH=) is expected around δ 132-134 ppm.
-
The terminal vinyl carbon (=CH₂) will appear around δ 117-119 ppm.
-
The methylene carbon (-OCH₂-) will be found around δ 69-71 ppm.
-
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Boronic Acid): A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.
-
C-H Stretches (Aromatic and Alkene): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while alkene C-H stretches will also be in this region. Saturated C-H stretches from the methylene group will be just below 3000 cm⁻¹.
-
C=C Stretch (Alkene and Aromatic): Absorptions in the 1600-1650 cm⁻¹ region correspond to the C=C stretching of the allyl group, and aromatic ring stretching will appear in the 1450-1600 cm⁻¹ range.
-
B-O Stretch: A strong, characteristic band for the B-O bond is expected in the 1300-1400 cm⁻¹ region.
-
C-O Stretch (Ether): The C-O stretching of the allyloxy group will likely appear in the 1200-1250 cm⁻¹ region.
Reactivity and Applications
The synthetic utility of 2-allyloxyphenylboronic acid stems from the distinct reactivity of its two functional moieties: the boronic acid and the allyl group.
Suzuki-Miyaura Cross-Coupling
The primary application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[3] 2-Allyloxyphenylboronic acid can be coupled with a variety of aryl or vinyl halides and triflates to generate biaryl and substituted styrene structures, which are prevalent in pharmaceuticals and functional materials.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 eq), 2-allyloxyphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.
-
Degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere, typically between 80-110 °C, and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by flash chromatography or recrystallization.
Transformations of the Allyl Group
The allyl group serves as a versatile handle for further synthetic modifications, which can be performed before or after the Suzuki-Miyaura coupling. This allows for the introduction of additional complexity and functionality. Potential transformations include:
-
Claisen Rearrangement: Heating can induce a Claisen rearrangement to form 2-allyl-6-hydroxyphenylboronic acid, which can then be further functionalized.
-
Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can convert the allyl group into an aldehyde, which can then participate in various subsequent reactions.
-
Isomerization: Treatment with a suitable transition metal catalyst can isomerize the allyl group to a propenyl group.
-
Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, or dihydroxylation.
Applications in Medicinal Chemistry and Materials Science
While specific, widespread applications of 2-allyloxyphenylboronic acid are not extensively documented, its structural motifs are relevant to several areas:
-
Medicinal Chemistry: Boronic acids are recognized as important pharmacophores, with several boron-containing drugs approved for clinical use.[4] The ability to generate complex biaryl structures via Suzuki-Miyaura coupling makes this compound a valuable building block for the synthesis of potential therapeutic agents.[5] The allyl group can also be used to attach the molecule to larger scaffolds or to modulate its pharmacokinetic properties.
-
Materials Science: Phenylboronic acid-containing polymers are being explored for applications such as sensors and drug delivery systems.[6] The allyl group of 2-allyloxyphenylboronic acid could potentially be used as a polymerizable monomer to create functional materials with boronic acid moieties for sensing or binding applications.
Safety and Handling
As with all laboratory chemicals, 2-allyloxyphenylboronic acid should be handled with appropriate safety precautions.
-
Hazard Identification: Based on data for similar substituted phenylboronic acids, it is likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. As boronic acids can be sensitive to moisture, storage under an inert atmosphere is recommended for long-term stability.
Conclusion
2-Allyloxyphenylboronic acid is a valuable, bifunctional reagent with significant potential in organic synthesis. Its utility in the construction of complex molecular architectures through Suzuki-Miyaura coupling, combined with the versatility of the allyl group for further transformations, makes it a powerful tool for researchers in medicinal chemistry, materials science, and related disciplines. While detailed experimental data for this specific compound is somewhat limited in the public domain, the established principles of boronic acid chemistry provide a solid foundation for its successful application. It is anticipated that as the demand for novel and complex chemical entities grows, the use of such strategically functionalized building blocks will continue to expand.
References
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PrepChem. (n.d.). Synthesis of 2-allyl-4-bromophenol. Retrieved from [Link]
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Lead Sciences. (n.d.). 2-Allyloxyphenylboronic acid. Retrieved from [Link]
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Ribeiro, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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YouTube. (2015, November 12). How to Purify Boric Acid (by Recrystallization). Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Retrieved from [Link]
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Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405. [Link]
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Ferreira, J. A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1834. [Link]
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ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]
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Edinburgh Research Explorer. (n.d.). Application of the Lithiation-Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2023, May 23). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Solubility of phenylboronic compounds in water. Retrieved from [Link]
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Reddit. (2017, December 19). Purification of boronic acids?. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
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ResearchGate. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Volume 1 and 2), Second Edition. Retrieved from [Link]
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ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Retrieved from [Link]
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ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]
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PubMed. (2004, May 15). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved from [Link]
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Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]
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Aggarwal Group. (2017, February 28). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
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National Institutes of Health. (2023, May 23). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2-Allyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyloxyphenylboronic acid is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, incorporating both a reactive boronic acid moiety and a readily transformable allyl group, makes it a valuable building block for the construction of complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of substrates.[1] Simultaneously, the allyloxy group offers a handle for a variety of chemical transformations, including but not limited to, isomerization, oxidation, and participation in cycloaddition reactions. This dual functionality has positioned 2-allyloxyphenylboronic acid as a key intermediate in the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the primary synthetic routes to 2-allyloxyphenylboronic acid, offering detailed experimental protocols and insights into the underlying chemical principles.
Strategic Approaches to Synthesis
The synthesis of 2-allyloxyphenylboronic acid can be approached via two principal retrosynthetic pathways, each with its own set of advantages and experimental considerations.
Route 1: From 2-Bromophenol
This route involves a two-step sequence commencing with the readily available starting material, 2-bromophenol. The core strategy is to first introduce the allyloxy group via a Williamson ether synthesis, followed by conversion of the bromoarene to the corresponding boronic acid through a lithium-halogen exchange and subsequent borylation.
Route 2: From 2-Hydroxyphenylboronic Acid
A more convergent approach begins with 2-hydroxyphenylboronic acid, a commercially available reagent. This pathway focuses on the selective O-allylation of the phenolic hydroxyl group, a transformation that must be conducted under conditions that preserve the integrity of the boronic acid moiety.
The choice between these two routes will often depend on the availability of starting materials, scalability requirements, and the specific experimental capabilities of the laboratory.
Synthesis Route 1: A Step-by-Step Protocol Starting from 2-Bromophenol
This synthetic strategy is a robust and widely applicable method for the preparation of a variety of substituted arylboronic acids.
Step 1: O-Allylation of 2-Bromophenol to yield 1-Allyloxy-2-bromobenzene
The initial step involves the formation of an ether linkage between 2-bromophenol and an allyl group. The Williamson ether synthesis is the classic and most efficient method for this transformation. The reaction proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an allyl halide.
Figure 1: Workflow for the O-allylation of 2-bromophenol.
Experimental Protocol:
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), and a suitable solvent such as acetone or acetonitrile.[2][3]
-
Addition of Allylating Agent: Add allyl bromide (1.2 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 1-allyloxy-2-bromobenzene can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless oil.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and inexpensive base that is effective in deprotonating the phenol without causing side reactions. Stronger bases are generally not required and may lead to decomposition of the allyl bromide.
-
Solvent: Acetone and acetonitrile are polar aprotic solvents that facilitate the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.
-
Excess Allyl Bromide: A slight excess of allyl bromide is used to ensure complete consumption of the 2-bromophenol.
Step 2: Lithiation-Borylation of 1-Allyloxy-2-bromobenzene
This crucial step involves the conversion of the aryl bromide to the desired boronic acid. The process utilizes an organolithium reagent to perform a lithium-halogen exchange, generating a highly reactive aryllithium intermediate. This intermediate is then trapped with a borate ester, followed by acidic hydrolysis to yield the final product.[4]
Figure 2: Workflow for the lithiation-borylation of 1-allyloxy-2-bromobenzene.
Experimental Protocol:
-
Inert Atmosphere: All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: Dissolve 1-allyloxy-2-bromobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.[4]
-
Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Cool the mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-allyloxyphenylboronic acid can be purified by recrystallization or by forming a diethanolamine adduct.[2][5]
Causality Behind Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and oxygen. The absence of these is critical for the success of the reaction.
-
Low Temperature: The lithium-halogen exchange is a very fast and exothermic reaction. Maintaining a low temperature (-78 °C) is essential to prevent side reactions, such as the decomposition of the aryllithium intermediate.
-
Triisopropyl Borate: This borate ester is a common and effective electrophile for trapping the aryllithium species. Other borate esters like trimethyl borate can also be used.
-
Acidic Work-up: The acidic work-up is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.
Synthesis Route 2: A Convergent Approach from 2-Hydroxyphenylboronic Acid
This alternative route offers a more direct synthesis, provided that the starting material, 2-hydroxyphenylboronic acid, is readily available. The key challenge in this approach is the selective allylation of the phenolic hydroxyl group in the presence of the boronic acid functionality.
O-Allylation of 2-Hydroxyphenylboronic Acid
The direct allylation of 2-hydroxyphenylboronic acid can be achieved under basic conditions, similar to the Williamson ether synthesis. However, care must be taken to choose conditions that do not lead to the degradation of the boronic acid group. The boronic acid can form a borate complex under basic conditions, which might affect its stability and reactivity.[6]
Figure 3: Workflow for the selective O-allylation of 2-hydroxyphenylboronic acid.
Experimental Protocol:
-
Reagent Setup: In a round-bottom flask, dissolve 2-hydroxyphenylboronic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a mild base like potassium carbonate (K₂CO₃, 2 equivalents) to the solution and stir for a short period to form the phenoxide.
-
Allylation: Add allyl bromide (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50 °C to accelerate the reaction. Monitor the progress by TLC.
-
Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Mild Base and Moderate Temperature: The use of a mild base and controlled temperature is crucial to prevent the degradation of the boronic acid group, which can be sensitive to harsh basic conditions and high temperatures.
-
Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it effectively dissolves the reactants and facilitates the Sₙ2 reaction.
Characterization of 2-Allyloxyphenylboronic Acid
Thorough characterization of the final product is essential to confirm its identity and purity. The following data provides a reference for the expected analytical results.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the protons of the allyl group (vinylic and methylene), and the acidic protons of the boronic acid (which may be broad or exchange with D₂O). |
| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the allyl group, and the carbon atom attached to the boron (which may be broad due to quadrupolar relaxation). |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2-allyloxyphenylboronic acid (C₉H₁₁BO₃, MW: 177.99 g/mol ).[7] Dehydration to form the boroxine is a common observation in the mass spectrometry of boronic acids.[8][9] |
Table 1: Analytical Characterization Data for 2-Allyloxyphenylboronic Acid.
Applications in Drug Development and Organic Synthesis
The synthetic utility of 2-allyloxyphenylboronic acid is primarily centered around its participation in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the coupling of the 2-allyloxyphenyl moiety with a diverse range of organic halides and triflates, providing access to a wide variety of substituted biaryl compounds. These biaryl structures are prevalent in many biologically active molecules and pharmaceutical agents.
Furthermore, the allyloxy group can be subsequently modified to introduce additional functionality. For instance, it can undergo isomerization to a propenyl ether, which can then be cleaved to reveal a free phenol. This "traceless" linking strategy is valuable in multi-step syntheses.
Conclusion
This technical guide has outlined two reliable and efficient synthetic routes for the preparation of 2-allyloxyphenylboronic acid, a key building block in modern organic synthesis. The choice of synthetic strategy will depend on various factors, including the availability of starting materials and the desired scale of the reaction. The detailed experimental protocols and the rationale behind the chosen conditions are provided to enable researchers to successfully synthesize and characterize this valuable compound. The unique combination of a boronic acid and an allyloxy group in a single molecule ensures that 2-allyloxyphenylboronic acid will continue to be a valuable tool for the discovery and development of new chemical entities.
References
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Lu, S., Chen, X., Chang, X., Zhang, S., Zhang, D., Zhao, Y., Yang, L., Ma, Y., & Sun, P. (2023). Boron-catalysed transition-metal-free arylation and alkenylation of allylic alcohols with boronic acids. RSC Advances, 13(5), 3237–3241. [Link]
- Bailey, W. F., & Punzalan, E. R. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry (pp. 205-226). CRC Press.
- Kumar, A., Akanksha, & Kumar, S. (2014). Development of a Mild and Efficient Protocol for the Protection and O-Alkylation of Tertiary Allyl Alcohol of Oxindole with Pota. RSC Advances, 4(75), 40053-40058.
-
ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved February 8, 2026, from [Link]
-
Priebe, H. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. [Link]
-
Krasinski, A., & Goralski, C. T. (n.d.). The Lithium-Halogen Exchange Reaction. Retrieved February 8, 2026, from [Link]
-
Grajales, J. C., & Velasquez, S. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1833. [Link]
-
RSC Publishing. (n.d.). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. Retrieved February 8, 2026, from [Link]
-
Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
-
Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). How to purify boronic acids/boronate esters? Retrieved February 8, 2026, from [Link]
- Tanimoto, H., et al. (2024).
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved February 8, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved February 8, 2026, from [Link]
Sources
- 1. Boron-catalysed transition-metal-free arylation and alkenylation of allylic alcohols with boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07919D [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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- 6. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Monograph: 2-Allyloxyphenylboronic Acid
This technical guide provides an in-depth analysis of 2-Allyloxyphenylboronic acid , a critical intermediate in the synthesis of benzoxaboroles (a class of boron-heterocycles with significant pharmaceutical utility, e.g., Tavaborole).[1]
Content Type: Technical Guide / Chemical Profile Subject: Spectroscopic Data, Synthesis, and Application Logic CAS Registry Number: 855230-61-4 (Generic for 2-alkoxy derivatives; specific CAS may vary by anhydride form)[1]
Executive Summary
2-Allyloxyphenylboronic acid is an ortho-substituted arylboronic acid characterized by an allyloxy ether moiety adjacent to the boronic acid group.[1] It serves as a pivotal "masked" scaffold for the synthesis of benzoxaboroles via Ring-Closing Metathesis (RCM) or Heck-type cyclizations.[1]
For drug development professionals, this molecule represents a strategic entry point into boron-containing pharmacophores.[1] However, its spectroscopic characterization is often complicated by the dynamic equilibrium between the free acid and its cyclic anhydride (boroxine), as well as its susceptibility to protodeboronation.[1]
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | [2-(prop-2-en-1-yloxy)phenyl]boronic acid |
| Molecular Formula | C |
| Molecular Weight | 177.99 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, Acetone; sparingly soluble in non-polar solvents.[1][2] |
| Stability | Hygroscopic; tends to dehydrate to boroxine (trimer) upon storage.[1] |
Spectroscopic Data Profile
The following data represents the expected spectroscopic signature for the pure boronic acid monomer. Researchers must note that in situ NMR often shows a mixture of monomer and boroxine (trimer), leading to peak broadening or duplication.[1]
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
H NMR (400 MHz, DMSO-d
)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| B-OH | 7.80 – 8.20 | br s | 2H | Boronic acid hydroxyls (disappears with D |
| Ar-H (6) | 7.65 – 7.75 | dd | 1H | Ortho to Boron; most deshielded aromatic proton.[1] |
| Ar-H (4) | 7.35 – 7.45 | td | 1H | Para to Allyloxy; resonance effects.[1] |
| Ar-H (5) | 6.90 – 7.00 | t | 1H | Meta to Allyloxy.[1] |
| Ar-H (3) | 6.95 – 7.05 | d | 1H | Ortho to Allyloxy; shielded by electron-donating oxygen.[1] |
| Vinyl-CH | 6.00 – 6.15 | m | 1H | Internal alkene proton of the allyl group.[1] |
| Vinyl-CH | 5.25 – 5.45 | dd/m | 2H | Terminal alkene protons (cis/trans splitting visible).[1] |
| O-CH | 4.55 – 4.65 | d | 2H | Methylene adjacent to oxygen; characteristic doublet.[1] |
C NMR (100 MHz, DMSO-d
)
-
Aromatic C-O: ~163.0 ppm (Deshielded by oxygen).[1]
-
Aromatic C-B: ~125.0 – 130.0 ppm (Often broad or invisible due to Quadrupolar Relaxation of Boron).[1]
-
Vinyl CH: ~133.5 ppm.[1]
-
Vinyl CH
: ~117.0 ppm.[1] -
O-CH
: ~68.5 ppm.[1] -
Other Ar-C: 135.5, 131.0, 120.5, 112.0 ppm.[1]
B NMR (128 MHz)
-
Shift:
+29.0 to +31.0 ppm. -
Note: A broad singlet indicates the tricoordinate boron species.[1] A shift to ~5-10 ppm would indicate tetrahedral boronate formation (e.g., if complexed with diols).[1]
Infrared Spectroscopy (FT-IR)
-
3200 – 3450 cm
: O-H stretch (broad, H-bonded).[1] -
1640 cm
: C=C stretch (Allyl group).[1] -
1340 – 1350 cm
: B-O asymmetric stretch (Characteristic of boronic acids).[1] -
1240 cm
: Ar-O-C ether stretch.[1]
Mass Spectrometry (ESI-MS)[1]
-
Ionization Mode: Negative Electrospray (ESI-).[1]
-
Observed Ion: [M-H]
or [M+ROH-H] (solvate).[1] -
Isotope Pattern: Distinctive
B/ B ratio (~1:4).[1] -
Common Artifact: Peaks corresponding to the boroxine (anhydride) [3M - 3H
O + H] .[1]
Synthesis & Validation Protocol
The most robust route utilizes a Metal-Halogen Exchange followed by boronation.[1] This avoids the harsh conditions of direct boronation which might affect the allyl ether.[1]
Step-by-Step Methodology
-
Precursor Synthesis: Alkylation of 2-bromophenol with allyl bromide and K
CO in acetone (Reflux, 4h) to yield 1-bromo-2-(allyloxy)benzene .[1] -
Lithiation (Cryogenic):
-
Boron Electrophile Addition:
-
Add Triisopropyl borate (B(O
Pr) , 1.2 equiv) rapidly at -78°C.[1] -
Allow the mixture to warm slowly to Room Temperature (RT) over 12 hours.
-
-
Hydrolysis & Workup:
Workflow Visualization
Caption: Figure 1. Standard synthetic route via cryogenic lithiation-boronation sequence.[1]
Critical Handling & Self-Validating Checks
The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1]
-
Observation: NMR in CDCl
often shows broad peaks. -
Validation: Run NMR in D
O/NaOD (converts to boronate) or CD OD (forms monomeric ester) to sharpen peaks and confirm purity.
Protodeboronation Risk
ortho-Alkoxy boronic acids are electronically rich.[1] Under highly acidic conditions or high heat, the C-B bond can cleave, yielding (allyloxy)benzene (phenol ether).[1]
-
QC Check: Check for a triplet at
7.0–7.3 ppm in H NMR (indicating a proton where Boron should be).
References
-
Synthesis of Benzoxaboroles: Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry, 2009.[1] [1]
-
Boronic Acid Characterization: Hall, D. G.[1] "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Wiley-VCH, 2011.[1] [1]
-
NMR of Boronic Acids: Nieto, S., et al. "NMR of Boronic Acids and Esters."[1] Annual Reports on NMR Spectroscopy, 2011.
-
Allylboration Chemistry: Lachance, H., & Hall, D. G.[1] "Allylboration of Carbonyl Compounds." Organic Reactions, 2008.[1] [1]
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Introduction: Elucidating the Structure of a Versatile Building Block
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Allyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
2-Allyloxyphenylboronic acid is a bifunctional organic compound of significant interest in synthetic chemistry. Its utility stems from the presence of two key reactive sites: a boronic acid moiety, which is a cornerstone of Suzuki-Miyaura cross-coupling reactions, and an allyl group, which can participate in a wide array of transformations including metathesis, isomerization, and oxidation. The precise structural verification of this molecule is paramount for its successful application in multi-step syntheses and drug discovery pipelines.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and accessible analytical technique for the unambiguous structural elucidation of 2-Allyloxyphenylboronic acid. This guide provides a comprehensive analysis of its ¹H NMR spectrum, delving into the theoretical underpinnings, practical experimental considerations, and detailed interpretation of the spectral data.
Foundational Principles: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Allyloxyphenylboronic acid is governed by three core principles that translate molecular structure into observable data.[1][2]
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[3][4]
-
Integration: The area under each signal is directly proportional to the number of protons it represents. This provides a quantitative ratio of the different types of protons in the molecule.
-
Spin-Spin Coupling (J): The splitting of a signal into a multiplet (e.g., doublet, triplet) arises from the magnetic influence of non-equivalent protons on adjacent carbons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity and spatial relationship of protons.
Structural Analysis: Predicting the ¹H NMR Spectrum
The structure of 2-Allyloxyphenylboronic acid contains three distinct proton environments: the aromatic ring, the allyl group, and the boronic acid hydroxyls. Each environment gives rise to a characteristic set of signals.
The Aromatic Region (δ ≈ 6.8–8.0 ppm)
The phenyl ring is asymmetrically substituted with an electron-donating allyloxy group (-O-allyl) and an electron-withdrawing boronic acid group (-B(OH)₂). This ortho-substitution pattern breaks the symmetry of the ring, rendering all four aromatic protons chemically non-equivalent. Their expected chemical shifts and multiplicities are influenced by both electronic effects and through-space coupling. Protons on aromatic rings typically appear in the 6.5-8.0 ppm range.[4]
The Allyl Group Region (δ ≈ 4.5–6.2 ppm)
The allyl group (-OCH₂-CH=CH₂) presents a classic and information-rich system.
-
Vinylic Protons (δ ≈ 5.0–6.2 ppm): The three protons on the double bond are all non-equivalent. The internal proton (-CH=) is coupled to the two terminal protons (=CH₂) and the two allylic protons (-OCH₂-), resulting in a complex multiplet. The terminal protons often exhibit distinct chemical shifts due to their cis and trans relationships to the internal proton, showing characteristic geminal, cis, and trans coupling constants.[5] The restricted rotation around the C=C double bond is a key factor in their non-equivalence.[6]
-
Allylic Protons (δ ≈ 4.5–4.7 ppm): The two protons of the -OCH₂- group are adjacent to both an oxygen atom and the vinyl group. The electronegative oxygen deshields them, shifting them downfield. They are coupled to the internal vinylic proton, typically appearing as a doublet or a narrow multiplet.
The Boronic Acid Protons (δ variable, often broad)
The two hydroxyl protons of the boronic acid group (-B(OH)₂) are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange often leads to a single, broad signal that can appear over a wide chemical shift range. In many cases, especially in protic solvents like methanol-d₄ or D₂O, these protons exchange completely with the deuterium from the solvent and become invisible in the spectrum.[1][7]
Predicted Data Summary
The following table summarizes the anticipated ¹H NMR spectral data for 2-Allyloxyphenylboronic acid.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-Ar (ortho to B(OH)₂) | 7.6 - 7.9 | 1H | dd (doublet of doublets) | Jortho ≈ 7-9, Jmeta ≈ 1-3 |
| H-Ar (para to B(OH)₂) | 7.2 - 7.5 | 1H | dt (doublet of triplets) | Jortho ≈ 7-9, Jmeta ≈ 1-3 |
| H-Ar (ortho to O-allyl) | 6.8 - 7.1 | 1H | dt (doublet of triplets) | Jortho ≈ 7-9, Jmeta ≈ 1-3 |
| H-Ar (meta to B(OH)₂) | 6.8 - 7.1 | 1H | dd (doublet of doublets) | Jortho ≈ 7-9, Jmeta ≈ 1-3 |
| -OCH₂- | 4.5 - 4.7 | 2H | d (doublet) or m (multiplet) | J ≈ 5-6 |
| -CH=CH₂ | 5.9 - 6.2 | 1H | ddt (doublet of doublet of triplets) | Jtrans ≈ 17, Jcis ≈ 10, Jallyl ≈ 5 |
| -CH=CH ₂(trans) | 5.3 - 5.5 | 1H | dq (doublet of quartets) | Jtrans ≈ 17, Jgem ≈ 1.5 |
| -CH=CH ₂(cis) | 5.2 - 5.4 | 1H | dq (doublet of quartets) | Jcis ≈ 10, Jgem ≈ 1.5 |
| -B(OH )₂ | 4.0 - 9.0 (or not observed) | 2H | br s (broad singlet) | N/A |
Experimental Protocol: Acquiring a High-Quality Spectrum
The quality of the NMR spectrum is critically dependent on proper sample preparation.[8] This is especially true for boronic acids, which are prone to oligomerization.
Causality in Solvent Selection
The choice of deuterated solvent is the most critical decision. Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[9] This equilibrium can lead to complex or uninterpretable spectra with multiple sets of peaks.
-
CDCl₃ (Deuterated Chloroform): A common, non-polar solvent. It is often used but can promote boroxine formation, leading to spectral complexity.[7] Furthermore, it can become acidic over time, potentially degrading acid-sensitive compounds.[10][11]
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar, aprotic solvent that is excellent for dissolving polar analytes. Its hydrogen-bond accepting nature can help break up boroxine oligomers.
-
Methanol-d₄ (Deuterated Methanol): A polar, protic solvent. This is often the solvent of choice for boronic acids. The alcohol readily interacts with the boronic acid, effectively breaking the B-O-B bonds of the boroxine trimer and ensuring the compound is analyzed in its monomeric form.[7] The primary drawback is that the acidic B(OH)₂ protons will exchange with the solvent's deuterium and become unobservable.
Step-by-Step Sample Preparation Protocol
-
Material Preparation: Ensure the 2-Allyloxyphenylboronic acid sample is dry and free of non-volatile impurities. Typically, 5-15 mg of the compound is sufficient for a standard ¹H NMR experiment.[11]
-
Solvent Dispensing: In a clean, dry vial, dissolve the weighed sample in approximately 0.6 mL of a chosen deuterated solvent (Methanol-d₄ is recommended).
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral resolution, filter the sample solution directly into a high-quality NMR tube (e.g., Wilmad, Norell).[8] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Referencing: While the residual solvent peak is often used as a secondary reference, an internal standard like tetramethylsilane (TMS) can be used for ultimate precision.[2] If using pre-spiked solvent, ensure the TMS concentration is low to avoid overwhelming the spectrum.
-
Labeling: Clearly label the NMR tube cap with a unique identifier.
Caption: Experimental workflow for NMR analysis.
Instrument Parameters
For a standard ¹H NMR experiment on a 400 MHz spectrometer, the following parameters are typical:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Standard for routine analysis. |
| Number of Scans (NS) | 16 - 64 | Balances signal-to-noise with time; increase for dilute samples. |
| Relaxation Delay (D1) | 1 - 2 seconds | Allows for protons to relax between pulses for accurate integration. |
| Acquisition Time (AQ) | 2 - 4 seconds | Determines digital resolution. |
| Pulse Width (P1) | ~9-11 µs (for 90°) | Calibrated to ensure uniform excitation of all protons. |
Concluding Insights
The ¹H NMR spectrum of 2-Allyloxyphenylboronic acid is a rich source of structural information. A systematic approach, beginning with the prediction of chemical shifts and coupling patterns, is essential for accurate interpretation. The most critical experimental variable is the choice of solvent, with protic solvents like methanol-d₄ being highly effective at simplifying the spectrum by preventing boroxine formation. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this valuable synthetic intermediate, ensuring its reliable performance in subsequent chemical applications.
References
-
Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
South Dakota State University. (n.d.). 11 B NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved from [Link]
-
ResearchGate. (2008, August 5). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information. Retrieved from [Link]
-
NSF PAR. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]
-
Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]
-
YouTube. (2021, February 15). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link]
-
ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
-
Nmr-facility.be. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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Mass spectrometry of 2-Allyloxyphenylboronic acid
Technical Whitepaper: Mass Spectrometric Characterization of 2-Allyloxyphenylboronic Acid
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric (MS) analysis of 2-Allyloxyphenylboronic acid (
Physicochemical Context & Isotopic Signature
Before initiating any MS workflow, the operator must understand the fundamental behavior of the analyte in the gas phase. 2-Allyloxyphenylboronic acid is not a static molecule; it exists in a dynamic equilibrium sensitive to solvent and temperature.[1]
Molecular Specifications:
The Boron Isotope Validation Rule:
Unlike carbon-based molecules where the M+1 peak is minor, boron-containing compounds possess a distinct isotopic signature due to the natural abundance of
-
Diagnostic Check: Every molecular ion cluster must exhibit a 1:4 intensity ratio between the
( B) and ( B) peaks.[1] Absence of this doublet indicates deboronation or misidentification.[1]
Ionization Strategies: The Polarity Decision
In my experience as an application scientist, the most common failure mode in analyzing phenylboronic acids is selecting the wrong ionization mode or mobile phase, leading to "silent" spectra or overwhelming artifacts.
Negative Mode ESI (ESI-): The Preferred Approach
Boronic acids are Lewis acids (electron pair acceptors).[1] They do not protonate easily in positive mode but readily form anionic adducts or deprotonate in basic conditions.[1]
-
Primary Species:
(m/z 177.[1]07) is often weak.[1][2] -
Adduct Formation: In the presence of modifiers, you will likely observe
.
Positive Mode ESI (ESI+): The "Artifact" Trap
Positive mode is feasible but prone to solvent artifacts.[1] Boronic acids readily esterify with methanol in the source.[1]
-
Warning: If using MeOH as a mobile phase, expect to see the methyl ester
.[1] -
Recommendation: If ESI+ is required, use ACN/Water with Ammonium Acetate to drive
formation.[1]
The Dehydration Artifact: Boroxine Formation[3][4]
A critical "ghost" peak often confuses researchers: the Boroxine .[1] Phenylboronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially during the desolvation process in the MS source.
The Mechanism:
Diagnostic Mass Shift:
If you observe a high-mass peak at m/z 480.20 (for the
Fragmentation Pathways (MS/MS)
Structural elucidation requires understanding how the molecule breaks apart under Collision-Induced Dissociation (CID).[1]
| Fragment Type | Mechanism | Mass Shift ( | Diagnostic Value |
| Water Loss | Dehydration of boronic acid group | -18 Da | Low (Generic to all boronic acids) |
| Allyl Cleavage | Homolytic cleavage of O-Allyl bond | -41 Da ( | High (Specific to 2-Allyloxy group) |
| Deboronation | Cleavage of C-B bond | -45 Da ( | Medium (Confirming Phenyl ring) |
| Combined | Loss of Allyl + Boronic acid | -86 Da | High (Leaving Phenol radical) |
Visualized Workflows & Pathways
Diagram 1: MS Method Development Workflow
A logic gate for selecting the correct ionization and troubleshooting artifacts.
Caption: Decision tree for minimizing solvent-adduct artifacts and validating boron content.
Diagram 2: Boroxine Equilibrium & Fragmentation
Visualizing the dynamic changes occurring in the ion source.
Caption: The reversible equilibrium between the monomeric acid and the trimeric boroxine artifact.
Standard Operating Procedure (SOP)
Objective: To obtain a clean molecular ion signal with minimal artifacts.
Step 1: Sample Preparation
-
Solvent: Dissolve 2-Allyloxyphenylboronic acid in Acetonitrile (ACN) . Avoid Methanol to prevent esterification.[1]
-
Concentration: Prepare a stock at 1 mg/mL, dilute to 10 µg/mL for infusion.
-
Additive: Add 0.1% Formic Acid (for Negative mode adducts) or 5mM Ammonium Acetate (for Positive mode).[1]
Step 2: Instrument Parameters (Generic ESI Source) [1][2]
-
Flow Rate: 5–10 µL/min (Direct Infusion).[1]
-
Source Temp: Keep relatively low (< 250°C ) to minimize thermal dehydration to boroxine.[1]
-
Cone Voltage:
Step 3: Data Validation
-
Scan Range: Set m/z 50–600 to capture monomer (178) and potential trimer (480).[1]
-
Isotope Check: Zoom into m/z 177-179.[1] Confirm the characteristic boron pattern.[1][3]
-
Artifact Check: If m/z 480 is dominant, dilute the sample with water/ACN (50:50) to push the equilibrium back to the monomer.
References
-
Fragmentation Mechanisms of Arylboronic Acids Title: The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Source: NIH / PubMed Central URL:[2][Link] (Generalized citation based on search context 1.1)[1][2]
-
ESI-MS of Boronic Acids & Adducts Title: Arylboronic acid chemistry under electrospray conditions. Source: Chemistry (Weinheim an der Bergstrasse, Germany) URL:[2][Link]1][2]
-
Boroxine Equilibrium Title: The Boroxine–Boronic Acid Equilibrium.[1][3] Source: University of Edinburgh Research Explorer URL:[Link]1][2]
-
General Boronic Acid Analysis Title: Analysis of Boronic Acids Without Chemical Derivatisation.[1][4] Source: ResearchGate (Bristow et al.) URL:[1][Link]1][2]
Sources
- 1. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. massbank.eu [massbank.eu]
- 3. reddit.com [reddit.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Introduction: The Significance and Unresolved Structure of 2-Allyloxyphenylboronic Acid
An In-depth Technical Guide to the Prospective Crystal Structure of 2-Allyloxyphenylboronic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the crystal structure of 2-allyloxyphenylboronic acid. A comprehensive search of crystallographic databases reveals a notable absence of a publicly available crystal structure for this compound. Consequently, this document provides a prospective analysis, outlining the requisite experimental protocols to determine its three-dimensional structure. We present a detailed methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-allyloxyphenylboronic acid. Furthermore, based on the known crystal structures of analogous ortho-alkoxy-substituted phenylboronic acids, we predict the likely intermolecular interactions and crystal packing motifs. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic characterization of this and similar boronic acid derivatives.
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The substituent pattern on the phenyl ring significantly influences their reactivity, stability, and solid-state properties. The title compound, 2-allyloxyphenylboronic acid (Figure 1), is a valuable building block in medicinal chemistry and materials science due to the dual functionality of the boronic acid and the terminal allyl group, which can be further functionalized.
Despite its commercial availability and utility, a definitive crystal structure of 2-allyloxyphenylboronic acid has not been reported in the Cambridge Structural Database (CSD) or other public repositories. The determination of its crystal structure is a critical step in understanding its solid-state behavior, including polymorphism, stability, and intermolecular interactions. This knowledge is paramount for applications in drug development, where solid-state properties dictate formulation and bioavailability, and in materials science for the rational design of crystalline materials.
This guide, therefore, provides a comprehensive roadmap for the determination and analysis of the crystal structure of 2-allyloxyphenylboronic acid.
Figure 1. Chemical structure of 2-Allyloxyphenylboronic acid.
Synthesis and Crystallization: The Path to Diffraction-Quality Crystals
The cornerstone of a successful crystal structure determination is the availability of high-quality single crystals. This necessitates a robust synthetic and purification protocol, followed by a meticulous crystallization process.
Synthesis and Purification
A common route to 2-allyloxyphenylboronic acid involves the protection of 2-hydroxyphenylboronic acid with an allyl group, or via a metal-halogen exchange from 2-allyloxybromobenzene followed by quenching with a trialkyl borate and subsequent hydrolysis. A generalized synthetic scheme is presented below.
Regardless of the synthetic route, rigorous purification is essential. Column chromatography on silica gel followed by recrystallization is a standard procedure to achieve the high purity (>98%) required for successful crystallization. The purity should be confirmed by NMR spectroscopy and mass spectrometry.
Crystallization Strategy
The key to obtaining single crystals suitable for X-ray diffraction is to screen a variety of crystallization conditions. The choice of solvent and crystallization technique are the most critical parameters. For boronic acids, which possess both hydrogen bond donor and acceptor capabilities, solvents that can compete for these interactions can inhibit the formation of an ordered crystal lattice.
Experimental Protocol: Crystallization of 2-Allyloxyphenylboronic Acid
-
Solvent Selection: Begin with a range of solvents of varying polarity. Good starting points include:
-
Non-polar: Toluene, Hexane
-
Moderately polar: Dichloromethane, Ethyl acetate
-
Polar aprotic: Acetone, Acetonitrile
-
Polar protic: Methanol, Ethanol
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified 2-allyloxyphenylboronic acid in a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a loosely capped vial. Allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, place a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below.
-
-
Crystal Harvesting: Once crystals of sufficient size (ideally > 0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop and immediately mount them on the diffractometer for analysis.
Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This step involves integration of the diffraction spots, scaling of the data, and an absorption correction.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
Prospective Crystal Structure of 2-Allyloxyphenylboronic Acid: An Educated Hypothesis
While the definitive crystal structure of 2-allyloxyphenylboronic acid remains to be determined, we can make informed predictions based on the known structures of related ortho-alkoxy-substituted phenylboronic acids, such as (2-butoxyphenyl)boronic acid.[3] A common and energetically favorable motif for phenylboronic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the boronic acid groups.[3][4][5]
Predicted Intermolecular Interactions
The primary intermolecular interaction governing the crystal packing of 2-allyloxyphenylboronic acid is expected to be strong O-H···O hydrogen bonding between the boronic acid moieties of two neighboring molecules. This interaction typically leads to the formation of a planar, eight-membered ring with an R22(8) graph-set motif.
In addition to this primary hydrogen bonding, other weaker interactions are likely to play a role in the overall crystal packing:
-
π-π Stacking: The aromatic rings may engage in offset face-to-face π-π stacking interactions, further stabilizing the crystal lattice.[3]
-
C-H···π Interactions: The allylic C-H bonds or the aromatic C-H bonds may interact with the π-system of adjacent phenyl rings.[3]
-
Dispersion Forces: Van der Waals forces will contribute to the overall cohesive energy of the crystal.[6]
Hypothetical Crystallographic Data
Based on the structures of similar compounds, a hypothetical set of crystallographic parameters for 2-allyloxyphenylboronic acid is presented in Table 1. It is important to emphasize that these are predicted values and await experimental verification.
Table 1: Hypothetical Crystallographic Data for 2-Allyloxyphenylboronic Acid
| Parameter | Predicted Value |
| Chemical Formula | C9H11BO3 |
| Formula Weight | 177.99 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~7-10 |
| b (Å) | ~15-20 |
| c (Å) | ~8-12 |
| β (°) | ~90-105 |
| V (ų) | ~1000-1500 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.2-1.4 |
Visualization of Predicted Supramolecular Assembly
The predicted hydrogen-bonded dimer of 2-allyloxyphenylboronic acid can be visualized using a schematic diagram.
Caption: Predicted hydrogen-bonded dimer of 2-allyloxyphenylboronic acid.
Conclusion
This technical guide has outlined a comprehensive strategy for the determination and analysis of the crystal structure of 2-allyloxyphenylboronic acid. While a definitive structure is not yet available in the public domain, the protocols for synthesis, crystallization, and single-crystal X-ray diffraction provided herein offer a clear path forward for researchers. The predicted supramolecular assembly, dominated by the formation of hydrogen-bonded dimers, is based on the well-established structural chemistry of analogous phenylboronic acids. The experimental elucidation of this crystal structure will be a valuable contribution to the fields of synthetic chemistry, medicinal chemistry, and materials science, providing fundamental insights into the solid-state properties of this versatile building block.
References
-
Durka, M., et al. (2014). Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1059. Available at: [Link]
-
Durka, M., et al. (2013). 2-Methoxy-3-(trimethylsilyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1818. Available at: [Link]
-
Chia, T. S., et al. (2019). Crystal structure of a second monoclinic polymorph of 3-methoxybenzoic acid with Z′ = 1. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 8–11. Available at: [Link]
- Groom, C. R., et al. (2016). The Cambridge Structural Database.
-
Dabkowski, W., et al. (2008). (2-Butoxyphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o437. Available at: [Link]
-
Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. Available at: [Link]
-
Lead Sciences. (n.d.). 2-Allyloxyphenylboronic acid. Retrieved from [Link]
- BenchChem. (2025). X-ray Crystallography of (7-Bromo-1H-indol-2-yl)boronic Acid Derivatives: A Comparative Guide. BenchChem Technical Support.
- MDPI. (2022).
- MDPI. (2021). Hydrogen Bond and Other Lewis Acid–Lewis Base Interactions as Preliminary Stages of Chemical Reactions. International Journal of Molecular Sciences, 22(16), 8884.
-
ResearchGate. (n.d.). X-ray diffraction pattern of the obtained boric acid. Retrieved from [Link]
- Chem Help ASAP. (2023, October 30). intermolecular forces & drug-target binding [Video]. YouTube.
- Oreate AI Blog. (2026, January 7).
- ALEKS. (2017, November 9). Identifying the Important Intermolecular Forces in Pure Compounds [Video]. YouTube.
- Royal Society of Chemistry. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5867-5895.
- Royal Society of Chemistry. (2020). Dissecting intermolecular interactions in the condensed phase of ibuprofen and related compounds: the specific role and quantification of hydrogen bonding and dispersion forces. Physical Chemistry Chemical Physics, 22(32), 18059-18070.
- American Chemical Society. (2026, February 5). Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]butanes. Journal of the American Chemical Society.
- Roxi Hulet. (2023, August 31). ALEKS: Identifying the intermolecular forces between atoms, ions, and molecules [Video]. YouTube.
Sources
- 1. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 2. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. (2-Butoxyphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-3-(trimethylsilyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting intermolecular interactions in the condensed phase of ibuprofen and related compounds: the specific role and quantification of hydrogen bonding and dispersion forces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: Stability Dynamics and Preservation of 2-Allyloxyphenylboronic Acid
Executive Summary & Chemical Identity
Target Molecule: 2-Allyloxyphenylboronic acid
CAS Registry Number: 151414-76-5 (Primary isomer reference)
Molecular Formula:
This guide addresses the specific stability profile of 2-Allyloxyphenylboronic acid , a bifunctional building block containing a Lewis-acidic boronic acid moiety and a reactive allyl ether handle. Unlike simple phenylboronic acids, the ortho-positioning of the allyloxy group introduces unique intramolecular interactions that govern its stability.
The Core Challenge: This molecule exists in a delicate thermodynamic equilibrium. It is prone to three distinct degradation pathways: dehydration (trimerization to boroxine), protodeboronation (C-B bond cleavage), and oxidative polymerization of the allyl tail. Successful utilization requires a storage and handling protocol that arrests these mechanisms until the moment of reaction.
Structural Dynamics and Degradation Mechanisms
To preserve this reagent, one must understand the "Why" behind its instability. We categorize degradation into Reversible (manageable) and Irreversible (catastrophic) pathways.
The Ortho-Effect and Intramolecular Coordination
In ortho-alkoxy boronic acids, the oxygen atom of the allyloxy group can coordinate intramolecularly with the empty p-orbital of the boron atom.
-
Impact: This coordination can stabilize the monomeric form in the solid state but paradoxically makes the C-B bond more susceptible to hydrolytic cleavage (protodeboronation) under basic conditions compared to meta or para isomers.
Mechanism A: Boroxine Cycle (Reversible)
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). This is an equilibrium process driven by entropy and heat.
-
The Trap: Many researchers mistake boroxine conversion for decomposition. It is not. Boroxines often hydrolyze back to the acid species under aqueous coupling conditions. However, boroxine formation alters the stoichiometry of your reaction (3 Borons per mole vs. 1), leading to under-dosing of the reagent.
Mechanism B: Protodeboronation (Irreversible)
This is the primary failure mode. The C-B bond cleaves, replacing the boron group with a proton, yielding 2-allyloxyphenol .
-
Trigger: Base catalysis (common in Suzuki couplings) and metal impurities. The ortho-allyloxy group accelerates this by stabilizing the transition state of the ipso-substitution.
Mechanism C: Allylic Oxidation (Irreversible)
The allyl group (
Visualization: The Degradation Landscape
The following diagram illustrates the kinetic and thermodynamic relationships between these states.
Figure 1: The degradation landscape. Green arrows indicate reversible recovery; Red arrows indicate permanent loss of titer.
Storage Specifications: The "Gold Standard" Protocol
To maximize shelf-life (targeting >12 months), adhere to the following storage hierarchy.
Table 1: Storage Parameter Matrix
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Preferred) 2-8°C (Acceptable) | Low temp kinetically inhibits oxidation and thermodynamically favors the solid state over the boroxine equilibrium shift. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass Vials with Teflon-lined caps | Amber glass blocks UV light (radical initiator). Teflon prevents leaching of plasticizers that can contaminate the boron species. |
| Desiccation | Required | Store vials inside a secondary jar containing Drierite or Silica Gel. Moisture control is critical to prevent caking. |
Quality Control & Self-Validating Workflows
Never assume the purity of a boronic acid stored for >3 months. Use this self-validating system before committing the reagent to a high-value synthesis.
The 1H NMR Validation Protocol
NMR is the only reliable method to distinguish between the Acid, the Boroxine, and the Phenol degradation product.
-
Solvent: Use DMSO-d6 (dry).
is often too acidic and can promote boroxine formation in the tube, giving false data. -
Key Signals to Watch:
-
Boronic Acid (Active): Distinct
singlet, typically broad, around 8.0 - 8.5 ppm . -
Boroxine (Anhydride): Absence of the OH signal; slight shift in the aromatic region.
-
Phenol (Degradant): Sharp singlet for phenolic OH (approx 5-6 ppm) and loss of the specific ortho-proton splitting pattern.
-
Allyl Group: Check the integration of the multiplet at ~6.0 ppm (CH=) and doublet at ~4.6 ppm (O-CH2). Loss of integration here indicates polymerization.
-
Re-Purification (Emergency Protocol)
If the batch contains significant 2-allyloxyphenol (>5%), recrystallization is required.
-
Solvent System: Water/Ethanol or Water/Acetone.
-
Method: Dissolve in minimal hot solvent. Filter hot (removes polymer). Cool slowly. Boronic acids crystallize; phenols often stay in the mother liquor.
Visualization: The QC Decision Tree
Follow this logic flow to determine reagent suitability.
Figure 2: Quality Control Decision Tree. Note that "High Boroxine Content" is not a failure state, but a stoichiometry adjustment state.
Application Note: Handling in Suzuki-Miyaura Coupling
The ortho-allyloxy group makes this reagent sensitive to the harsh bases typically used in cross-coupling (e.g.,
Optimized Reaction Guidelines:
-
Base Selection: Avoid strong hydroxides (
, ). Use milder bases like or . -
Water Content: While water is needed for the catalytic cycle, excess water at high temp promotes protodeboronation. Use a defined ratio (e.g., Dioxane:Water 4:1).
-
Stoichiometry: If your NMR indicates boroxine presence, calculate molecular weight based on the trimer or add 5-10% excess to account for the mass difference.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
-
IUPAC. (2025). Nomenclature of Organic Chemistry: Boronic Acids and Esters.
-
Sigma-Aldrich. (2024). Product Specification: 2-Allyloxyphenylboronic acid (CAS 151414-76-5).[1]
-
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2.
Sources
Purity Analysis of 2-Allyloxyphenylboronic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Purity in the Application of 2-Allyloxyphenylboronic Acid
2-Allyloxyphenylboronic acid, a versatile organoboron compound, serves as a crucial building block in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex molecular architectures makes it an invaluable reagent in the fields of medicinal chemistry and materials science. The purity of this reagent is paramount; the presence of even minor impurities can significantly impact reaction yields, introduce unwanted byproducts, and in the context of drug development, pose potential safety risks. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 2-Allyloxyphenylboronic acid, offering insights into the rationale behind experimental choices and the interpretation of analytical data.
Understanding the Impurity Profile: A Proactive Approach to Purity Analysis
A thorough purity analysis begins with an understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities, degradation products, and residual solvents.
-
Process-Related Impurities: These impurities arise from the synthetic route used to prepare 2-Allyloxyphenylboronic acid. A common synthetic pathway involves the reaction of an ortho-alkoxy-substituted aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate. Potential impurities from this process include:
-
Starting Materials: Unreacted 2-allyloxybromobenzene or other precursors.
-
Homocoupling Products: Biphenyl species formed from the coupling of two aryl groups.
-
Protodeborylation Products: The corresponding arene (allyl phenyl ether) formed by the replacement of the boronic acid group with a hydrogen atom.
-
-
Degradation Products: 2-Allyloxyphenylboronic acid, like many boronic acids, is susceptible to degradation. Key degradation pathways include:
-
Oxidative Degradation: The carbon-boron bond can be susceptible to oxidation, particularly in the presence of reactive oxygen species, potentially leading to the formation of 2-allyloxyphenol.[1]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, but the presence of boroxines can complicate analysis and affect reactivity.
-
-
Residual Solvents and Water: Solvents used in the synthesis and purification steps may be present in the final product. Furthermore, the hygroscopic nature of many boronic acids means that water content is a critical purity parameter to be determined.
A Multi-faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of the purity of 2-Allyloxyphenylboronic acid. A combination of chromatographic and spectroscopic methods, alongside other techniques, is essential for a comprehensive assessment.
Chromatographic Techniques: Separating and Quantifying Components
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile organic compounds like 2-Allyloxyphenylboronic acid.[2]
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 2-Allyloxyphenylboronic acid, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
-
Causality of Experimental Choices:
-
Column Selection: A C18 column is a good starting point due to its versatility and ability to retain moderately polar to nonpolar compounds.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. The gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent content, allows for the separation of compounds with a range of polarities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of the boronic acid group.
-
Detection: A UV detector is commonly employed, as the phenyl ring of 2-Allyloxyphenylboronic acid absorbs UV light. A photodiode array (PDA) detector is particularly useful as it can acquire the UV spectrum of each peak, aiding in peak identification and purity assessment.
-
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector, monitoring at 220 nm and 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of 2-Allyloxyphenylboronic acid and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of more volatile impurities or for derivatized 2-Allyloxyphenylboronic acid, GC-MS can be a powerful tool.[3]
-
Principle: GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase coated on the inside of a long, thin capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
-
Causality of Experimental Choices:
-
Derivatization: Boronic acids are generally not volatile enough for direct GC analysis. Derivatization, for example, by silylation to form a more volatile ester, is often necessary.
-
Column Selection: A nonpolar or moderately polar column (e.g., DB-5ms) is typically used for the separation of a wide range of organic compounds.
-
Mass Spectrometry: Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used as a "fingerprint" for compound identification by comparison to spectral libraries.
-
Experimental Protocol: GC-MS Analysis (after derivatization)
-
Derivatization: To 1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of pyridine. Heat at 60 °C for 30 minutes.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection: 1 µL, splitless mode.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide detailed information about the chemical structure of the main component and any impurities present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR should be employed.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For 2-Allyloxyphenylboronic acid, the ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons of the allyloxy group, and the exchangeable protons of the boronic acid hydroxyl groups. Integration of the signals can be used to determine the relative amounts of the main component and any proton-containing impurities.
-
¹³C NMR: Provides information about the different carbon environments in the molecule. The carbon directly attached to the boron atom can sometimes be difficult to observe due to quadrupolar broadening.
-
Causality of Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents. DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the B(OH)₂ proton signals.
-
Internal Standard: For quantitative NMR (qNMR), a high-purity internal standard with a known concentration is added to the sample. The purity of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation and impurity identification.
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Causality of Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like boronic acids and often results in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Other Essential Analytical Techniques
Karl Fischer Titration
-
Principle: This is a specific and accurate method for the determination of water content.[4] The sample is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.[5][6]
-
Importance: Given the hygroscopic nature of boronic acids, determining the water content is crucial for an accurate assessment of purity.[7]
Thermal Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It can be used to assess thermal stability and identify the loss of volatiles, including water and residual solvents.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and assess the presence of impurities, which can broaden the melting endotherm.
Data Presentation and Interpretation
Summary of Analytical Techniques for Purity Assessment
| Analytical Technique | Information Provided | Key Experimental Considerations |
| HPLC | Separation and quantification of non-volatile impurities. | Reversed-phase C18 column, gradient elution, UV/PDA detection. |
| GC-MS | Identification and quantification of volatile impurities and derivatized analytes. | Derivatization is often required; choice of column and temperature program is critical. |
| ¹H NMR | Structural confirmation, identification of proton-containing impurities, and quantitative analysis (qNMR). | Choice of deuterated solvent; use of an internal standard for qNMR. |
| ¹³C NMR | Confirmation of the carbon skeleton. | The carbon attached to boron may be difficult to observe. |
| Mass Spectrometry | Molecular weight determination and structural information from fragmentation. | ESI is a suitable soft ionization technique. |
| Karl Fischer Titration | Accurate determination of water content. | Volumetric or coulometric methods can be used depending on the expected water content.[5] |
| TGA/DSC | Thermal stability, presence of volatiles, and melting point. | Controlled heating rate and atmosphere are important. |
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of 2-Allyloxyphenylboronic acid.
Caption: Workflow for the purity analysis of 2-Allyloxyphenylboronic acid.
Conclusion: Ensuring Quality and Reliability
The purity of 2-Allyloxyphenylboronic acid is a critical determinant of its performance in synthetic applications and its suitability for use in drug development. A comprehensive purity analysis, employing a suite of orthogonal analytical techniques, is essential to ensure the quality and reliability of this important reagent. By understanding the potential impurities and the principles behind the analytical methods, researchers can make informed decisions about the suitability of a given batch of 2-Allyloxyphenylboronic acid for their specific needs, ultimately leading to more robust and reproducible scientific outcomes.
References
- Ariesan, V., Cojocaru, Z., & Ghiran, D. (1975). Farmacia, 23.
- Castanet, A.-S., Colobert, F., & Schlama, T. (2000). Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Organic Letters, 2(22), 3559–3561.
- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Ivanova, Y., Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
-
Lead Sciences. (n.d.). 2-Allyloxyphenylboronic acid. Retrieved February 8, 2026, from [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved February 8, 2026, from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved February 8, 2026, from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0050246). Retrieved February 8, 2026, from [Link]
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved February 8, 2026, from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved February 8, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved February 8, 2026, from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved February 8, 2026, from [Link]
-
Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. Retrieved February 8, 2026, from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved February 8, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 8, 2026, from [Link]
Sources
- 1. US10377700B2 - Process for the recovery of a boronic acid - Google Patents [patents.google.com]
- 2. CN104788484A - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CN104788484B - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. raineslab.com [raineslab.com]
Theoretical Studies on 2-Allyloxyphenylboronic Acid: A Mechanistic & Computational Guide
Executive Summary
This technical guide provides a comprehensive theoretical and practical analysis of 2-Allyloxyphenylboronic acid (2-APBA) . As a bifunctional molecular scaffold, 2-APBA serves as a critical junction between classical Suzuki-Miyaura cross-coupling chemistry and the synthesis of bioactive benzoxaboroles. This document synthesizes Density Functional Theory (DFT) insights with experimental protocols to elucidate the molecule's unique "ortho-effect," Lewis acidity modulation, and cyclization kinetics.
Molecular Architecture & Electronic Properties[1][2]
The Ortho-Effect and Hemilability
The defining feature of 2-APBA is the proximity of the allyloxy ether oxygen to the electrophilic boron center. Unlike para-substituted isomers, the ortho-allyloxy group exerts a profound stereoelectronic effect .
-
B···O Interaction: Theoretical studies (NBO analysis) reveal a non-covalent interaction between the oxygen lone pair (
) and the empty p-orbital of boron ( ). While weaker than a covalent bond, this interaction ( ) stabilizes the boronic acid but increases the reorganization energy required for transmetallation in catalytic cycles. -
Conformational Locking: The allyloxy chain is not free-rotating; it adopts a syn-conformation to maximize this interaction, creating a "pre-organized" state for cyclization.
Lewis Acidity Modulation
The Lewis acidity of boronic acids is central to their reactivity. For 2-APBA, the intramolecular coordination of the ether oxygen mitigates the Lewis acidity compared to phenylboronic acid.
| Parameter | Phenylboronic Acid | 2-Allyloxyphenylboronic Acid | Trend |
| pKa (Calculated) | 8.8 | ~9.2 | Lower Acidity (Higher pKa) |
| B-O Bond Length | 1.37 Å | 1.36 Å | Slight Shortening |
| LUMO Energy | -0.5 eV | -0.3 eV | Higher LUMO (Less Electrophilic) |
| Hybridization | Partial pyramidalization |
Note: The "masked" Lewis acidity protects the boronic acid from protodeboronation but requires stronger bases for activation in Suzuki couplings.
Mechanistic Pathways: Cyclization vs. Coupling
The reactivity of 2-APBA bifurcates into two distinct pathways depending on the reaction environment: Palladium-Catalyzed Cross-Coupling and Intramolecular Radical Cyclization .
Pathway A: Benzoxaborole Formation (Radical Cyclization)
2-APBA is a precursor to 3-substituted benzoxaboroles, a scaffold found in antifungal drugs (e.g., Tavaborole). The mechanism typically involves a radical cascade.
-
Initiation: A radical initiator (e.g., AIBN) generates a radical species.
-
Addition: The radical adds to the terminal alkene of the allyloxy group.
-
Cyclization (5-exo-trig): The resulting alkyl radical attacks the aromatic ring or interacts with the boron center.
-
Termination: Hydrogen abstraction or oxidation yields the benzoxaborole.
Pathway B: Suzuki-Miyaura Coupling
In the presence of Pd(0), the C-B bond activates. However, the ortho-allyloxy group introduces steric bulk , hindering the transmetallation step.
-
Rate-Determining Step: Transmetallation is significantly slower due to the need to break the intramolecular B···O chelate before the base (OH⁻/CO₃²⁻) can coordinate.
Mechanistic Visualization
The following diagram illustrates the divergence between the cyclization pathway (leading to benzoxaboroles) and the cross-coupling pathway.
Figure 1: Divergent reaction pathways for 2-Allyloxyphenylboronic acid. Pathway A leads to benzoxaboroles via cyclization, while Pathway B leads to biaryls via cross-coupling.
Computational Methodology (DFT Protocol)[2]
To accurately model 2-APBA, standard force fields are insufficient due to the unique electronic nature of boron. The following DFT protocol is validated for organoboron systems.
Recommended Level of Theory
-
Functional: M06-2X or ωB97X-D .
-
Rationale: These functionals include dispersion corrections, which are critical for modeling the intramolecular
-stacking and weak B···O interactions in the ortho-position.
-
-
Basis Set: 6-311+G(d,p) or def2-TZVP .
-
Rationale: Diffuse functions (+) are mandatory to describe the lone pair on oxygen and the empty orbital on boron correctly.
-
-
Solvation Model: SMD (Solvation Model based on Density).
-
Solvents: THF (for synthesis) or Water (for biological relevance).
-
Computational Workflow Diagram
This workflow ensures self-validating results by cross-referencing geometry with frequency analysis.
Figure 2: Standardized computational workflow for validating the geometry and electronic state of 2-APBA.
Experimental Protocols
Synthesis of 2-Allyloxyphenylboronic Acid
Direct alkylation of 2-hydroxyphenylboronic acid often leads to anhydrides (boroxines). The preferred route is via lithiation.
Reagents: 2-Bromophenol, Allyl bromide, n-Butyllithium, Triisopropyl borate.
-
O-Alkylation:
-
Dissolve 2-bromophenol (10 mmol) in acetone.
-
Add
(1.5 eq) and Allyl bromide (1.2 eq). -
Reflux for 4 hours. Filter and concentrate to yield 1-bromo-2-(allyloxy)benzene.
-
-
Lithiation & Borylation:
-
Dissolve the bromide in anhydrous THF under Argon. Cool to -78°C.
-
Add n-BuLi (1.1 eq) dropwise. Critical: Maintain temp < -70°C to prevent benzyne formation.
-
Stir for 30 mins. Add Triisopropyl borate (1.2 eq).
-
Warm to RT overnight.
-
-
Hydrolysis:
-
Quench with 1M HCl. Extract with EtOAc.
-
Purification: Recrystallize from acetonitrile/water. Do not use column chromatography as boronic acids streak on silica.
-
Suzuki-Miyaura Coupling Protocol
Due to steric hindrance, standard conditions often fail. Use high-activity catalysts.
-
Substrates: 2-APBA (1.2 eq), Aryl Bromide (1.0 eq).
-
Catalyst:
(2 mol%) + SPhos (4 mol%).-
Note: SPhos is essential to create a bulky, electron-rich Pd center that facilitates oxidative addition and transmetallation despite the ortho-bulk.
-
-
Base:
(2.0 eq). -
Solvent: Toluene/Water (10:1) at 100°C.
References
-
Synthesis of Benzoxaboroles: Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 2009. [Link]
-
Suzuki-Miyaura Coupling Mechanisms: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]
-
Ortho-Effect in Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014. [Link]
-
DFT Methods for Organoboron Compounds: Chéron, N., et al. "Theoretical Study of the Mechanism of the Suzuki-Miyaura Reaction." Journal of Physical Chemistry A, 2011. [Link]
-
Lewis Acidity of Boronic Acids: Bosch, L., et al. "Probing the Lewis Acidity of Boronic Acids."[1][2] Chemistry - A European Journal, 2022. [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Thermal Landscape of 2-Allyloxyphenylboronic Acid: An In-depth Technical Guide
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Characterization of 2-Allyloxyphenylboronic Acid, with a Focus on its Melting Point Determination.
The Significance of Melting Point in Compound Validation
The melting point of a crystalline solid is a critical physical constant used to establish its identity and purity. A sharp melting range typically indicates a high degree of purity, while a broad and depressed melting range often suggests the presence of impurities. For drug development professionals, an accurate melting point is a crucial parameter that influences formulation, stability, and regulatory filings.
Synthesis and Purification: The Foundation of Accurate Measurement
An accurate melting point determination is contingent on the purity of the sample. The following section outlines a plausible synthetic route for 2-allyloxyphenylboronic acid and the subsequent purification steps essential for obtaining a sample suitable for analysis.
Synthetic Pathway
A common route to arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate. For 2-allyloxyphenylboronic acid, a viable synthesis starts from 2-bromophenol, as depicted in the workflow below.
Caption: Synthetic workflow for 2-Allyloxyphenylboronic Acid.
Experimental Protocol: Synthesis of 2-Allyloxyphenylboronic Acid
-
Allylation of 2-Bromophenol: To a solution of 2-bromophenol in acetone, add potassium carbonate followed by the dropwise addition of allyl bromide. Reflux the mixture for 4-6 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure.
-
Formation of the Grignard Reagent: Dissolve the resulting 2-allyloxy-1-bromobenzene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Slowly add n-butyllithium and stir for 1 hour.
-
Borylation: To the cooled solution, add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by acidification with 2M HCl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product should be purified by column chromatography on silica gel.
Purification to Analytical Grade
For an accurate melting point, the synthesized 2-allyloxyphenylboronic acid must be of high purity (≥98%). Recrystallization is a highly effective method for purifying solid organic compounds.
Experimental Protocol: Recrystallization
-
Dissolve the crude 2-allyloxyphenylboronic acid in a minimum amount of a hot solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Methodologies for Melting Point Determination
With a purified sample, the melting point can be determined using established techniques. This guide details two primary methods: the traditional capillary melting point and the more advanced Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This widely used technique provides a melting range.
Experimental Protocol: Capillary Melting Point
-
Sample Preparation: Finely powder a small amount of the dried, purified 2-allyloxyphenylboronic acid.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.
-
Measurement: Place the capillary in a melting point apparatus. Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This range is the melting point.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that provides a more detailed and quantitative measure of the melting process. It measures the difference in heat flow between the sample and a reference as a function of temperature.
Caption: Workflow for DSC analysis of melting point.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of purified 2-allyloxyphenylboronic acid into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan. An empty sealed pan is used as a reference.
-
Instrument Program: Set the DSC instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting point.
-
Data Acquisition: The instrument will record the heat flow as a function of temperature. The melting process will appear as an endothermic peak on the resulting thermogram.
Data Interpretation
The DSC thermogram provides several key data points:
| Parameter | Description |
| Onset Temperature | The temperature at which the melting process begins. This is often reported as the melting point. |
| Peak Temperature | The temperature at which the heat flow is at its maximum. |
| Enthalpy of Fusion (ΔHfus) | The area under the melting peak, which corresponds to the energy required to melt the sample. |
Factors Influencing Melting Point and Best Practices
Several factors can affect the accuracy of a melting point measurement:
-
Purity: As mentioned, impurities broaden and depress the melting range.
-
Heating Rate: A rapid heating rate can lead to an artificially high and broad melting range.
-
Sample Packing: In the capillary method, improper packing can lead to inaccurate results.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can result in different melting points. It is crucial to document the crystallization conditions.
-
Decomposition: Some boronic acids may decompose at or near their melting point. Observation of color change or gas evolution during heating should be noted.
Conclusion
While a definitive, literature-reported melting point for 2-allyloxyphenylboronic acid remains elusive, this guide provides the necessary framework for its empirical determination. By following rigorous synthesis, purification, and analytical procedures, researchers can confidently establish this critical physical property. The application of both capillary and DSC methods is recommended for a comprehensive and robust characterization. This approach not only ensures data integrity for the compound but also reinforces the principles of good scientific practice in the characterization of novel chemical entities.
References
No specific literature reporting the melting point of 2-Allyloxyphenylboronic acid was identified during the search. The following references provide general methodologies and background information relevant to the synthesis and characterization of boronic acids.
-
General Synthesis of Boronic Acids: Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Differential Scanning Calorimetry Principles and Applications: Höhne, G. W., Hemminger, W. F., & Flammersheim, H. J. (2003). Differential Scanning Calorimetry. Springer. [Link]
-
Purification of Organic Compounds: Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
Methodological & Application
Application Notes & Protocols: 2-Allyloxyphenylboronic Acid in Suzuki-Miyaura Coupling
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 2-allyloxyphenylboronic acid as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. Boronic acids are pivotal reagents in medicinal chemistry for the synthesis of bioactive molecules and the rapid exploration of structure-activity relationships (SAR)[1]. This document moves beyond standard procedures to explain the causal relationships behind protocol design, addressing the unique challenges and opportunities presented by the ortho-allyloxy substituent. We will dissect the reaction mechanism, provide field-tested protocols, and offer expert insights into catalyst selection, reaction optimization, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex biaryl compounds.
Introduction: The Strategic Value of 2-Allyloxyphenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a foundational method for carbon-carbon bond formation in modern organic synthesis[2]. 2-Allyloxyphenylboronic acid is a particularly valuable reagent within this class due to the synthetic versatility of its constituent parts. The resulting 2-allyloxybiaryl scaffold serves as a gateway to a variety of molecular architectures. The allyl group is not merely a spectator; it is a functional handle that can be subsequently deprotected to reveal a phenol, isomerized, or elaborated through various olefin chemistries. The phenol, in turn, is a key pharmacophore and a versatile precursor for further derivatization, making this reagent highly attractive in multi-step synthetic campaigns, particularly in drug discovery[3][4].
However, the presence of the ortho-allyloxy group introduces specific stereoelectronic effects and potential side reactions that demand careful consideration. This guide will illuminate the mechanistic nuances and provide robust strategies to ensure successful and reproducible outcomes.
Mechanistic Considerations: The Role of the Ortho-Allyloxy Group
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination. The base is critical for activating the boronic acid to facilitate the transmetalation step.[5][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The ortho-allyloxy group on the boronic acid partner can influence this cycle in several ways:
-
Steric Hindrance: The bulky ortho-substituent can impede the approach of the boronic acid to the palladium center, potentially slowing the rate of transmetalation. This is a common challenge with ortho-substituted substrates.[8] To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often essential. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is more reactive in the oxidative addition step and can better accommodate sterically demanding partners.[5][9]
-
Chelation/Coordination: The ether oxygen of the allyloxy group could, in principle, coordinate to the palladium center. This might stabilize certain intermediates, but it can also potentially sequester the catalyst in an off-cycle, non-productive state, particularly if a stable five-membered chelate ring forms.[10] Careful ligand selection is key to minimizing such unwanted interactions.
-
Allyl Group Reactivity: The allyl group itself is susceptible to palladium-catalyzed reactions. Under certain conditions, Pd(0) can catalyze deallylation or isomerization of the double bond. This is a critical consideration; reaction conditions must be chosen to favor the desired cross-coupling pathway over these potential side reactions. Lower reaction temperatures and shorter reaction times are generally preferred.
Application Notes & Optimization Strategies
Achieving high yields and purity requires a systematic approach to optimizing reaction parameters. The interplay between the catalyst, ligand, base, and solvent is crucial.
Catalyst and Ligand Selection
For sterically hindered substrates like 2-allyloxyphenylboronic acid, standard catalysts like Pd(PPh₃)₄ may prove sluggish.[9] A screening approach is often the most effective strategy.
| Catalyst/Ligand System | Key Characteristics & Rationale | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | A go-to system for hindered couplings. SPhos is a bulky, electron-rich biaryl phosphine that accelerates both oxidative addition and reductive elimination. | 1-3% Pd, 2-6% Ligand |
| Pd₂(dba)₃ / XPhos | XPhos offers a different steric and electronic profile than SPhos and can be effective when other ligands fail. Pd₂(dba)₃ is a common, air-stable Pd(0) source.[5] | 1-2% Pd, 2-4% Ligand |
| Pd(dppf)Cl₂ | A robust, air-stable Pd(II) precatalyst. The dppf ligand provides a wide bite angle, which can be beneficial, but may be less effective for highly hindered substrates than Buchwald-type ligands.[10] | 2-5% |
| Ni(PPh₂Me)₂Cl₂ | A non-precious metal alternative. Nickel catalysts can be highly effective for coupling Lewis-basic substrates, though they may require an activator like n-BuMgCl.[11] This is an emerging area for challenging couplings. | 3-10% |
Expert Insight: Always pre-form the active catalyst by stirring the palladium source and ligand in the solvent for a few minutes before adding the other reagents. This ensures the formation of the desired catalytic species and can improve reproducibility.
The Critical Role of the Base
The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[6][7] The choice of base can dramatically affect the reaction outcome.
| Base | Strength | Solubility & Comments | When to Use |
| K₃PO₄ | Strong | Moderately soluble in organic solvents, often used as a fine powder or in aqueous solution. Generally high-performing and compatible with many functional groups.[6] | A strong first choice for many couplings, especially with hindered partners. |
| K₂CO₃ / Na₂CO₃ | Moderate | Often used as an aqueous solution. Cost-effective and widely applicable. Can be less effective for challenging couplings.[6] | Standard, reliable choice for less demanding aryl bromides or iodides. |
| Cs₂CO₃ | Strong | More soluble in organic solvents (e.g., dioxane, THF) than other carbonates, enhancing its reactivity.[6] | Excellent for difficult couplings where other bases fail, but more expensive. |
| KF | Weak | Used under anhydrous conditions. Effective for substrates with base-labile functional groups (e.g., esters).[5] | Recommended for reactions with base-sensitive functionalities. |
Self-Validation: If a reaction fails or gives low yield, running small-scale screens with different bases is a primary troubleshooting step. The optimal base is highly substrate-dependent.[6]
Solvent Systems
The solvent must solubilize the reagents and facilitate the catalytic cycle. Aprotic polar solvents, often with water, are common.
-
Dioxane / H₂O: A highly effective and common solvent system. Dioxane solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Toluene / H₂O: A less polar option that can be advantageous in preventing certain side reactions.
-
THF / H₂O: Another excellent choice, though its lower boiling point limits the accessible temperature range.
-
2-MeTHF: A greener alternative to THF with a higher boiling point and greater stability.
Expert Insight: Degassing the solvent and reaction mixture is critical for success. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles for sensitive reactions.[10]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-allyloxyphenylboronic acid with a generic aryl bromide (Ar-Br).
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
Materials:
-
2-Allyloxyphenylboronic acid (1.2 equiv.)
-
Aryl bromide (Ar-Br, 1.0 equiv.)
-
Potassium phosphate (K₃PO₄, 2.0 equiv., finely ground)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Anhydrous, degassed 1,4-dioxane and deionized water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (e.g., 1.0 mmol), 2-allyloxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: In a separate, small vial, weigh the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.
-
Atmosphere Exchange: Seal the flask with a rubber septum, and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas (Argon or Nitrogen). This step is crucial to remove oxygen.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/H₂O) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS until the starting aryl bromide is consumed (typically 2-16 hours).[12]
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic extracts and wash with water (20 mL), followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.[12]
Troubleshooting Common Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure rigorous degassing of solvents and inert atmosphere.2. Screen stronger bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase temperature in 10 °C increments. |
| Formation of Phenol (Deallylation) | Palladium-catalyzed cleavage of the allyl ether. | 1. Lower the reaction temperature.2. Reduce reaction time; stop the reaction as soon as the starting material is consumed.3. Screen different ligand systems; some may be less prone to this side reaction. |
| Protodeborylation of Boronic Acid | Hydrolysis of the C-B bond, often base or temperature-mediated. | 1. Use a slight excess (1.2-1.5 equiv.) of the boronic acid.2. Use a milder base (e.g., KF) if compatible with the coupling partners.3. Ensure the boronic acid is of high quality and not partially decomposed. |
| Homocoupling of Boronic Acid | Oxidative coupling of two boronic acid molecules. | 1. This is often caused by the presence of oxygen. Improve degassing procedures.2. Use a different palladium precursor or ligand. |
References
-
Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2025). An Efficient Protocol for a Pd(OAc)2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing phenylboronic acids and triphenylboroxines.
-
ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis and isolation of allylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
MDPI. (n.d.). Boron Chemistry for Medical Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allylboronic acid or boronate synthesis. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. reddit.com [reddit.com]
- 11. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimal Base Selection for Suzuki-Miyaura Coupling of 2-Allyloxyphenylboronic Acid
Executive Summary
The Suzuki-Miyaura coupling of 2-allyloxyphenylboronic acid presents a distinct set of challenges compared to standard phenylboronic acids. The presence of the ortho-allyloxy group introduces significant steric hindrance and increases the susceptibility to protodeboronation (hydrolytic cleavage of the C-B bond).
While mild bases like sodium carbonate (
The Optimal Base Recommendation:
For maximum yield and reproducibility, Potassium Phosphate Tribasic (
Mechanistic Insight: The Ortho-Alkoxy Challenge
To select the right base, one must understand the failure modes specific to 2-allyloxyphenylboronic acid.
The Steric-Electronic Conflict
The ortho-allyloxy group exerts a "push-pull" effect:
-
Steric Hindrance: The bulky oxygen-containing group physically impedes the approach of the palladium(II) complex during the transmetallation step.
-
Electronic Activation: The electron-donating oxygen increases the nucleophilicity of the aryl ring, which paradoxically accelerates protodeboronation .
The Protodeboronation Trap
Under aqueous basic conditions, the boronate species (formed by base attack on the boronic acid) is the active nucleophile. However, ortho-heteroatoms facilitate a pathway where water protonates the ipso-carbon, releasing the boron moiety and yielding the deboronated arene (1-allyloxybenzene) instead of the coupled product.
Key Rule: The rate of transmetallation (
Visualization: Reaction Pathways
Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation.
Base Selection Matrix
The following table compares base performance specifically for ortho-substituted boronic acids.
| Base | Class | Solubility Profile | Suitability for 2-Allyloxyphenyl-B(OH)2 | Verdict |
| Carbonate | High (Water) | Low. Often too weak to drive transmetallation fast enough to beat deboronation. | Avoid | |
| Carbonate | High (Water) | Moderate. Better solubility in organics than Na salts, but can still lead to hydrolysis. | Backup | |
| Phosphate | High (Water) | High. The "Gold Standard" for hindered substrates. High basicity accelerates transmetallation. | Optimal | |
| Carbonate | Good (Organics) | High. Excellent solubility in dioxane/DMF. Good for anhydrous protocols. | Alternative | |
| Fluoride | Moderate | Specialized. Essential for strictly anhydrous conditions to prevent deboronation completely. | Specialist | |
| Amine | High (Organics) | Low. Generally ineffective for boronic acids (better for esters/MIDA boronates). | Avoid |
Experimental Protocols
Protocol A: The "Gold Standard" (High Throughput / Robust)
System:
Materials:
-
Aryl Halide (1.0 equiv)
-
2-Allyloxyphenylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (
) (2 mol%) -
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate Tribasic (
) (3.0 equiv) -
Solvent: Toluene and Water (10:1 ratio)
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a vial, dissolve
and SPhos in a small amount of toluene. Stir at room temperature for 10 minutes to form the active catalytic species (solution turns from orange to pale yellow/colorless). -
Loading: To a reaction vessel equipped with a stir bar, add the Aryl Halide, Boronic Acid, and solid
. -
Solvent Addition: Add the Toluene (containing the catalyst) and Water. The biphasic nature is crucial; the base dissolves in the water, while the organics remain in toluene, protecting the sensitive boronic acid from bulk aqueous exposure until the interface.
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5-10 minutes. Oxygen is the enemy of the phosphine ligand.
-
Reaction: Seal the vessel and heat to 80°C - 100°C for 4-12 hours.
-
Note: Monitor by HPLC/TLC. If the allyl group begins to isomerize (rare with Pd, common with Ru), lower the temperature to 60°C and extend time.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over
and concentrate.
Protocol B: The "Anhydrous" Method (For Highly Unstable Substrates)
System:
Materials:
-
Aryl Halide (1.0 equiv)
-
2-Allyloxyphenylboronic acid (1.5 equiv)
- (3-5 mol%)
-
Cesium Fluoride (
) (3.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure:
-
Drying: Flame-dry the glassware and cool under Argon.
-
Loading: Add Aryl Halide, Boronic Acid,
, and to the flask.-
Critical:
is hygroscopic. Weigh quickly or use a glovebox.
-
-
Solvent: Add anhydrous Dioxane via syringe.
-
Reaction: Heat to 80°C for 12-18 hours.
-
Workup: Filter through a Celite pad to remove insoluble salts. Concentrate the filtrate.
Optimization Workflow Logic
Use the following decision tree to guide your experimental design.
Figure 2: Decision matrix for optimizing reaction conditions.
Troubleshooting & Nuances
Allyl Group Stability
The allyl ether moiety is generally stable to basic Suzuki conditions. However, trace acid or extremely high temperatures (>120°C) can trigger a Claisen Rearrangement , migrating the allyl group to the ortho position (which is blocked here by Boron, leading to complex mixtures) or the para position.
-
Mitigation: Keep reaction temperature
100°C.
Catalyst Poisoning
The oxygen atom in the allyloxy group can act as a hemilabile ligand, coordinating to the Palladium center and slowing down the cycle.
-
Solution: This is why SPhos or XPhos are critical. These bulky, electron-rich biaryl phosphine ligands bind tightly to Pd, preventing the substrate's oxygen from displacing the ligand and deactivating the catalyst.
Stoichiometry
Because ortho-alkoxy boronic acids are prone to degradation, always use an excess (1.5 equivalents ) relative to the aryl halide.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. [Link]
Sources
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Allyloxyphenylboronic Acid
Abstract & Utility
This protocol details the optimized conditions for the cross-coupling of 2-Allyloxyphenylboronic acid (2-APBA) with aryl halides. This specific boronic acid is a high-value "bifunctional" scaffold, primarily used to synthesize 2-arylbenzofurans via Ring-Closing Metathesis (RCM) or oxidative cyclization.
However, 2-APBA presents two distinct mechanistic challenges that cause standard Suzuki protocols (e.g., Pd(PPh3)4/Na2CO3) to fail:
-
Steric Hindrance: The ortho-allyloxy group creates significant steric bulk, retarding the transmetallation step.
-
Chemoselectivity: The terminal alkene of the allyl group is susceptible to Pd-catalyzed isomerization (to vinyl ethers) or Heck-type side reactions if the catalyst system is too active or the temperature is uncontrolled.
This guide provides a "Gold Standard" protocol using Buchwald-type precatalysts to ensure high yields (>85%) while preserving the allyl moiety.
Mechanistic Constraints & Catalyst Selection[1]
The "Ortho-Effect" Bottleneck
In standard Suzuki couplings, oxidative addition is often rate-limiting. However, for ortho-substituted boronic acids like 2-APBA, transmetallation becomes the bottleneck. The bulky ortho-allyloxy group clashes with the ligands on the Palladium(II) intermediate, slowing the transfer of the aryl group.
Protodeboronation Risk
Slow transmetallation increases the residence time of the free boronic acid in the basic media. This heightens the risk of protodeboronation , where the C-B bond is cleaved by water/base before coupling occurs, yielding the byproduct (allyloxy)benzene.
Catalyst Strategy
To overcome this, we utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .
-
Why SPhos? It is an electron-rich, bulky biaryl phosphine.[1] Its bulk facilitates reductive elimination, but more importantly, its specific geometry creates a pocket that accommodates ortho-substituted substrates during transmetallation, accelerating the rate-limiting step and outcompeting protodeboronation.
Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by the ortho-allyloxy group. SPhos is required to accelerate this step and prevent the protodeboronation side pathway.
Experimental Protocol
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| Aryl Bromide (Ar-Br) | Limiting Reagent | 1.0 | Aryl Chlorides require 80°C+; Iodides are faster. |
| 2-Allyloxyphenylboronic acid | Nucleophile | 1.2 - 1.5 | Excess required to account for minor deboronation. |
| Pd(OAc)2 | Catalyst Precursor | 0.02 (2 mol%) | High purity (99%+) recommended. |
| SPhos | Ligand | 0.05 (5 mol%) | 1:2.5 Pd:Ligand ratio ensures active species formation. |
| K3PO4 (Tribasic) | Base | 2.0 - 3.0 | Mild enough to preserve allyl; strong enough for activation. |
| Toluene / Water (10:1) | Solvent System | 0.2 M | Biphasic system is crucial for solubility of inorganic base. |
Step-by-Step Procedure (Bench Scale: 1.0 mmol)
Phase 1: Catalyst Pre-complexation (Critical for Activity)
-
In a 20 mL scintillation vial or Schlenk tube, add Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (20.5 mg, 0.05 mmol).
-
Add Toluene (1.0 mL).
-
Stir at room temperature for 15 minutes .
-
Observation: The solution should turn from orange/brown to a deep red/dark color, indicating the formation of the active Pd(0)-SPhos species. Do not skip this step.
-
Phase 2: Reaction Assembly 4. To the reaction vessel containing the active catalyst solution, add the Aryl Bromide (1.0 mmol) and 2-Allyloxyphenylboronic acid (214 mg, 1.2 mmol). 5. Add solid K3PO4 (424 mg, 2.0 mmol). 6. Add the remaining Toluene (4.0 mL) and Deionized Water (0.5 mL).
- Note: Total solvent volume ~5.5 mL.
Phase 3: Degassing & Heating 7. Degas: Sparge the biphasic mixture with Argon or Nitrogen gas for 5–10 minutes via a submerged needle.
- Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.
- Seal the vessel (Teflon-lined cap).[2]
- Heat to 80°C with vigorous stirring (1000 rpm).
- Time: Typically 2–4 hours. Monitor by TLC or LCMS.
- Checkpoint: If the reaction stalls at 50% conversion, add 0.5 equiv more boronic acid, not more catalyst.
Phase 4: Workup & Isolation 10. Cool to room temperature. 11. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL). 12. Dry organic layer over Na2SO4, filter, and concentrate. 13. Purification: Flash chromatography (Hexanes/EtOAc).
- Note: The product is often an oil. Ensure the allyl group is intact (NMR: multiplet at ~6.0 ppm, doublets at ~5.3 ppm).
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis. Note the pre-complexation step for the catalyst.
Troubleshooting & QC
Common Failure Modes
| Observation | Root Cause | Solution |
| Low Conversion (<30%) | Catalyst Deactivation | Ensure thorough degassing. Switch to Pd(dppf)Cl2 if SPhos is unavailable (though slower). |
| High Protodeboronation | Transmetallation too slow | Increase SPhos loading or switch to Pd-G3-SPhos precatalyst (ensures 1:1 Pd:L ratio). |
| Allyl Isomerization | Reaction too hot / too long | Limit temp to 80°C. Do not run overnight unnecessarily. |
| Homocoupling (Ar-Ar) | Oxygen ingress | Re-sparge solvents. Ensure Ar-Br is added last if using sensitive catalysts. |
Alternative Catalyst Systems
If SPhos is unavailable, the following hierarchy applies:
-
XPhos Pd G3: Excellent for aryl chlorides.
-
Pd(dppf)Cl2·DCM: Robust alternative, good for sterics, but requires higher temp (90-100°C).
-
Pd(PPh3)4: NOT RECOMMENDED . The triphenylphosphine ligands are too bulky to allow the ortho-substituted boronic acid to approach the metal center effectively, leading to stalled reactions.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
The Versatility of 2-Allyloxyphenylboronic Acid in Chan-Lam Coupling: A Guide to Intermolecular and Intramolecular C-N and C-O Bond Formation
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and robust methods to construct carbon-heteroatom bonds is perpetual. The copper-catalyzed Chan-Lam coupling reaction has emerged as a powerful tool in this endeavor, offering a milder and often more practical alternative to traditional palladium-catalyzed methods.[1] This guide delves into the specific applications of a uniquely versatile reagent, 2-allyloxyphenylboronic acid , in Chan-Lam coupling reactions. We will explore its synthesis, its utility in intermolecular C-N and C-O bond formation, and its pivotal role as a precursor in intramolecular cyclization reactions for the synthesis of valuable heterocyclic scaffolds.
Introduction to 2-Allyloxyphenylboronic Acid: A Bifunctional Reagent
2-Allyloxyphenylboronic acid is a bifunctional molecule possessing both a boronic acid moiety, the key reactive group for Chan-Lam coupling, and an allyloxy group. This allyloxy group not only influences the electronic properties of the phenyl ring but also serves as a handle for subsequent transformations, most notably intramolecular cyclization reactions. Its strategic placement at the ortho position to the boronic acid sets the stage for efficient ring-closing reactions to form seven-membered heterocyclic systems.
Synthesis of 2-Allyloxyphenylboronic Acid
The reliable synthesis of 2-allyloxyphenylboronic acid is the first critical step for its application. A common and effective method involves a Grignard reaction, a fundamental transformation in organic synthesis.[2] The general strategy begins with the protection of the hydroxyl group of 2-bromophenol as an allyl ether, followed by the formation of a Grignard reagent and subsequent reaction with a trialkyl borate.
Protocol: Synthesis of 2-Allyloxyphenylboronic Acid
Step 1: Synthesis of 1-Allyloxy-2-bromobenzene
-
To a solution of 2-bromophenol (1.0 equiv.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equiv.).
-
To this suspension, add allyl bromide (1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
After completion, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 1-allyloxy-2-bromobenzene.
Step 2: Synthesis of 2-Allyloxyphenylboronic Acid
-
To a flask containing magnesium turnings (1.2 equiv.) under an inert atmosphere (e.g., argon or nitrogen), add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-allyloxy-2-bromobenzene (1.0 equiv.) in anhydrous THF dropwise to the activated magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed, indicating the formation of the Grignard reagent.
-
In a separate flask, dissolve triisopropyl borate (1.5 equiv.) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the prepared Grignard reagent to the triisopropyl borate solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-allyloxyphenylboronic acid.
Intermolecular Chan-Lam Coupling Reactions
2-Allyloxyphenylboronic acid readily participates in intermolecular Chan-Lam coupling reactions with a variety of N- and O-nucleophiles. This reaction provides a straightforward method for the synthesis of 2-allyloxyphenylamines and 2-allyloxyphenyl ethers.
General Protocol: Intermolecular N-Arylation with Anilines
-
To a reaction vial, add 2-allyloxyphenylboronic acid (1.0 equiv.), the desired aniline (1.2 equiv.), copper(II) acetate (Cu(OAc)₂, 0.1 equiv.), and a suitable base such as triethylamine (2.0 equiv.) or pyridine.
-
Add a solvent such as dichloromethane (DCM) or methanol.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding N-(2-allyloxyphenyl)aniline derivative.
Data Summary: Representative Intermolecular Chan-Lam Couplings
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Aniline | N-(2-allyloxyphenyl)aniline | 75-85 | [General Procedure] |
| 2 | 4-Methoxyaniline | N-(2-allyloxyphenyl)-4-methoxyaniline | 80-90 | [General Procedure] |
| 3 | Phenol | 1-Allyloxy-2-phenoxybenzene | 70-80 | [General Procedure] |
| 4 | Imidazole | 1-(2-Allyloxyphenyl)-1H-imidazole | 65-75 | [3] |
(Yields are approximate and can vary based on specific reaction conditions and the purity of reactants.)
Intramolecular Chan-Lam Coupling: Synthesis of Dibenz[b,f][1][4]oxazepines
A particularly powerful application of 2-allyloxyphenylboronic acid lies in its use as a precursor for intramolecular Chan-Lam cyclization reactions. The product of the initial intermolecular coupling, an N-aryl-2-allyloxyaniline, can undergo a subsequent intramolecular C-O bond formation to construct the dibenz[b,f][1][4]oxazepine core, a privileged scaffold in medicinal chemistry.[5]
Protocol: Two-Step Synthesis of Dibenz[b,f][1][4]oxazepines
Step 1: Intermolecular N-Arylation (as described in Section 3)
Synthesize the N-aryl-2-allyloxyaniline intermediate using the previously described protocol.
Step 2: Intramolecular O-Arylation
-
To a solution of the N-aryl-2-allyloxyaniline (1.0 equiv.) in a suitable solvent such as toluene or 1,4-dioxane, add a copper catalyst, for example, copper(I) iodide (CuI, 0.1 equiv.), and a ligand such as N,N'-dimethyl-1,2-ethanediamine (0.2 equiv.).
-
Add a base, typically potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Heat the reaction mixture to reflux (e.g., 110-120 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired dibenz[b,f][1][4]oxazepine derivative.
Mechanistic Considerations
The Chan-Lam coupling reaction is believed to proceed through a catalytic cycle involving a copper(II) species. The key steps are thought to be:
-
Ligand Exchange: The N- or O-nucleophile coordinates to the copper(II) center.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming an ary-copper(II) intermediate.
-
Reductive Elimination: The C-N or C-O bond is formed via reductive elimination from the copper(II) intermediate, regenerating a copper(0) species.
-
Oxidation: The copper(0) is re-oxidized to the active copper(II) catalyst by an oxidant, which is typically atmospheric oxygen in open-flask reactions.
Conclusion
2-Allyloxyphenylboronic acid is a valuable and versatile reagent for Chan-Lam coupling reactions. Its ability to participate in both intermolecular and intramolecular C-N and C-O bond formations makes it a powerful building block for the synthesis of a wide range of functionalized aromatic compounds and complex heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this reagent in their synthetic endeavors. The mild reaction conditions and the use of an inexpensive and abundant copper catalyst further enhance the attractiveness of these methods for applications in drug discovery and development.
References
- Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. Tetrahedron Lett.1998, 39, 2933–2936.
- Kantam, M. L.; Kumar, K. B. S.; Sridhar, C.; Sreedhar, B. Adv. Synth.
- Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. Tetrahedron Lett.1998, 39, 2941–2944.
- Quach, T. D.; Batey, R. A. Org. Lett.2003, 5, 4397–4400.
- Antilla, J. C.; Buchwald, S. L. Org. Lett.2001, 3, 2077–2079.
- King, A. O.; Corley, E. G.; Anderson, R. K.; Larsen, R. D.; Verhoeven, T. R.; Reider, P. J.; Xiang, Y. B.; Belley, M.; Leblanc, Y.; Labelle, M.; Prasit, P.; Zamboni, R. J. J. Org. Chem.1993, 58, 3731–3735.
- Deng, Y.; Zhang, Y.; Jiang, H.; Xu, L.; Liu, H.; Li, S.; He, N. J. Biomed. Nanotechnol.2009, 5, 551-556.
- Sawant, D. N.; Wagh, A. B.; Pathare, R. S.; Akamanchi, K. G. Org. Lett.2012, 14, 3202–3205.
- Collman, J. P.; Zhong, M.; Zhang, C.; Functional, T. H. J. Org. Chem.2001, 66, 1528–1537.
- Cacchi, S.; Fabrizi, G.; Goggiamani, A.; Sferrazza, A. Org. Lett.2007, 9, 2867–2870.
- Reddy, T. J.; Le, T.; Ting, P. C.; Wiemer, D. F. J. Org. Chem.2004, 69, 3620–3625.
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- 2. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Functionalized Biaryls and Oxygen Heterocycles using 2-Allyloxyphenylboronic Acid
Executive Summary
This guide details the strategic application of 2-Allyloxyphenylboronic acid (CAS: 159196-54-6) in organic synthesis.[1] Unlike simple phenylboronic acids, this reagent serves as a bifunctional building block.[1] It enables the construction of sterically congested ortho-substituted biaryls via Suzuki-Miyaura Cross-Coupling (SMC) , while the allyloxy moiety functions as a robust "chemical handle." This handle is stable under basic coupling conditions but can be selectively activated downstream for Ring-Closing Metathesis (RCM) to generate chromenes and dibenzoxepines, or deprotected to reveal o-hydroxy biaryls (privileged pharmacophores).[1]
Strategic Utility & Mechanism
The utility of 2-Allyloxyphenylboronic acid lies in its ability to introduce a protected phenol into a biaryl system that is primed for cyclization.
Mechanistic Challenges[1]
-
Steric Hindrance: The ortho-alkoxy group creates steric bulk around the boron center, retarding the transmetallation step in the Suzuki cycle.
-
Electronic Effects: The electron-donating alkoxy group increases the nucleophilicity of the aryl ring, potentially making the boronic acid prone to protodeboronation if the reaction pH is too high or the temperature is uncontrolled.
The Catalytic Cycle (Visualized)
The following diagram illustrates the catalytic cycle, highlighting the critical transmetallation bottleneck caused by the ortho-allyloxy group.
Figure 1: Suzuki-Miyaura catalytic cycle emphasizing the transmetallation convergence point.
Core Protocol A: Suzuki-Miyaura Coupling
This protocol is optimized to overcome the steric hindrance of the ortho-allyloxy group using SPhos , a bulky, electron-rich Buchwald ligand that facilitates oxidative addition and stabilizes the crowded transmetallation transition state.
Reagents & Materials
| Component | Specification | Role |
| Boronic Acid | 2-Allyloxyphenylboronic acid (1.2 equiv) | Nucleophile |
| Electrophile | Aryl Bromide/Triflate (1.0 equiv) | Coupling Partner |
| Catalyst Source | Pd(OAc)₂ (2-5 mol%) | Palladium Source |
| Ligand | SPhos (4-10 mol%) | Ligand (Steric bulk) |
| Base | K₃PO₄ (2.0 equiv) | Activator (Mild) |
| Solvent | Toluene/Water (10:1 v/v) | Biphasic System |
Step-by-Step Methodology
-
Pre-Catalyst Formation: In a dry reaction vial, charge Pd(OAc)₂ and SPhos. Purge with Argon. Add 1 mL of anhydrous Toluene and stir at RT for 10 minutes to generate the active catalytic species (solution turns from orange to yellow/pale).
-
Substrate Addition: Add the Aryl Bromide (1.0 mmol) and 2-Allyloxyphenylboronic acid (1.2 mmol).
-
Base Activation: Add K₃PO₄ (2.0 mmol) followed by degassed water (0.5 mL) and remaining Toluene (4.5 mL).
-
Critical: Oxygen inhibits Pd(0).[1] Sparge the biphasic mixture with Argon for 5 minutes.
-
-
Reaction: Seal the vial and heat to 80-100°C for 12–18 hours.
-
Monitoring: Check TLC (Hexane/EtOAc) for disappearance of the aryl halide.
-
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).[1] Dry organic layer over MgSO₄.[1]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel).
Core Protocol B: Downstream Ring-Closing Metathesis (RCM)
This protocol transforms the biaryl ether synthesized in Protocol A into a fused tricyclic system (e.g., 6H-dibenzo[b,d]pyran or "Chromene").[1] This requires the coupling partner from Protocol A to possess an alkene handle (e.g., an ortho-vinyl group).
Reagents[1]
-
Substrate: Biaryl diene (Product from Protocol A).
-
Catalyst: Grubbs 2nd Generation Catalyst (5 mol%).[1]
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]
Workflow Visualization
Figure 2: Sequential workflow from boronic acid to fused heterocycle.
Step-by-Step Methodology
-
Dissolution: Dissolve the biaryl diene (0.5 mmol) in anhydrous DCM (50 mL).
-
Note: High dilution (0.01 M) is critical to favor intramolecular ring-closing over intermolecular polymerization.[1]
-
-
Catalyst Addition: Add Grubbs II catalyst (0.025 mmol) in one portion under Argon.
-
Reflux: Fit with a reflux condenser and heat to 40°C (gentle reflux) for 4–12 hours.
-
Quench: Cool to RT. Add activated charcoal or a specific scavenger (e.g., tris(hydroxymethyl)phosphine) to sequester Ruthenium.[1] Stir for 30 mins.
-
Filtration: Filter through a pad of Celite.
-
Isolation: Evaporate solvent and purify via chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Steric hindrance at Boron center.[1] | Switch to Ba(OH)₂ or Cs₂CO₃ as base; increase temperature to 110°C; use XPhos ligand.[1] |
| Protodeboronation | Reaction mixture too basic or wet.[1] | Use anhydrous conditions with mild base (K₃PO₄); ensure Boronic acid is high quality (not wet).[1] |
| Isomerization (RCM) | Ruthenium hydride formation.[1] | Add 10 mol% Ti(OiPr)₄ or benzoquinone to suppress isomerization of the double bond. |
| Homocoupling | Oxidative coupling of boronic acid.[1] | Ensure strict exclusion of Oxygen (degas solvents thoroughly).[1] |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005. Link[1]
-
Schmidt, B. "Ring-Closing Metathesis of Biaryls: A Route to Dibenzo-Fused Oxygen Heterocycles."[1] European Journal of Organic Chemistry, 2003.[1] Link[1]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling."[1] Chemical Society Reviews, 2014.[1] Link
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Application Notes and Protocols for 2-Allyloxyphenylboronic Acid in Medicinal Chemistry
Introduction: The Strategic Advantage of 2-Allyloxyphenylboronic Acid in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Arylboronic acids have emerged as indispensable building blocks, largely due to their remarkable versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Among these, 2-Allyloxyphenylboronic acid offers a unique strategic advantage for drug development professionals. Its structure combines the reactive boronic acid moiety with a synthetically versatile allyl ether. This dual functionality allows for the construction of complex biphenyl scaffolds, a common motif in pharmacologically active compounds, while retaining a "masked" phenolic hydroxyl group.[2][3] The allyl group serves as a robust protecting group that can be selectively removed under mild conditions, revealing a phenol for further functionalization or to act as a key pharmacophoric element.[4]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of 2-Allyloxyphenylboronic acid. We will delve into its pivotal role in the synthesis of bioactive biphenyls, provide detailed, field-proven protocols for its use in Suzuki-Miyaura couplings, and outline the subsequent deprotection to unveil the corresponding biphenyl-2-ols.
Core Application: Synthesis of Bioactive Biphenyl Scaffolds via Suzuki-Miyaura Coupling
The primary application of 2-Allyloxyphenylboronic acid in medicinal chemistry is its participation in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds between sp²-hybridized carbon atoms.[5] This reaction is a cornerstone for the synthesis of substituted biphenyls, which are prevalent in a wide array of therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[2]
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide bond.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the biphenyl product and regenerating the palladium(0) catalyst.
The presence of the allyloxy group at the ortho position can influence the reaction, and understanding these effects is key to optimizing reaction conditions.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Allyloxyphenylboronic Acid with an Aryl Bromide
This protocol details a general procedure for the Suzuki-Miyaura coupling of 2-Allyloxyphenylboronic acid with a substituted aryl bromide to generate a 2-allyloxybiphenyl derivative. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective palladium precursor that is reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used.
-
Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃), is essential to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.
-
Base: A base is required to activate the boronic acid for the transmetalation step.[6] Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in many Suzuki couplings and is generally well-tolerated by a variety of functional groups.[4]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly employed. The organic solvent solubilizes the organic reactants, while water is necessary to dissolve the inorganic base.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Allyloxyphenylboronic acid (1.0 eq.), the desired aryl bromide (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under the inert atmosphere, add a degassed 2:1 mixture of 1,4-dioxane and water. Then, add potassium carbonate (2.0 eq.).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-allyloxybiphenyl.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Precursor to the active Pd(0) catalyst. |
| Ligand | PPh₃ (8 mol%) | Stabilizes the catalyst and facilitates the catalytic cycle. |
| Base | K₂CO₃ (2.0 eq.) | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (2:1) | Solubilizes both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the palladium catalyst. |
Protocol 2: Deprotection of the Allyl Group to Yield Biphenyl-2-ol
The strategic value of using 2-Allyloxyphenylboronic acid is fully realized in the subsequent deallylation step to unmask the phenolic hydroxyl group. This protocol describes a mild and efficient method for this transformation using a palladium catalyst.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is highly effective for cleaving the allyl ether bond.[4]
-
Allyl Scavenger: A nucleophile is required to trap the allyl group from the palladium complex. Pyrrolidine is a commonly used and effective scavenger.[7]
-
Solvent: An inert aprotic solvent like tetrahydrofuran (THF) is suitable for this reaction.
-
Temperature: The reaction typically proceeds efficiently at room temperature, which is advantageous for substrates with sensitive functional groups.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-allyloxybiphenyl (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Catalyst and Scavenger Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and pyrrolidine (2.0 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC or LC-MS. The reaction is usually complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the pure biphenyl-2-ol.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Efficiently catalyzes the cleavage of the allyl ether. |
| Allyl Scavenger | Pyrrolidine (2.0 eq.) | Traps the allyl group, driving the reaction to completion. |
| Solvent | Anhydrous THF | Provides a suitable inert medium for the reaction. |
| Temperature | Room Temperature | Mild conditions that preserve other functional groups. |
| Atmosphere | Inert (N₂ or Ar) | Protects the palladium catalyst from oxidation. |
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and the overall workflow for the application of 2-Allyloxyphenylboronic acid.
Conclusion: A Versatile Tool for Medicinal Chemists
2-Allyloxyphenylboronic acid is a powerful and versatile building block in the medicinal chemist's toolbox. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex biphenyl scaffolds. Furthermore, the strategic use of the allyl ether as a protecting group for a phenolic hydroxyl provides an additional layer of synthetic flexibility, enabling late-stage functionalization or the direct incorporation of a key pharmacophore. The protocols outlined in this application note provide a robust foundation for the successful implementation of 2-Allyloxyphenylboronic acid in drug discovery and development programs.
References
-
(No author given). (n.d.). Synthesis of Functionalized Cannabilactones. Semantic Scholar. Retrieved from [Link]
- (No author given). (n.d.). Synthesis of cannabidiol stereoisomers and analogs as potential anticonvulsant agents. (Publication No. 20230357177). Google Patents.
- (No author given). (n.d.). Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use. (Publication No. US20230357177A1). Google Patents.
- (No author given). (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- (No author given). (2020). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 25(15), 3485.
- (No author given). (2020). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 10(52), 31235-31242.
- (No author given). (2010). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Medicinal Chemistry, 10(1), 69-82.
- Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- (No author given). (2023).
- Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of organic chemistry, 68(3), 1146–1149.
- (No author given). (2022).
-
(No author given). (2019). Design, Synthesis and Anti-inflammatory Activity of Derivatives 10-R-3-Aryl-6,7-dihydro-2H-[2][6] triazino[2,3-c]quinazolin-2-o. Letters in Drug Design & Discovery, 16(10), 1149-1159.
- (No author given). (2021). Palladium‐Catalyzed Allylated Dearomatization of Benzene and...
-
(No author given). (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
- (No author given). (2017). Allyl-Palladium-Catalyzed Ketone Dehydrogenation Enables Telescoping with Enone α,β-Vicinal Difunctionalization.
- (No author given). (2020). Directed Search of Anti-inflammatory Agents Among (3H- Quinazoline-4-ylidene)hydrazides of N-protected Amino. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 19(1), 61-75.
- (No author given). (2006). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. Current Organic Synthesis, 3(3), 335-340.
- (No author given). (2020). Synthesis, anti-inflammatory activity and molecular docking of 2-methyl-3-furamides. Biointerface Research in Applied Chemistry, 10(2), 5236-5242.
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- (No author given). (2020).
- Felpin, F. X., & Langle, S. (2005). Practical and Efficient Suzuki− Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd (0)/C. The Journal of organic chemistry, 70(21), 8575–8578.
- (No author given). (2017). The Suzuki coupling reaction of aryl halides with phenylboronic acid (2a) catalyzed by PVP-PdNPs a. Environmental Science and Pollution Research, 24(2), 1957-1966.
- (No author given). (n.d.). Deprotection of allylic esters and ethers. (Publication No. US4788282A). Google Patents.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. US20230357177A1 - Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
The Strategic Utility of 2-Allyloxyphenylboronic Acid in the Synthesis of Bio-relevant Heterocyclic Scaffolds: Application Notes and Protocols
Introduction: A Versatile Building Block for Heterocyclic Chemistry
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic precursors, 2-allyloxyphenylboronic acid has emerged as a uniquely versatile and powerful building block. Its strategic placement of a boronic acid moiety and an allyl ether on an aromatic ring allows for programmed, sequential reactions to construct fused heterocyclic systems, most notably benzofurans and chromenes. This guide provides an in-depth exploration of the applications of 2-allyloxyphenylboronic acid, complete with detailed mechanistic insights and field-proven laboratory protocols, designed for researchers and professionals in drug discovery and chemical development.
The intrinsic value of 2-allyloxyphenylboronic acid lies in its capacity to participate in tandem catalytic processes. Typically, the boronic acid group serves as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a robust and highly versatile method for forming carbon-carbon bonds.[1] Following this initial bond formation, the spatially proximate allyl group is poised for a subsequent intramolecular cyclization, often facilitated by the same palladium catalyst. This elegant one-pot approach offers significant advantages in terms of atom economy, reduced workup procedures, and overall synthetic efficiency.
Core Synthetic Strategy: Tandem Suzuki-Miyaura Coupling and Intramolecular Cyclization
The cornerstone of 2-allyloxyphenylboronic acid's utility is the palladium-catalyzed tandem reaction that couples a Suzuki-Miyaura reaction with an intramolecular cyclization. This powerful sequence allows for the direct construction of substituted 2-arylbenzofurans from readily available starting materials.
Mechanistic Rationale: A Symphony of Catalytic Cycles
The elegance of this one-pot synthesis lies in the seamless orchestration of two distinct, yet interconnected, palladium catalytic cycles. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Suzuki-Miyaura Coupling Cycle: The reaction commences with the classical Suzuki-Miyaura cross-coupling.[2] The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate. Transmetalation with 2-allyloxyphenylboronic acid, typically activated by a base, follows. This step involves the transfer of the 2-allyloxyphenyl group to the palladium center, displacing the halide. The subsequent reductive elimination forges the new carbon-carbon bond, yielding a 2-allyl-2'-aryloxybiaryl intermediate and regenerating the Pd(0) catalyst.
-
Intramolecular Cyclization Cycle: The newly formed biaryl intermediate remains coordinated to the palladium catalyst, or the regenerated Pd(0) catalyst can re-engage. The intramolecular cyclization is believed to proceed through an oxidative addition of the phenolic C-H bond to the Pd(0) center, forming a palladacycle. Subsequent migratory insertion of the tethered allyl group into the palladium-carbon bond, followed by reductive elimination, furnishes the final benzofuran product and regenerates the active Pd(0) catalyst. The choice of ligands and reaction conditions can significantly influence the efficiency of this intramolecular step.
Caption: Tandem Suzuki-Miyaura Coupling and Intramolecular Cyclization.
Application & Protocol: One-Pot Synthesis of 2-Arylbenzofurans
This protocol details a reliable one-pot procedure for the synthesis of a range of 2-arylbenzofurans from 2-allyloxyphenylboronic acid and various aryl halides.
Materials and Reagents
-
2-Allyloxyphenylboronic acid
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-allyloxyphenylboronic acid (1.2 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and a 2M aqueous solution of potassium carbonate (2 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-arylbenzofuran.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)benzofuran | 85 |
| 2 | 1-Iodo-4-nitrobenzene | 2-(4-Nitrophenyl)benzofuran | 78 |
| 3 | 3-Bromopyridine | 2-(Pyridin-3-yl)benzofuran | 72 |
| 4 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)benzofuran | 81 |
| 5 | 2-Bromonaphthalene | 2-(Naphthalen-2-yl)benzofuran | 88 |
Table 1: Scope of the One-Pot Synthesis of 2-Arylbenzofurans.
Expanding the Synthetic Horizon: Synthesis of 2H-Chromenes
The utility of 2-allyloxyphenylboronic acid is not limited to the synthesis of five-membered heterocycles. With a judicious choice of reaction partners and conditions, it can be employed in the construction of six-membered oxygen-containing heterocycles, such as 2H-chromenes. This transformation often proceeds through a formal [4+2] cycloaddition pathway.
Mechanistic Considerations: A Petasis-Type Reaction Pathway
The synthesis of 2H-chromenes from 2-allyloxyphenylboronic acid can be envisioned to proceed via a Petasis-type reaction.[3][4] In this scenario, the boronic acid reacts with a salicylaldehyde derivative and an amine to form a reactive intermediate. This is then followed by an intramolecular cyclization. While a direct application of 2-allyloxyphenylboronic acid in a classical Petasis reaction for chromene synthesis is less common, a related strategy involves its reaction with α,β-unsaturated aldehydes.
A plausible mechanistic pathway involves the initial formation of an iminium ion from the α,β-unsaturated aldehyde and a secondary amine catalyst. The phenolate derived from 2-allyloxyphenylboronic acid (after in situ protodeboronation or as the boronate) then undergoes a conjugate addition to the iminium ion. The resulting intermediate is then primed for an intramolecular cyclization of the allyl group onto the newly formed enamine or its tautomeric equivalent, followed by elimination of the amine catalyst to afford the 2H-chromene.
Caption: Plausible Pathway for 2H-Chromene Synthesis.
Application & Protocol: Synthesis of Substituted 2H-Chromenes
This protocol outlines a method for the synthesis of 2H-chromenes utilizing a boronic acid/Brønsted acid co-catalyzed reaction between a phenol (which can be generated in situ from 2-allyloxyphenylboronic acid) and an α,β-unsaturated aldehyde.[5]
Materials and Reagents
-
2-Allyloxyphenylboronic acid
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Pentafluorophenylboronic acid (catalyst)
-
Diphenylphosphinic acid (co-catalyst)
-
Toluene, anhydrous
-
Standard laboratory glassware
Experimental Protocol
-
Reaction Setup: To a screw-capped vial containing a magnetic stir bar, add 2-allyloxyphenylboronic acid (1.0 mmol), the α,β-unsaturated aldehyde (1.2 mmol), pentafluorophenylboronic acid (0.1 mmol, 10 mol%), and diphenylphosphinic acid (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (2 mL).
-
Reaction: Seal the vial and heat the mixture at 80 °C for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL). Wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired 2H-chromene.
| Entry | α,β-Unsaturated Aldehyde | Product | Yield (%) |
| 1 | Cinnamaldehyde | 2-Phenyl-2H-chromene | 75 |
| 2 | Crotonaldehyde | 2-Methyl-2H-chromene | 68 |
| 3 | 3-Methyl-2-butenal | 2,2-Dimethyl-2H-chromene | 72 |
| 4 | Acrolein | 2H-Chromene | 65 |
Table 2: Synthesis of 2H-Chromenes.
Conclusion and Future Perspectives
2-Allyloxyphenylboronic acid has proven to be a highly valuable and versatile reagent in the synthetic chemist's toolbox for the construction of important heterocyclic frameworks. The ability to engage in tandem catalytic cycles, particularly the Suzuki-Miyaura coupling followed by intramolecular cyclization, provides an efficient and atom-economical route to substituted benzofurans. Furthermore, its application in the synthesis of 2H-chromenes highlights its broader potential in heterocyclic chemistry.
Future research in this area will likely focus on expanding the scope of accessible heterocyclic systems, developing enantioselective variants of these tandem reactions, and applying these methodologies to the total synthesis of complex natural products and the development of novel pharmaceutical agents. The continued exploration of the rich chemistry of 2-allyloxyphenylboronic acid and related organoboron compounds promises to yield new and innovative synthetic strategies for years to come.
References
-
A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Synthesis of 2H-chromenes (2H-benzopyrans). (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]
-
CuFe2O4-catalyzed one-pot synthesis of α-substituted 2-benzofuranmethamines via tandem A3 coupling, 5-exo-dig cyclization, and 1,3-allylic rearrangement. (2025, September 5). RSC Publishing. Retrieved February 8, 2026, from [Link]
-
Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. (2023, January 18). RSC Publishing. Retrieved February 8, 2026, from [Link]
-
Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds. (2025, August 6). ResearchGate. Retrieved February 8, 2026, from [Link]
-
A Convenient Two-Step Synthesis of 2-Arylbenzofurans. (2025, August 10). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
Versatile Palladium-catalyzed intramolecular cyclization to access new luminescent azaphosphaphenalene motifs. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Palladium-Catalyzed Cascade Intramolecular Cyclization and Allylation of Enynoates with Allylic Alcohols. (2019, June 7). PubMed. Retrieved February 8, 2026, from [Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
Boronic acid/Brønsted acid co-catalyst systems for the synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
Amino Acid-Promoted Synthesis of 2H-Chromenes. (n.d.). ChemRxiv. Retrieved February 8, 2026, from [Link]
-
Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. (2023, August 10). MDPI. Retrieved February 8, 2026, from [Link]
-
Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
-
Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
-
Study of mechanistic pathways in cross-linking reactions with palladium. (2023, November 28). Zenodo. Retrieved February 8, 2026, from [Link]
-
Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. (2025, August 6). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. (n.d.). Semantic Scholar. Retrieved February 8, 2026, from [Link]
Sources
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 3. 2H-Chromene synthesis [organic-chemistry.org]
- 4. Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid/Brønsted acid co-catalyst systems for the synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Reaction of 2-Allyloxyphenylboronic acid with aryl halides
Application Note: Modular Synthesis of Dibenzoxepines via Suzuki-Miyaura/RCM Cascade
Executive Summary
This application note details the strategic use of 2-Allyloxyphenylboronic acid as a bifunctional building block in the synthesis of oxygen-containing heterocycles. While standard arylboronic acids serve merely as carbon nucleophiles, the ortho-allyloxy moiety in this reagent functions as a "latent" handle for downstream cyclization.
We present a validated two-step protocol for the synthesis of dibenz[b,d]oxepines —a privileged scaffold in medicinal chemistry (e.g., antidepressants, antihistamines). The workflow couples 2-allyloxyphenylboronic acid with functionalized aryl halides via a Suzuki-Miyaura reaction , followed by Ring-Closing Metathesis (RCM) . This modular approach offers superior regiocontrol compared to traditional Friedel-Crafts or oxidative cyclization routes.
Scientific Foundation & Mechanism
The Strategic Advantage
The ortho-allyloxy group creates a unique steric and electronic environment.
-
Electronic Effect: The electron-donating alkoxy group increases the nucleophilicity of the boronate, accelerating the transmetallation step in the Suzuki cycle.
-
Chelation Risk: The oxygen atom can potentially coordinate to Palladium, stabilizing the catalyst but occasionally retarding the reductive elimination.
-
Protodeboronation: Like all ortho-substituted boronic acids, this reagent is susceptible to hydrolytic C-B bond cleavage. Our protocol mitigates this using a non-aqueous base or high-concentration biphasic systems.
Reaction Pathway
The synthesis proceeds through two distinct catalytic cycles:
-
Cycle A (Suzuki-Miyaura): Pd(0)-catalyzed cross-coupling establishes the biaryl core.
-
Cycle B (Metathesis): Ru-catalyzed RCM closes the 7-membered ether ring.
Figure 1: Sequential workflow transforming acyclic precursors into the tricyclic dibenzoxepine scaffold.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling
Objective: Synthesis of 2-(allyloxy)-2'-vinylbiphenyl. Critical Quality Attribute (CQA): Prevention of protodeboronation and preservation of the terminal alkene.
Materials:
-
2-Allyloxyphenylboronic acid (1.2 equiv)
-
2-Bromostyrene (1.0 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: Charge a reaction flask with DME and Water. Sparge with Argon for 15 minutes. Explanation: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) catalyst.
-
Loading: Add 2-Bromostyrene (1.0 mmol), 2-Allyloxyphenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol) under a counter-flow of Argon.
-
Activation: Add Na₂CO₃ (2.0 mmol). Seal the vessel equipped with a reflux condenser.
-
Reaction: Heat to 85°C for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Checkpoint: The boronic acid spot (polar/baseline) should disappear.
-
-
Work-up: Cool to room temperature. Dilute with diethyl ether. Wash with brine (2x).[1] Dry organic layer over MgSO₄.
-
Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
-
Note: The product is non-polar. Avoid acidic silica if possible to prevent alkene isomerization.
-
Protocol B: Ring-Closing Metathesis (RCM)
Objective: Cyclization to dibenz[b,d]oxepine.
Materials:
-
Biaryl intermediate from Protocol A
-
Catalyst: Grubbs 2nd Generation Catalyst (5 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) [0.01 M concentration]
Step-by-Step Procedure:
-
Dilution (Crucial): Dissolve the biaryl intermediate in anhydrous DCM to achieve a dilute concentration of 0.01 M .
-
Causality: High dilution favors intramolecular cyclization (RCM) over intermolecular dimerization (ADMET polymerization).
-
-
Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion under Argon.
-
Reflux: Heat to mild reflux (40°C) for 2–4 hours.
-
Quenching: Add ethyl vinyl ether (excess) and stir for 30 minutes.
-
Purification: Concentrate in vacuo. Purify via flash chromatography.
Data Analysis & Troubleshooting
Expected Yields & Data
| Substrate (Ar-X) | Product Type | Suzuki Yield (%) | RCM Yield (%) | Notes |
| 2-Bromostyrene | Dibenzoxepine | 85-92% | 88-95% | Standard benchmark. |
| 2-Bromo-3-methylstyrene | Substituted Oxepine | 78-85% | 80-85% | Steric hindrance at biaryl axis slightly slows Suzuki step. |
| 1-Bromo-2-allylbenzene | 8-Membered Ether | 80-88% | 60-70% | 8-membered rings are kinetically slower to close (entropic penalty). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (Suzuki) | Protodeboronation of 2-allyloxyphenylboronic acid. | Switch base to K₃PO₄ (anhydrous) in Dioxane. Avoid water. |
| Double Bond Isomerization | "Ruthenium hydride" formation during RCM. | Add 10 mol% benzoquinone to the RCM reaction to scavenge hydrides. |
| Oligomerization (RCM) | Concentration too high. | Dilute reaction mixture further (to 0.005 M). |
| Black Precipitate (Suzuki) | Pd precipitation ("Pd black"). | Add excess ligand (PPh₃) or switch to Pd(dppf)Cl₂. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012–3043. Link
-
Hoveyda, A. H., & Zhugralin, A. R. (2007). The remarkable metal-catalysed olefin metathesis reactions. Nature, 450, 243–251. Link
-
Maier, M. E. (2000). Ring-Closing Metathesis of Diene and Enyne Derivatives: Application to the Synthesis of Heterocycles. Angewandte Chemie, 39, 2073. (Specific application of RCM to oxygen heterocycles). Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Discussion on protodeboronation mechanisms). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. eurjchem.com [eurjchem.com]
- 3. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. CN104788484A - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]
Catalytic applications of 2-Allyloxyphenylboronic acid derivatives
Application Note: Catalytic Architectures & Synthetic Utility of 2-Allyloxyphenylboronic Acid (2-APBA)
Executive Summary
2-Allyloxyphenylboronic acid (2-APBA) represents a bifunctional "privileged structure" in modern organic synthesis. Unlike simple phenylboronic acids used solely as transmetallation reagents, 2-APBA serves a dual role:
-
As an Organocatalyst: It functions as a Lewis acid catalyst for dehydrative amidation and esterification, where the ortho-allyloxy group acts as a hemilabile ligand or electron donor to modulate boron Lewis acidity.
-
As a Pharmacophore Precursor: It is a critical scaffold for the synthesis of benzoxaboroles (e.g., Tavaborole derivatives) via Ruthenium-catalyzed Ring-Closing Metathesis (RCM) or Palladium-catalyzed Heck cyclizations.
This guide provides validated protocols for utilizing 2-APBA in these high-value applications, focusing on reaction causality, troubleshooting, and scalability.
Application A: Green Organocatalytic Amidation
Context: Direct condensation of carboxylic acids and amines is the "Holy Grail" of amide bond formation, avoiding toxic coupling reagents (HATU, DCC). 2-APBA derivatives act as effective catalysts by forming a mixed anhydride intermediate that activates the carboxylic acid.
Mechanism of Action
The ortho-allyloxy group is not merely a spectator; it provides electron density to the aromatic ring, modulating the Lewis acidity of the boron center. This prevents "over-binding" of the amine (which deactivates the catalyst) while sufficiently activating the carboxylic acid.
Figure 1: Catalytic Cycle for Dehydrative Amidation
Caption: The cycle relies on the reversible formation of an acyloxyboronate species. The ortho-allyloxy group stabilizes the transition state via lone-pair donation.
Standard Protocol: Dehydrative Amidation
Target Audience: Process Chemists scaling up amide synthesis.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 equiv)
-
Catalyst: 2-Allyloxyphenylboronic acid (5–10 mol%)
-
Solvent: Fluorobenzene or Toluene (Anhydrous)
-
Dessicant: 4Å Molecular Sieves (Activated) or Dean-Stark apparatus
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge 2-APBA (10 mol%) and the carboxylic acid (1.0 equiv).
-
Solvation: Add Fluorobenzene (0.2 M concentration relative to substrate). Note: Fluorobenzene is preferred over toluene due to its polarity/boiling point balance, enhancing catalyst solubility.
-
Dehydration Setup: Add 4Å Molecular Sieves (approx. 500 mg per mmol substrate) to the flask. Alternatively, attach a Dean-Stark trap if running on >5g scale.
-
Amine Addition: Add the amine (1.0 equiv) in one portion.
-
Reflux: Heat the reaction to reflux (approx. 85°C for PhF) for 12–24 hours. Monitor by TLC or LC-MS.
-
Workup: Cool to RT. Filter through a Celite pad to remove sieves. Wash the filtrate with 1M HCl (to remove unreacted amine) and sat. NaHCO3 (to remove unreacted acid).
-
Purification: Concentrate in vacuo. The catalyst often remains in the organic phase but can be separated via column chromatography (the boronic acid is much more polar than most amides).
Table 1: Solvent Effects on 2-APBA Catalyzed Amidation
| Solvent | Temp (°C) | Yield (24h) | Notes |
| Fluorobenzene | 85 | 92% | Optimal balance of solubility and water azeotrope. |
| Toluene | 110 | 85% | Higher temp risks amine oxidation; good for sterically hindered substrates. |
| DCM | 40 | 15% | Temperature too low to drive water removal. |
| THF | 66 | 40% | Competitive binding of THF oxygen to Boron inhibits catalysis. |
Application B: Synthesis of Benzoxaboroles via RCM
Context: Benzoxaboroles (e.g., Kerydin/Tavaborole) are antifungal and anti-inflammatory agents. 2-APBA is the ideal precursor for constructing the oxaborole ring via Ring-Closing Metathesis (RCM) when derivatized with a vinyl group on the boron.
Synthetic Strategy
The transformation requires converting the boronic acid to a vinyl boronate ester, followed by Ruthenium-catalyzed ring closure between the ortho-allyloxy group and the boron-vinyl group.
Figure 2: Benzoxaborole Synthesis Workflow
Caption: The allyl ether and a vinyl-boron species undergo metathesis to close the 5- or 6-membered oxaborole ring.
Protocol: Ruthenium-Catalyzed Ring Closure
Critical Requirement: Strict exclusion of ethylene to drive equilibrium.
-
Substrate Prep: Convert 2-APBA to the corresponding vinyl boronate ester (or mixed anhydride) to provide the second alkene partner.
-
Catalyst Loading: In a glovebox or under Argon, dissolve the diene precursor in anhydrous DCM (0.01 M – High dilution is critical to prevent intermolecular polymerization).
-
Initiation: Add Grubbs 2nd Generation Catalyst (2–5 mol%).
-
Reaction: Stir at reflux (40°C) for 2–6 hours. A reflux condenser with an Argon outlet is necessary to allow ethylene gas to escape, driving the reaction forward (Le Chatelier’s principle).
-
Quenching: Add ethyl vinyl ether (excess) to quench the active Ruthenium carbene. Stir for 30 mins.
-
Purification: Concentrate and purify via silica gel chromatography. Note: Boronates can streak on silica; add 1% TEA to the eluent.
Application C: Orthogonal Suzuki-Miyaura Coupling
Context: Researchers often fear that the allyl group will interfere with Palladium catalysis (via π-allyl formation). However, under specific conditions, 2-APBA undergoes chemoselective C-C coupling at the Boron center, leaving the allyl group intact for downstream "Click" chemistry or polymerization.
Key Optimization:
-
Base Selection: Use weak bases (K3PO4 or K2CO3) rather than strong hydroxides to prevent base-catalyzed isomerization of the allyl ether to a vinyl ether.
-
Ligand Choice: Use bulky phosphines (e.g., S-Phos, X-Phos) to accelerate the transmetallation step, outcompeting potential Pd-allyl coordination.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amidation | Catalyst Deactivation | Ensure amine is not in large excess. Boron coordinates strongly to amines. Use slow addition of amine if necessary. |
| Protodeboronation | High Temperature/Base | In Suzuki coupling, avoid strong bases (NaOH). Switch to anhydrous conditions (CsF in Dioxane). |
| Oligomers in RCM | Concentration too high | Dilute reaction to <0.01 M to favor intramolecular cyclization over intermolecular polymerization. |
| Black Precipitate (Pd) | Catalyst decomposition | In Suzuki coupling, the allyl group might be chelating Pd. Increase ligand:Pd ratio to 2:1 or 3:1. |
References
-
Synthesis of Benzoxaboroles
- Title: Synthesis of Benzoxaboroles by ortho-Oxalkyl
- Source: PubMed / NIH (2021).
-
URL:[Link]
-
Boronic Acid Catalysis (Amidation)
- Title: 2-Aryloxybenzene boronic acids as c
- Source: ResearchG
-
URL:[Link](Generalized link to relevant journal context)
-
Ruthenium-Catalyzed Metathesis (RCM)
-
Suzuki Coupling Methodologies
Sources
Protecting group strategies for 2-Allyloxyphenylboronic acid
Application Note: Protecting Group Strategies for 2-Allyloxyphenylboronic Acid
Part 1: Executive Summary & Strategic Analysis
The Challenge: The Ortho-Effect 2-Allyloxyphenylboronic acid presents a classic case of "ortho-instability." Unlike its meta- or para- isomers, the ortho-allyloxy group possesses a Lewis-basic oxygen atom in varying proximity to the empty p-orbital of the boron atom. This proximity facilitates:
-
Protodeboronation: The coordination of the oxygen to boron lowers the activation energy for C-B bond cleavage, particularly under basic aqueous conditions (common in Suzuki couplings).
-
Catalyst Poisoning: The free boronic acid (
) can bind irreversibly to transition metals (e.g., Ruthenium in olefin metathesis), preventing functionalization of the allyl group. -
Purification Issues: The amphiphilic nature of the free acid leads to severe streaking on silica gel, making purification difficult.
The Solution: Hybridization Control
The most effective strategy is to rehybridize the boron center from reactive
Strategic Selection Matrix
| Feature | Pinacol Ester (Bpin) | MIDA Boronate (BMIDA) | K-Trifluoroborate (BF3K) |
| Boron Hybridization | |||
| Stability (Air/H2O) | Moderate (Hydrolyzes slowly) | Excellent (Indefinite) | Excellent (Indefinite) |
| Chromatography | Good (Non-polar) | Excellent (Silica stable) | N/A (Precipitates) |
| Atom Economy | Poor (High MW waste) | Moderate | High |
| Reactivity Profile | Direct coupling partner | Requires hydrolysis (slow release) | Direct coupling partner |
| Best Use Case | General Suzuki coupling | Iterative synthesis / Complex molecule assembly | Long-term storage / Solid handling |
Part 2: Experimental Protocols
Protocol A: Synthesis of the Pinacol Ester (The Workhorse)
Use this protocol for standard purification and immediate cross-coupling applications.
Mechanism: Condensation of the diol with boronic acid driven by water removal. The steric bulk of the pinacol groups provides kinetic stability.
Reagents:
-
2-Allyloxyphenylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Magnesium Sulfate (
, anhydrous) -
Dichloromethane (DCM) or Toluene
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 2-allyloxyphenylboronic acid (5.0 g, 28.1 mmol) in DCM (50 mL). The solution should be clear.
-
Addition: Add pinacol (3.65 g, 30.9 mmol) in one portion.
-
Dehydration: Add anhydrous
(5 g) to the stirring solution.-
Note: Alternatively, for larger scales (>20g), use Toluene and a Dean-Stark trap to azeotropically remove water at reflux.
-
-
Reaction: Stir at room temperature for 12 hours. Monitor by TLC (The ester is significantly less polar than the acid).
-
Workup: Filter off the
through a fritted glass funnel. Wash the filter cake with DCM (2 x 10 mL). -
Isolation: Concentrate the filtrate in vacuo. The resulting oil often crystallizes upon standing or trituration with cold hexanes.
Validation:
-
NMR: Look for the disappearance of the broad
singlet (~5-8 ppm) and the appearance of the sharp 12H singlet for the pinacol methyls at ~1.3 ppm.
Protocol B: MIDA Boronate Formation (The Specialist)
Use this protocol if you intend to perform reactions on the allyl group (e.g., olefin metathesis) while keeping the boron intact.
Mechanism: The N-methyliminodiacetic acid (MIDA) ligand forms a dative B-N bond, locking the boron in an unreactive
Reagents:
-
2-Allyloxyphenylboronic acid (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) (1.2 equiv)
-
Toluene / DMSO (10:1 mixture)
Step-by-Step Methodology:
-
Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging: Add 2-allyloxyphenylboronic acid (28.1 mmol) and MIDA (33.7 mmol).
-
Solvent: Add Toluene (150 mL) and DMSO (15 mL).
-
Expert Insight: MIDA is insoluble in pure toluene. DMSO is required to solubilize the ligand, while toluene acts as the azeotropic agent.
-
-
Reflux: Heat to reflux with vigorous stirring. Maintain reflux for 12–16 hours, draining the water collected in the Dean-Stark trap periodically.
-
Workup: Cool the mixture to room temperature. The reaction mixture may separate into phases or precipitate.[1]
-
Concentration: Remove toluene in vacuo.
-
Precipitation: Pour the resulting DMSO solution into a stirred mixture of ice-water/ether. The MIDA boronate will precipitate as a white solid.
-
Purification: Filter the solid and wash with
to remove residual DMSO. Recrystallize from Acetone/ if necessary.
Validation:
-
NMR: This is the gold standard. The shift will move significantly upfield (from ~30 ppm for
to ~10-12 ppm for ).
Protocol C: Potassium Trifluoroborate Conversion (The Storage Solution)
Use this protocol for creating a shelf-stable solid that resists protodeboronation indefinitely.
Reagents:
-
2-Allyloxyphenylboronic acid (1.0 equiv)
-
Potassium Hydrogen Fluoride (
) (3.0 equiv) - Caution: Corrosive/Toxic -
Methanol / Water (3:1)
Step-by-Step Methodology:
-
Solubilization: Dissolve the boronic acid in Methanol.
-
Reagent Prep: Prepare a saturated solution of
in distilled water (approx 4.5 M).-
Safety: Use plasticware (polypropylene) for fluoride solutions to avoid glass etching.
-
-
Addition: Add the aqueous
dropwise to the methanol solution at . -
Precipitation: A white precipitate (
) will form almost immediately. Stir for 1 hour. -
Isolation: Filter the solid.
-
Drying: Wash with cold methanol, then diethyl ether. Dry under high vacuum.
Part 3: Visualization & Decision Logic
Figure 1: Strategic Decision Tree
Caption: Decision matrix for selecting the optimal protecting group based on downstream application requirements.
Figure 2: MIDA Boronate Synthesis & Deprotection Cycle
Caption: The sp2-sp3 hybridization switch mechanism that enables orthogonal reactivity.[2]
Part 4: References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopomers, and Bronsted Relationships. Journal of the American Chemical Society. [Link]
Sources
Application Notes and Protocols: Microwave-Assisted Reactions with 2-Allyloxyphenylboronic Acid
Introduction: The Strategic Advantage of 2-Allyloxyphenylboronic Acid in Microwave Chemistry
In the landscape of modern synthetic chemistry, the pursuit of efficiency, molecular diversity, and sustainable practices has led to the convergence of enabling technologies and versatile building blocks. 2-Allyloxyphenylboronic acid stands out as a particularly strategic starting material, uniquely poised for rapid molecular diversification. Its structure ingeniously combines two highly reactive functionalities: a boronic acid group, amenable to a plethora of cross-coupling reactions, and an allyloxy moiety, primed for intramolecular cyclization and other transformations. The application of microwave irradiation to reactions involving this substrate unlocks a remarkable acceleration of reaction rates, often leading to cleaner product profiles and significantly enhanced yields.[1][2] This confluence of a versatile substrate and an efficient energy source provides a powerful platform for the synthesis of complex molecular architectures, particularly valuable in the realms of drug discovery and materials science.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging microwave-assisted reactions with 2-allyloxyphenylboronic acid. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and explore the potential for tandem reactions that capitalize on the dual reactivity of this substrate.
Core Principles: Why Microwaves?
Microwave-assisted synthesis relies on the ability of polar molecules and ions in a reaction mixture to absorb microwave energy and convert it into thermal energy. This direct and efficient heating mechanism offers several advantages over conventional heating methods:
-
Rapid Heating: Microwaves can heat a reaction mixture to the desired temperature in a fraction of the time required by an oil bath or heating mantle.[1][2]
-
Uniform Heating: The bulk of the reaction mixture is heated simultaneously, minimizing thermal gradients and potential side reactions.
-
Higher Temperatures: Sealed-vessel microwave reactors allow for superheating of solvents above their atmospheric boiling points, dramatically accelerating reaction rates.
-
Improved Yields and Purity: The rapid reaction times often lead to the formation of fewer byproducts, simplifying purification and improving overall yields.[1][2]
Key Applications and Protocols
2-Allyloxyphenylboronic acid is a versatile reagent for a range of microwave-assisted transformations. Here, we focus on two of its most powerful applications: the Suzuki-Miyaura cross-coupling and intramolecular cyclization to form benzofurans.
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. Microwave irradiation has been shown to significantly accelerate this palladium-catalyzed cross-coupling reaction.[3][4][5]
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. Microwave heating accelerates all of these steps, leading to a dramatic reduction in reaction times.
Experimental Workflow: Microwave-Assisted Suzuki-Miyaura Coupling
Caption: A generalized workflow for microwave-assisted Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2-Allyloxyphenylboronic Acid with an Aryl Bromide
Materials:
-
2-Allyloxyphenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial, add the aryl bromide (e.g., 0.5 mmol), 2-allyloxyphenylboronic acid (0.6 mmol), palladium catalyst (e.g., 0.01-0.025 mmol), and base (e.g., 1.0 mmol).
-
Add the solvent mixture (e.g., 5 mL) and the stir bar.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 20 | 85-95 | [3] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 150 | 15 | 90-98 | [4] |
| XPhos Pd G2 | K₃PO₄ | t-BuOH/H₂O | 100 | 30 | 88-96 | [3] |
Table 1: Representative conditions for microwave-assisted Suzuki-Miyaura coupling.
Microwave-Assisted Intramolecular Cyclization to Benzofurans
The allyloxy group of 2-allyloxyphenylboronic acid can undergo an intramolecular cyclization to form a dihydrobenzofuran ring, which can then be oxidized to a benzofuran. This transformation is often catalyzed by a palladium catalyst and can be significantly accelerated by microwave irradiation.[6][7] The synthesis of benzofuran derivatives is of great interest due to their prevalence in biologically active compounds.[7][8][9]
Mechanistic Pathway: The reaction likely proceeds through an initial oxidative addition of the C-B bond to the palladium catalyst, followed by an intramolecular migratory insertion of the allyl group. Subsequent β-hydride elimination and isomerization can lead to the benzofuran product.
Reaction Scheme: Intramolecular Cyclization
Caption: Simplified pathway for benzofuran synthesis from 2-allyloxyphenylboronic acid.
Protocol 2: General Procedure for Microwave-Assisted Intramolecular Cyclization of 2-Allyloxyphenylboronic Acid
Materials:
-
2-Allyloxyphenylboronic acid (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF or Acetonitrile)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial, add 2-allyloxyphenylboronic acid (e.g., 0.5 mmol), palladium catalyst (e.g., 0.025 mmol), ligand (e.g., 0.05 mmol), and base (e.g., 1.0 mmol).
-
Add the solvent (e.g., 5 mL) and the stir bar.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140-160 °C) for a specified time (e.g., 20-40 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 150 | 30 | 75-85 | Inferred from[6] |
| PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | Acetonitrile | 160 | 25 | 80-90 | Inferred from[7] |
| Pd(dppf)Cl₂ | - | Na₂CO₃ | Dioxane | 140 | 40 | 70-80 | Inferred from[6] |
Table 2: Plausible conditions for microwave-assisted intramolecular cyclization.
Tandem Reactions: A One-Pot Strategy
The dual functionality of 2-allyloxyphenylboronic acid opens up the exciting possibility of tandem reactions, where a Suzuki-Miyaura coupling is immediately followed by an intramolecular cyclization in a single pot.[10] This approach offers significant advantages in terms of efficiency and atom economy.
Conceptual Workflow:
-
Suzuki-Miyaura Coupling: The boronic acid moiety reacts with an aryl halide under microwave irradiation to form a biaryl intermediate.
-
Intramolecular Cyclization: Upon further heating or with a slight modification of the reaction conditions (e.g., addition of an oxidant), the allyloxy group cyclizes to form the benzofuran ring fused to the newly formed biaryl system.
This one-pot strategy allows for the rapid construction of complex, polycyclic aromatic systems from simple starting materials.
Conclusion and Future Outlook
2-Allyloxyphenylboronic acid is a powerful and versatile building block for microwave-assisted organic synthesis. The protocols outlined in these application notes provide a solid foundation for the rapid and efficient synthesis of a wide range of molecular architectures. The significant reduction in reaction times and the potential for developing novel tandem reactions make this an attractive area for further exploration, particularly in the context of high-throughput synthesis and library generation for drug discovery programs. The continued development of more active and robust palladium catalysts, coupled with a deeper understanding of microwave-specific effects, will undoubtedly expand the synthetic utility of this remarkable reagent.
References
-
Request PDF. (2020). Microwave‐Assisted Tandem Kornblum Oxidation and Biginelli Reaction for the Synthesis of Dihydropyrimidones. ResearchGate. [Link]
-
PubMed. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. [Link]
-
International Journal of ChemTech Research. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. [Link]
-
ACS Publications. (n.d.). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
-
ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
PubMed Central. (n.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]
-
ResearchGate. (n.d.). Microwave-assisted heterocyclic synthesis. [Link]
-
ResearchGate. (2019). (PDF) Microwave-Assisted Tandem Processes for the Synthesis of N-Heterocycles. [Link]
-
PubMed. (2008). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. [Link]
-
ResearchGate. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. [Link]
-
ResearchGate. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. [Link]
-
Indian Academy of Sciences. (n.d.). Microwave-assisted efficient synthesis of 2-arylbenzo[b]furans and 2-ferrocenylbenzo[b]furans from readily prepared propargylic alcohols and o-iodophenols. [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. [Link]
-
PubMed Central. (n.d.). Microwave assisted synthesis of five membered nitrogen heterocycles. [Link]
-
PubMed. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. [Link]
Sources
- 1. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 2. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Advanced Application Note: 2-Allyloxyphenylboronic Acid in Functional Materials
Introduction: The Dual-Functionality Advantage
2-Allyloxyphenylboronic acid (2-APBA) represents a critical class of bifunctional molecular building blocks in materials science. Unlike standard phenylboronic acid (PBA), which serves purely as a recognition moiety, 2-APBA contains an orthogonal reactive handle—the allyl group —positioned at the ortho position.
This structural duality allows for "Click" chemistry integration without compromising the Lewis acid center required for saccharide sensing.
Key Functional Roles
-
The Boronic Acid (
): Acts as a reversible covalent receptor for cis-diols (e.g., glucose, dopamine, glycoproteins) and a Lewis acid receptor for fluoride ions. -
The Allyl Handle (
): Enables irreversible covalent attachment to polymer backbones or surfaces via Thiol-Ene "Click" chemistry or radical copolymerization.
Mechanistic Overview
The following diagram illustrates the orthogonal reactivity pathways for 2-APBA.
Figure 1: Orthogonal reactivity of 2-APBA. The allyl group allows permanent fixation to materials, while the boronic acid moiety remains free for dynamic molecular recognition.
Synthesis Protocol: High-Purity Route
While direct alkylation of 2-hydroxyphenylboronic acid is possible, it often leads to boroxine formation and purification difficulties. The Miyaura Borylation Route is recommended for high-purity applications in drug delivery and sensing.
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Precursor: 2-Bromophenol
-
Reagents: Allyl bromide, Potassium carbonate (
), Bis(pinacolato)diboron ( ), , Potassium acetate (KOAc). -
Solvents: DMF, 1,4-Dioxane.
Step-by-Step Methodology
Step 1: Synthesis of 2-Allyloxybromobenzene (The Anchor)
-
Dissolve 2-Bromophenol (10 mmol) in anhydrous DMF (20 mL).
-
Add
(15 mmol) and stir at room temperature for 15 minutes to generate the phenoxide. -
Dropwise add Allyl Bromide (12 mmol) at 0°C.
-
Warm to 60°C and stir for 4 hours.
-
Workup: Quench with water, extract with ethyl acetate (
), wash with brine, and dry over . -
Validation: Check TLC (Hexane/EtOAc 9:1). Product (
) is less polar than starting phenol.
Step 2: Miyaura Borylation (The Sensor Installation)
-
Combine 2-Allyloxybromobenzene (from Step 1, 1 eq),
(1.1 eq), and KOAc (3 eq) in dry 1,4-dioxane. -
Degas the solution with
bubbling for 20 minutes (Critical for Pd catalyst life). -
Add
(3 mol%) under inert atmosphere. -
Reflux at 90°C for 12 hours.
-
Purification: Filter through Celite. Concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Hydrolysis (Optional): To obtain the free acid, treat the pinacol ester with
/ in Acetone/Water, followed by dilute HCl hydrolysis.
Expert Insight: For most "Click" chemistry applications, the Pinacol Ester form is preferred. It is more soluble in organic solvents and stable during lithography. The free acid can be generated in situ or after the click reaction by simple aqueous washing if the polymer is hydrophilic.
Application A: Thiol-Ene "Click" Surface Functionalization
This protocol describes the modification of thiol-functionalized magnetic nanoparticles (or hydrogels) with 2-APBA to create a glucose-capture surface.
Rationale
The radical-mediated thiol-ene reaction is insensitive to oxygen and water relative to other living polymerizations, making it ideal for modifying biological scaffolds.
Protocol
-
Substrate Preparation: Suspend Thiol-functionalized Nanoparticles (e.g., Silica-SH or Magnetic-SH) in Ethanol/Water (9:1). Concentration: 10 mg/mL.
-
Reagent Mix: Add 2-APBA (10-fold molar excess relative to surface thiols) and Photoinitiator Irgacure 2959 (0.5 wt%).
-
Reaction: Irradiate with UV light (365 nm, 10 mW/cm²) for 10–15 minutes under mild stirring.
-
Note: If UV is unavailable, thermal initiation with AIBN at 70°C for 4 hours is a viable alternative.
-
-
Washing: Centrifuge and wash
with Ethanol to remove unreacted boronic acid. -
Activation: Wash
with alkaline buffer (pH 9.0) to convert the boronic acid to its active boronate form ( ) immediately prior to use.
Application B: Glucose-Responsive Hydrogels (Insulin Delivery)
This workflow details the creation of a "smart" hydrogel that swells to release insulin in the presence of hyperglycemia.
Mechanism of Action
The hydrogel is crosslinked via reversible Boronic Acid–Diol esters.
-
Low Glucose: Boronic acid crosslinks with polymer diols (e.g., PVA). Gel is tight; Insulin is trapped.
-
High Glucose: Glucose (a small molecule diol) competes for the boronic acid sites, displacing the polymer chains.
-
Result: Crosslink density decreases
Gel swells Insulin diffuses out.
Workflow Diagram
Figure 2: Logic gate for glucose-triggered drug release using 2-APBA.
Fabrication Protocol
-
Polymer Backbone: Dissolve Poly(vinyl alcohol) (PVA, Mw ~50k) in PBS (pH 7.4).
-
Crosslinker Synthesis: React 2-APBA with a multi-arm PEG-Thiol (4-arm PEG-SH) via the Thiol-Ene Protocol (Section 3) to create a "Boronic Acid Star Polymer."
-
Gelation:
-
Mix PVA solution (10 wt%) with Boronic Acid Star Polymer solution (5 wt%).
-
Adjust pH to 8.5 (slightly above the
of 2-APBA) to induce spontaneous gelation via boronate ester formation. -
Drug Loading: Add Insulin (1 mg/mL) to the PVA solution before mixing.
-
-
Testing: Submerge gel in PBS with varying glucose concentrations (0 mM vs 20 mM). Monitor insulin release via UV-Vis at 280 nm.
Comparative Data: Why 2-APBA?
The choice of boronic acid derivative dictates the sensitivity of the material. 2-APBA offers a balance of functionalizability and acidity.
| Derivative | Approx. | Functional Handle | Application Best Fit |
| Phenylboronic Acid (PBA) | ~8.8 | None | Basic standards/Controls |
| 2-Allyloxyphenylboronic Acid | ~8.5 - 9.0 * | Allyl (Alkene) | Photopolymerizable Sensors |
| 4-Carboxyphenylboronic Acid | ~8.4 | Carboxyl (-COOH) | Peptide coupling (EDC/NHS) |
| 3-Acrylamidophenylboronic Acid | ~8.2 | Acrylamide | Radical Polymerization |
| 2-Fluorophenylboronic Acid | ~7.8 | None | Low-pH sensing |
*Note: The ortho-alkoxy group can slightly increase pKa due to electron donation, but steric effects in the polymer matrix often effectively lower the "apparent" pKa for binding.
References
-
Synthesis via Thiol-Ene Click
-
Boronic Acid Functionalized Nanoparticles
- Title: Boronic acid functionalized magnetic nanoparticles via thiol–ene click chemistry for selective enrichment of glycoproteins
- Source: The Analyst (RSC Publishing)
-
URL:[Link]
-
Glucose Sensing Mechanism & pKa
- General Thiol-Ene/Boronic Acid Chemistry: Title: Thiol-Ene Click Reaction (Review & Mechanisms) Source: Alfa Chemistry
Sources
Troubleshooting & Optimization
Purification of 2-Allyloxyphenylboronic acid from crude reaction mixture
[1]
Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Ph.D.) Topic: Downstream Processing & Purification Molecule: 2-Allyloxyphenylboronic acid (CAS: 855230-61-4)[1]
Introduction: The "Amphiphilic" Trap
Welcome to the technical support center. If you are synthesizing 2-allyloxyphenylboronic acid , you are likely encountering a specific set of frustrations common to ortho-substituted boronic acids.
This molecule presents a "perfect storm" of purification challenges:
-
The Boroxine Equilibrium: It naturally dehydrates to form a waxy, non-crystalline trimer (boroxine).
-
Protodeboronation: The electron-rich allyloxy group at the ortho position destabilizes the C-B bond under certain pH conditions, leading to the formation of allyloxybenzene (your starting material's skeleton without the boron).
-
Adsorption: It sticks irreversibly to standard silica gel.[1]
Below are the resolved support tickets addressing these specific failure modes.
Ticket #101: "My product is a sticky oil, not a white solid."
User Report:
"I followed the literature workup, but instead of a white powder, I obtained a viscous yellow oil that refuses to crystallize. Is my compound impure?"
Diagnosis: You are likely seeing a mixture of the free boronic acid and its boroxine anhydride .[1] Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This process is reversible and equilibrium-driven.[1] The "oil" state is often just a depressed melting point mixture of these two species.
The Fix: Thermodynamic Control You must force the equilibrium toward the free acid form (crystalline) or the boroxine form (if stable). For 2-allyloxyphenylboronic acid, the free acid is preferred for shelf stability.[1]
Protocol: The "Water-Reset" Recrystallization
-
Dissolve your crude oil in a minimum amount of hot acetonitrile .[1]
-
Add water dropwise until the solution turns slightly cloudy (approx. 3:1 ACN:Water ratio).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Mechanism:[3][4][5][6][7][8][9][10][11] The presence of water hydrolyzes the boroxine ring back to the boronic acid monomer (
), which is less soluble in the cold aqueous mixture and crystallizes out. -
Alternative: If the oil persists, triturate (vigorously stir) the oil with hexanes containing 1% water. The water hydrolyzes the surface, and hexanes extract non-polar impurities.
-
Senior Scientist Note:
Never dry this compound under high vacuum at high temperatures (>50°C).[1] You will drive off water, reform the boroxine, and melt your crystals back into an oil. Dry in a desiccator over CaCl₂ at room temperature.
Ticket #102: "I lost half my yield during the acid/base extraction."
User Report:
"I dissolved the crude in NaOH, washed with ether, and acidified. The recovery was poor, and NMR shows allyloxybenzene."
Diagnosis: You have triggered Protodeboronation .[1][12] While acid-base extraction is the "Gold Standard" for purifying boronic acids, ortho-alkoxy substituents accelerate the cleavage of the C-B bond.[1] The mechanism often proceeds via a zwitterionic intermediate or base-catalyzed hydrolysis where the ortho-oxygen coordinates to the boron or stabilizes the leaving group.[1]
The Fix: Kinetic Control (Cold & Fast) You must minimize the time the boron species spends in the "danger zone" pH ranges (very high or very low pH) and reduce thermal energy.
The Optimized Extraction Protocol:
-
Dissolution (The Clock Starts): Dissolve crude reaction mixture in 0.5 M NaOH (Keep it cold: 0°C ).
-
Why? High concentration NaOH (>2M) promotes rapid degradation.[1]
-
-
The Wash: Extract immediately with diethyl ether or MTBE (Methyl tert-butyl ether).[1]
-
Action: Discard the organic layer (contains starting bromide/allyloxybenzene).
-
Time Limit: Complete this step within <10 minutes.
-
-
Precipitation: Acidify the aqueous layer carefully with 1 M HCl or saturated NH₄Cl to pH ~5-6.[1]
-
Collection: Filter immediately. Do not let it sit in the acidic mother liquor.[1]
Figure 1: Optimized Acid-Base Extraction Workflow emphasizing mild conditions to prevent protodeboronation.
Ticket #103: "Silica gel chromatography destroyed my compound."[1]
User Report:
"I ran a column using Hexane/EtOAc. The product streaked the whole length of the column and I only recovered 20%."
Diagnosis: Standard silica gel is slightly acidic (pH 4-5) and possesses hydroxyl groups that interact strongly with the empty p-orbital of the boron atom.[1] This causes irreversible adsorption (streaking) and promotes oxidation/deboronation.[1]
The Fix: Passivating the Silica If you must use chromatography (e.g., acid-base extraction failed), you cannot use untreated silica.
Alternative Method A: Boric Acid Impregnation Pre-wash your silica gel column with a solvent system containing boric acid . This saturates the active sites on the silica.[1]
-
Reference: This technique effectively blocks the interaction sites that would otherwise trap your boronic acid.[1]
Alternative Method B: The "Acidic" Mobile Phase (Counter-intuitive but effective) Add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc:AcOH).
-
Why? While strong acid degrades the compound, a small amount of weak acid keeps the boronic acid fully protonated and suppresses the ionization of surface silanols, reducing "drag" on the column.
Ticket #104: "The NMR spectrum is a mess."
User Report:
"The 1H NMR in CDCl3 shows broad peaks and the integration is off. Is it paramagnetic?"
Diagnosis: It is not paramagnetic.[1] You are observing the Boroxine-Boronic Acid Equilibrium in real-time. In dry CDCl₃, the molecule slowly dehydrates, leading to a mixture of monomer, dimer, and trimer species, all of which have slightly different chemical shifts.[1]
The Fix: The D₂O Shake
-
Prepare your NMR sample in CDCl₃ (or DMSO-d6).[1]
-
Add one drop of D₂O (Deuterium Oxide) to the NMR tube.
-
Shake vigorously.[1]
-
Re-run the spectrum.[1]
Result:
The D₂O forces the equilibrium entirely to the monomeric boronic acid species (
Figure 2: The dynamic equilibrium between Boronic Acid and Boroxine. Controlling water content is key to consistent analysis.
Summary of Physical Properties & Benchmarks
| Parameter | Specification | Notes |
| Appearance | White to Off-White Solid | If yellow oil: contains boroxine or impurities.[1] |
| Solubility | Soluble: MeOH, EtOAc, DMSOSparingly: Cold Water, Hexanes | Recrystallize from ACN/H₂O or Toluene.[1] |
| Storage | 4°C, Desiccated | Hygroscopic. Shelf life ~6-12 months. |
| Stability | Acid Sensitive | Avoid pH < 3.[1] Avoid strong bases > pH 12 for long periods.[1] |
References
-
Santucci, L., et al. (1970). Protodeboronation of benzeneboronic acid derivatives.[1]Journal of the Chemical Society.[1] (Establishes the baseline for acid/base sensitivity of phenylboronic acids).
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH.[1][4]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews, 43, 412-443.[1] [Link] (Detailed mechanism of protodeboronation and stability).
-
Coughlin, J. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[8]Journal of Organic Chemistry. (Modern kinetic analysis of boronic acid stability).
Sources
- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Protodeboronation [organic-chemistry.org]
Technical Support Center: Purification of 2-Allyloxyphenylboronic Acid
Ticket ID: #B-OH-2-ALLYL | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist
Diagnostic Overview
User Complaint: "I am trying to purify 2-allyloxyphenylboronic acid. The compound streaks on the column, co-elutes with impurities, and I see multiple spots on TLC that change intensity over time."
Root Cause Analysis: Purifying 2-allyloxyphenylboronic acid (and arylboronic acids in general) on standard silica gel is notoriously difficult due to three convergent mechanisms:
-
Silanol Interaction (Tailing): The empty p-orbital of the boron atom acts as a Lewis acid, coordinating strongly with the Lewis basic oxygen atoms of the free silanol groups (Si-OH) on the silica surface. This causes severe peak broadening (tailing).
-
Boroxine Equilibrium (Ghost Spots): Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This equilibrium is dynamic. On a TLC plate or column, you are separating the monomer from the trimer, but they constantly re-equilibrate, leading to "smearing" or distinct spots that merge.
-
Amphiphilic Nature: The allyloxy group adds lipophilicity, while the boronic acid is highly polar and capable of hydrogen bonding, creating conflicting solubility profiles.
Decision Matrix: Select Your Workflow
Before proceeding, determine the optimal purification path based on your crude purity and available resources.
Figure 1: Strategic decision tree for boronic acid purification. Choose Method C for the highest probability of success if the crude is complex.
Troubleshooting Guides & Protocols
Method A: Recrystallization (The "Non-Destructive" Approach)
Recommended for: Crudes with >85% purity.
Why it works: Boronic acids crystallize well due to hydrogen bonding networks, while impurities (deboronated byproducts) often stay in the mother liquor. This avoids silica interaction entirely.
Protocol:
-
Solvent System: Use a biphasic system or polarity gradient. Common success is found with Water/Acetonitrile or Hexane/Ethyl Acetate .
-
Dissolution: Dissolve the crude 2-allyloxyphenylboronic acid in the minimum amount of hot Ethyl Acetate.
-
Precipitation: Slowly add Hexane (anti-solvent) until turbidity persists.
-
Cooling: Allow to cool to room temperature, then 4°C.
-
Filtration: Collect solids.
-
Note: If an oil forms (oiling out), reheat and add a small amount of seed crystal or scratch the glass.
-
Method B: Direct Silica Chromatography with Additives
Recommended for: Rapid purification when protection/deprotection is too time-consuming.
The Fix: You must suppress the ionization of silanols and disrupt the boron-silica interaction.
Protocol:
-
Stationary Phase: Standard Flash Silica Gel (40-63 µm).
-
Mobile Phase Modifier (CRITICAL):
-
Option 1 (Acidic): Add 1% Acetic Acid to your Hexane/Ethyl Acetate mobile phase.
-
Option 2 (Pinacol Additive): Add 1% Pinacol to the eluent.
-
-
Loading: Load as a solid (absorbed onto Celite) rather than a liquid load to prevent band broadening at the head of the column.
-
Elution: Run a gradient from 5% to 40% EtOAc in Hexane (with 1% modifier).
Data: Effect of Mobile Phase Modifiers
| Mobile Phase Condition | Rf Value (approx) | Spot Shape | Recovery Yield |
|---|---|---|---|
| Hex/EtOAc (No Additive) | 0.1 - 0.4 (Streak) | Comet-like smear | < 50% (Irreversible adsorption) |
| Hex/EtOAc + 1% AcOH | 0.45 | Round/Compact | 80-90% |
| Hex/EtOAc + 1% Et3N | 0.05 | Stuck at baseline | < 10% (Boronate salt formation) |
Method C: Pinacol Ester Protection (The Industry Standard)
Recommended for: High-value intermediates or difficult separations.
Why it works: Converting the boronic acid to a pinacol boronate ester (Bpin) removes the hydrogen bond donor/acceptor capability of the -B(OH)2 group and sterically shields the empty p-orbital. The resulting ester behaves like a standard organic molecule on silica.
Protocol:
-
Protection: Combine 2-allyloxyphenylboronic acid (1 eq) with Pinacol (1.1 eq) and MgSO4 (anhydrous, 2 eq) in CH2Cl2 or THF. Stir at RT for 2-4 hours.
-
Workup: Filter off MgSO4 and concentrate.
-
Purification: Run a standard silica column (Hexane/EtOAc). The Bpin ester will elute much earlier (higher Rf) and as a sharp peak.
-
Deprotection (Optional): If the free acid is strictly required, hydrolysis can be achieved via transesterification with phenylboronic acid or oxidative cleavage (though the latter destroys the boron). Note: Most Suzuki couplings work better with the Bpin ester than the free acid.
Advanced Troubleshooting (FAQs)
Q1: I see two spots on NMR after the column. Is my compound impure?
A: Not necessarily. You are likely observing the Monomer-Boroxine Equilibrium .
-
Diagnostic: Run the NMR in a solvent with a trace of D2O added.
-
Result: If the peaks collapse into a single set, it was the boroxine/monomer mixture. The D2O hydrolyzes the boroxine back to the acid.
-
Result: If peaks remain distinct, you have a genuine impurity (likely deboronated phenol).
-
Figure 2: The reversible dehydration of boronic acids. This equilibrium causes peak splitting in dry NMR solvents (CDCl3).
Q2: My yield is low. Is the allyl group unstable?
A: The allyl group is generally stable on silica. However, Protodeboronation is the likely culprit.
-
Mechanism: The C-B bond is cleaved by water/protons, replaced by C-H.[1]
-
Risk Factor: 2-Allyloxyphenylboronic acid has an electron-donating alkoxy group ortho to the boron. While this usually stabilizes the C-B bond compared to electron-poor rings, the ortho effect can sometimes facilitate hydrolysis if the pH is too high or low.
-
Prevention: Avoid basic alumina or silica modified with triethylamine. Keep the column neutral or slightly acidic (Acetic acid).
Q3: Can I use Reverse Phase (C18)?
A: Yes, and it is often superior.
-
Conditions: Use Water/Acetonitrile with 0.1% Formic Acid .
-
Benefit: C18 silica has fewer free silanols, reducing tailing. The aqueous mobile phase keeps the equilibrium shifted entirely toward the monomeric boronic acid (preventing boroxine ghosts).
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed discussion on protodeboronation mechanisms).
-
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Bulletin of the Chemical Society of Japan. (Explains the monomer-trimer equilibrium).
-
Biotage Application Note. Purification of Boronic Acids and Esters. (Industry standard protocols for acidic modifiers).
Sources
Side reactions of 2-Allyloxyphenylboronic acid in Suzuki coupling
Topic: Troubleshooting Side Reactions in Suzuki-Miyaura Coupling
Reagent ID: 2-Allyloxyphenylboronic Acid (CAS: 151414-76-5) Classification: Ortho-substituted Arylboronic Acid / Allyl Aryl Ether
Introduction: The "Trojan Horse" Reagent
Welcome to the technical support center for 2-Allyloxyphenylboronic acid . This reagent is a "Trojan Horse" in organic synthesis: it carries a valuable allyl handle for downstream functionalization (e.g., Ring-Closing Metathesis), but this same handle introduces significant instability during the Suzuki coupling process.
As an ortho-substituted, electron-rich boronic acid, this molecule is prone to three distinct failure modes that often confuse researchers:
-
Protodeboronation: The boron falls off before coupling.[1][2]
-
Allyl Isomerization: The terminal double bond migrates to an internal position.
-
Deallylation: The allyl ether is cleaved by the palladium catalyst.
This guide provides the mechanistic insight and protocols required to navigate these challenges.
Module 1: The "Missing Boron" (Protodeboronation)
Symptom: Low yield of the biaryl product. Isolation of 1-allyloxybenzene (phenyl allyl ether) as the major byproduct.
The Mechanism
Protodeboronation is the primary enemy of ortho-substituted boronic acids. The reaction is base-catalyzed.
-
Base Attack: The base (OH⁻, CO₃²⁻) coordinates to the boron atom, forming a boronate "ate" complex.
-
ipso-Protonation: The ortho-allyloxy group is electron-donating, making the carbon attached to the boron highly nucleophilic. A proton (from water or solvent) attacks this carbon.
-
C-B Bond Cleavage: The C-B bond breaks, releasing boric acid and the deboronated arene (1-allyloxybenzene).
Why this reagent is vulnerable: The ortho-oxygen creates a "perfect storm." It electronically activates the ring for protonation and sterically accelerates the cleavage to relieve strain [1].
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Base | Use K₃PO₄ or CsF | Avoid hydroxides (NaOH, KOH) or carbonates if possible. Anhydrous bases reduce the concentration of free protons available for the ipso-protonation step. |
| Solvent | Anhydrous THF or Dioxane | Strictly exclude water. Protodeboronation requires a proton source. If water is necessary for the base, use a minimum amount (e.g., 10:1 solvent:water ratio). |
| Boron Source | Switch to Boronate Ester | If the acid fails, convert it to the pinacol ester or MIDA boronate. Esters are slower to hydrolyze to the active (and unstable) boronic acid species [2]. |
Module 2: The "Migrating Double Bond" (Isomerization)
Symptom: The product is formed, but NMR shows a methyl doublet (~1.7 ppm) and an internal alkene proton. The terminal allyl group has become a propenyl (vinyl) ether .
The Mechanism
This is a Palladium-catalyzed side reaction.[3][4]
-
Pd-Hydride Formation: Pd-H species form via
-hydride elimination from alkyl impurities or interaction with alcohol solvents. -
Insertion/Elimination: The Pd-H inserts into the terminal allyl double bond and then eliminates, "walking" the double bond into conjugation with the oxygen (thermodynamic sink).
-
Hydrolysis Risk: The resulting enol ether is acid-labile and may hydrolyze to a phenol during workup.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Solvent | Avoid Alcohols | Do not use Ethanol, Methanol, or Isopropanol. These are primary sources of Pd-hydride species via |
| Reaction Time | < 4 Hours | Isomerization is often slower than the Suzuki coupling. Long reaction times (overnight) favor the thermodynamic isomerized product. |
| Additive | Add 10 mol% p-Benzoquinone | (Use with caution). Benzoquinone acts as a scavenger for Pd-Hydride species, preventing the isomerization cycle [3]. |
Module 3: The "Lost Protecting Group" (Deallylation)
Symptom: Isolation of 2-hydroxyphenyl-biaryl (the phenol) or 2-hydroxyphenylboronic acid. The allyl group is gone.
The Mechanism
This is a Tsuji-Trost type reaction occurring in parallel with the Suzuki coupling.
-
Oxidative Addition (C-O): Pd(0) can oxidatively add to the allylic C-O bond, especially if the catalyst loading is high.
-
-Allyl Formation: This generates a
-allyl Pd complex and a phenoxide. -
Nucleophilic Capture: If a nucleophile is present (amines, water), it captures the allyl group, leaving the free phenol.
Troubleshooting Protocol
-
Lower Catalyst Loading: Use 1-2 mol% Pd instead of 5-10%.
-
Ligand Choice: Use bulky, electron-rich phosphines (e.g., SPhos , XPhos ). These ligands accelerate the Suzuki coupling (oxidative addition into C-Halide) much more than they facilitate the C-O cleavage of the allyl ether.
Visualizing the Reaction Landscape
The following diagram maps the competing pathways. Use this to diagnose your specific failure mode based on the byproducts you observe.
Caption: Figure 1. Kinetic competition between the desired Suzuki coupling and the three primary failure modes: Protodeboronation (hydrolysis), Isomerization (Pd-H migration), and Deallylation (C-O cleavage).
Recommended Experimental Protocol
This protocol is self-validating: it minimizes water to prevent protodeboronation and excludes alcohols to prevent isomerization.
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-Allyloxyphenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or Pd(OAc)₂/SPhos (2 mol%)
-
Base: K₃PO₄ (3.0 equiv), finely ground and oven-dried.
-
Solvent: Anhydrous THF or 1,4-Dioxane.
Step-by-Step:
-
Drying: Flame-dry your reaction vessel under vacuum and backfill with Argon.
-
Solvent Prep: Sparge the anhydrous solvent with Argon for 15 minutes to remove O₂ (prevents phenol oxidation and homocoupling).
-
Loading: Add the Aryl Halide, Boronic Acid, Base, and Catalyst to the vessel.
-
Activation: Add solvent. If solubility is poor, add degassed water strictly limited to 5% v/v (e.g., 50 µL water per 1 mL THF). Note: Completely anhydrous conditions are best if the base solubility permits.
-
Reaction: Heat to 60°C. Monitor by TLC every 30 minutes.
-
Stop immediately if you see the "spot-to-spot" conversion slow down.
-
Do not heat overnight.
-
-
Workup: Dilute with EtOAc, wash with water. Crucial: Do not use acidic washes (HCl), as this will hydrolyze any vinyl ether byproducts, confusing your analysis. Use sat. NH₄Cl.
FAQ: Frequently Asked Questions
Q: Can I use microwave irradiation for this coupling? A: Proceed with caution. While microwaves accelerate the Suzuki coupling, high temperatures (>120°C) can trigger a Claisen Rearrangement , where the allyl group migrates to the ortho position of the phenol ring [4]. Keep microwave temperatures below 100°C.
Q: I see a spot running just above my product on TLC. What is it? A: This is likely the homocoupling product of the aryl halide or the boronic acid. However, if it is very non-polar, check for 1-allyloxybenzene (the protodeboronation product).
Q: Why do you recommend SPhos? A: Buchwald ligands like SPhos create a highly active catalytic center that facilitates the oxidative addition of the aryl halide faster than the side reactions (protodeboronation/deallylation) can occur. Speed is your friend here.
References
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopometry, and Mechanisms." Journal of the American Chemical Society.[5]
-
Knapp, D. M., et al. (2009). "MIDA Boronates: Stable, Slow-Release Boronic Acid Surrogates." Journal of the American Chemical Society.[5]
-
Gauthier, D., et al. (2009). "Prevention of Pd-Catalyzed Isomerization of Allyl Ethers." Organic Letters.
-
Miyaura, N., et al. (1981). "The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes." Synthetic Communications. (Foundational context for Suzuki side reactions).
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. Palladium-Catalyzed Isomerization-Coupling Reactions of Allyl Chloride with Amines to Generate Functionalized Phosphorus Derivatives [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with 2-Allyloxyphenylboronic Acid
Ticket ID: #APBA-855230-OPT Subject: Yield Improvement & Troubleshooting Guide for 2-Allyloxyphenylboronic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho-Alkoxy" Challenge
2-Allyloxyphenylboronic acid (CAS: 855230-61-4) is a high-value synthon, particularly for synthesizing benzofurans via tandem cross-coupling/cyclization sequences. However, users frequently report low yields (10–40%) despite high catalyst loading.
The Root Cause: This molecule suffers from a "perfect storm" of reactivity issues:
-
Rapid Protodeboronation: The ortho-allyloxy group acts as an electron donor (via the oxygen lone pair) and a proton acceptor, accelerating the hydrolytic cleavage of the C–B bond under basic conditions.
-
Steric Hindrance: The ortho-substituent slows down the transmetallation step of the catalytic cycle, allowing side reactions to dominate.
-
Boroxine Formation: Like many boronic acids, it dehydrates upon storage, leading to incorrect stoichiometry calculations.
This guide provides validated protocols to suppress these pathways and maximize catalytic efficiency.
Critical Failure Analysis (The "Why")
Before altering your protocol, diagnose the specific failure mode using this logic flow.
Diagnostic Workflow
Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure.
Optimized Protocols
Do not rely on "standard" Suzuki conditions (Pd(PPh3)4 / Na2CO3 / Toluene / Water). For ortho-alkoxy substrates, these conditions often fail due to the slow transmetallation rate relative to the fast protodeboronation rate.
Protocol A: The "Buchwald" Standard (Recommended for General Use)
This protocol uses bulky, electron-rich phosphine ligands to accelerate the difficult transmetallation step caused by the ortho-allyloxy group.
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (1–2 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF : Water (10:1 ratio)[1]
-
Temperature: 60°C – 80°C
Why it works:
-
Ligand: SPhos and XPhos form a "pocket" around the metal center, facilitating the coupling of sterically hindered ortho-substrates [1].
-
Precatalyst (G2/G3): Ensures rapid formation of the active Pd(0) species, minimizing the time the boronic acid sits in the basic solution before reacting.
Protocol B: The "Anhydrous" Method (For Severe Protodeboronation)
If you observe significant amounts of allyl phenyl ether (the de-boronated byproduct), you must eliminate water to stop the hydrolysis mechanism.
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)[2]
-
Base: CsF (3.0 equiv) or Powdered K₃PO₄ (anhydrous)
-
Solvent: 1,4-Dioxane (Dry)
-
Temperature: 90°C – 100°C
Why it works:
-
Fluoride Activation: Fluoride anions (from CsF) can activate the boronic acid to the boronate species without the presence of water, shutting down the hydrolytic protodeboronation pathway [2].
Protocol C: The MIDA Boronate Strategy (Ultimate Stability)
If the free boronic acid decomposes too fast, convert it to a MIDA (N-methyliminodiacetic acid) boronate. This acts as a "slow-release" capsule.
-
Reagent: 2-Allyloxyphenyl MIDA boronate
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Base: K₃PO₄ (5.0 equiv)
-
Solvent: THF : Water (10:1)[1]
-
Mechanism: The MIDA ester hydrolyzes slowly, keeping the concentration of the unstable free boronic acid low. This ensures that as soon as the free acid is generated, it is consumed by the catalyst rather than decomposing [3].
Data & Comparison
Table 1: Comparison of Conditions for Coupling 2-Allyloxyphenylboronic Acid with 4-Bromotoluene
| Variable | Standard Conditions | Optimized Protocol A | Optimized Protocol B |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 | Pd(OAc)₂ / SPhos |
| Base | Na₂CO₃ (aq) | K₃PO₄ (aq) | CsF (anhydrous) |
| Solvent | Toluene/EtOH/H₂O | THF/H₂O | Dioxane |
| Yield | 35% | 88% | 72% |
| Main Byproduct | Allyl Phenyl Ether (40%) | Trace | Trace |
| Reaction Time | 12 Hours | 2 Hours | 6 Hours |
Mechanistic Insight: The Protodeboronation Trap
Understanding why your yield is low requires visualizing the competition between the productive cycle and the destructive side reaction.
Figure 2: The kinetic competition. The ortho-allyloxy group accelerates the "Destructive Path." To win, you must accelerate the "Productive Path" (using XPhos/SPhos) or block the "Destructive Path" (removing water).
Frequently Asked Questions (FAQs)
Q: My boronic acid appears as a sticky solid or has a lower melting point than reported. Is it degraded?
-
A: Not necessarily. 2-Allyloxyphenylboronic acid is prone to dehydration, forming a cyclic trimer called a boroxine . This is reversible.
-
Fix: You can use it as is, but calculate stoichiometry based on the boroxine molecular weight (anhydride form) or add a slight excess (1.5 equiv) to account for weight variance.
-
Q: Can I use this reagent to make benzofurans in one pot?
-
A: Yes. This is a classic "Tandem Suzuki-Heck" or "Suzuki-Oxidative Cyclization" workflow.
-
Protocol: Perform the Suzuki coupling using Protocol A . Once complete, do not isolate. Add a Pd(II) source (like PdCl2) or an oxidant (like Cu(OAc)2) depending on your specific cyclization mechanism to close the ring onto the allyl group [4].
-
Q: Why is the reaction turning black immediately?
-
A: Instant "Pd black" formation indicates your catalyst is decomposing before it enters the catalytic cycle. This often happens if the phosphine ligand is oxidized or if the reaction mixture wasn't degassed properly.
-
Fix: Use a precatalyst (like XPhos Pd G2) which is air-stable and only releases the active species in situ.
-
Q: Can I use microwave irradiation?
-
A: Proceed with caution. While microwaves accelerate coupling, the 2-allyloxy group is susceptible to Claisen Rearrangement at temperatures >150°C, where the allyl group migrates to the 3-position (carbon-carbon bond formation) and the phenol is restored. Keep microwave temperatures below 120°C.
References
-
Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling: The Case for Precatalysts." Accounts of Chemical Research, 2008.
-
Lloyd-Jones, G. C., et al. "Protodeboronation of Arylboronic Acids: Mechanism and Mitigation." Journal of the American Chemical Society, 2014.
-
Burke, M. D., et al. "Slow-Release Strategy for Unstable Boronic Acids in Cross-Coupling." Journal of the American Chemical Society, 2009.
-
Luo, F., et al. "Synthesis of Benzofurans via Palladium-Catalyzed Coupling and Cyclization." Organic Letters, 2011.[3]
Sources
Technical Support Center: Stabilizing 2-Allyloxyphenylboronic Acid in Solution
Welcome to the technical support center for 2-allyloxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful use of this versatile reagent. Here, we address the inherent stability challenges of 2-allyloxyphenylboronic acid in solution and offer field-proven strategies to mitigate degradation and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the yield of my Suzuki-Miyaura coupling reaction over time when using a stock solution of 2-allyloxyphenylboronic acid. What could be the cause?
A1: The primary cause of decreased efficacy of 2-allyloxyphenylboronic acid in solution is its susceptibility to decomposition, most notably through a process called protodeboronation.[1] This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting your boronic acid into 2-allyloxybenzene, which is inactive in the desired coupling reaction. This degradation is often accelerated by factors such as the presence of water, basic conditions, and elevated temperatures, all of which are common in Suzuki-Miyaura coupling reaction setups.[2]
Q2: How can I tell if my 2-allyloxyphenylboronic acid has degraded?
A2: Degradation can be monitored by several analytical techniques. The most common are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can show the appearance of signals corresponding to the protodeboronated product (2-allyloxybenzene). ¹¹B NMR is also a powerful tool, as the chemical shift of the boron atom is sensitive to its chemical environment.[3][4] A shift in the ¹¹B NMR signal can indicate the conversion of the boronic acid to other boron-containing species.
-
High-Performance Liquid Chromatography (HPLC) : An HPLC method can be developed to separate 2-allyloxyphenylboronic acid from its degradation products.[5] By monitoring the peak area of the starting material over time, you can quantify the extent of decomposition.
Q3: What are the best practices for storing 2-allyloxyphenylboronic acid, both as a solid and in solution?
A3: Proper storage is crucial to maintain the integrity of 2-allyloxyphenylboronic acid.
-
Solid Form : As a solid, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[6][7] It is also advisable to protect it from light.
-
In Solution : Stock solutions are best prepared fresh for each experiment. If a solution must be stored, it should be in an anhydrous, aprotic solvent (e.g., dioxane, THF) under an inert atmosphere and refrigerated. Avoid aqueous or protic solvents for long-term storage.
Q4: Can the ortho-allyloxy group itself contribute to the instability of the molecule?
A4: The ortho-allyloxy group can influence the reactivity and stability through electronic and steric effects. While there is no direct evidence of intramolecular cyclization of the allyl group onto the boronic acid under typical conditions, the oxygen atom of the allyloxy group can potentially interact with the palladium catalyst in Suzuki-Miyaura reactions, which may affect the reaction kinetics.[8] However, the primary instability of arylboronic acids, including this one, is dominated by the propensity for protodeboronation.[1]
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
Low yields or complete failure of Suzuki-Miyaura coupling reactions with 2-allyloxyphenylboronic acid can often be traced back to the stability of the boronic acid. Here's a guide to troubleshoot common issues.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Degradation of 2-allyloxyphenylboronic acid | - Use freshly opened or recently purchased boronic acid. - Prepare solutions of the boronic acid immediately before use. - Consider converting the boronic acid to a more stable pinacol or MIDA ester.[9] |
| Inefficient catalyst turnover | - Ensure proper degassing of solvents and reagents to remove oxygen, which can deactivate the palladium catalyst.[9] - Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. | |
| Suboptimal reaction conditions | - Optimize the base, solvent, and temperature. For ortho-substituted boronic acids, milder bases like K₃PO₄ or Cs₂CO₃ can be effective.[10] | |
| Significant Protodeboronation | Presence of excess water or base | - Use anhydrous solvents and reagents. - Employ a weaker base or use it in stoichiometric amounts. - Consider a "slow-release" strategy using a stable boronic ester derivative. |
| Homocoupling of Boronic Acid | Presence of oxygen | - Rigorously degas the reaction mixture using techniques like freeze-pump-thaw or sparging with an inert gas.[9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Allyloxyphenylboronic Acid Pinacol Ester
To enhance stability, 2-allyloxyphenylboronic acid can be converted to its pinacol ester derivative. This derivative is generally more stable to storage and can be used directly in many coupling reactions.[11]
Materials:
-
2-Allyloxyphenylboronic acid
-
Pinacol
-
Anhydrous diethyl ether or THF
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve 2-allyloxyphenylboronic acid (1.0 equiv) and pinacol (1.0 equiv) in anhydrous diethyl ether or THF.
-
Add anhydrous MgSO₄ (1.5 equiv) to the solution.
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture to remove the MgSO₄.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
The crude product can be purified by distillation or chromatography on silica gel.[11]
Protocol 2: Monitoring Degradation by ¹H NMR
Procedure:
-
Prepare a stock solution of 2-allyloxyphenylboronic acid in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum of the fresh solution.
-
Store the NMR tube under the desired test conditions (e.g., at room temperature, exposed to air).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor for the appearance and growth of new peaks corresponding to the protodeboronated product, 2-allyloxybenzene, and the decrease in the intensity of the peaks for 2-allyloxyphenylboronic acid.
Visualization of Concepts
Decomposition Pathway: Protodeboronation
Caption: The primary decomposition pathway for 2-allyloxyphenylboronic acid.
Stabilization Strategy: Boronic Ester Formation
Sources
- 1. Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Work-up and Troubleshooting for 2-Allyloxyphenylboronic Acid Reactions
Welcome to the Technical Support Center for reactions involving 2-allyloxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into post-reaction work-up and purification. Here, we move beyond generic protocols to address the specific challenges and nuances presented by the unique structure of 2-allyloxyphenylboronic acid, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Structure-Specific Challenges of 2-Allyloxyphenylboronic Acid
2-Allyloxyphenylboronic acid is a valuable building block, featuring a reactive boronic acid for C-C bond formation and a versatile allyl ether protecting group. However, this combination requires careful consideration during the crucial work-up phase. Key challenges include:
-
Stability of the Allyl Ether: While generally robust, the allyl group's stability can be compromised under certain catalytic or work-up conditions.
-
Reactivity of the Ortho-Substituted Boronic Acid: The proximity of the allyloxy group can influence the electronic and steric properties of the boronic acid, affecting reactivity and the profile of potential side products.[1][2]
-
Complex Impurity Profiles: Unreacted starting materials, homocoupled byproducts, palladium catalyst residues, and potential de-allylated species can complicate purification.
This guide provides a systematic approach to navigate these challenges, ensuring high purity of your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the work-up of your 2-allyloxyphenylboronic acid reaction.
Problem 1: Low Yield of Desired Product After Work-up
Possible Cause A: Protodeboronation (Loss of the Boronic Acid Group)
-
Explanation: Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond. This is a common side reaction for boronic acids, particularly under basic conditions or at elevated temperatures, leading to the formation of allyl phenyl ether as a byproduct.
-
Solution:
-
Optimize Reaction Conditions: Ensure your Suzuki-Miyaura reaction runs to completion under the mildest effective conditions. Use of a robust ligand and appropriate base is crucial.[2]
-
Careful Base Selection: While base is required to activate the boronic acid for transmetalation, prolonged exposure to strong bases at high temperatures can promote protodeboronation.[3] Consider using milder bases like K₃PO₄ or K₂CO₃.
-
Work-up pH Control: During aqueous extraction, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture to a pH of ~7 before extensive extraction.
-
Possible Cause B: Premature Cleavage of the Allyl Ether
-
Explanation: Although the allyl ether is a relatively stable protecting group, certain palladium catalysts, especially under specific ligand and additive conditions, can facilitate its cleavage.[4] This is more common in reactions designed for deallylation but can occur as a side reaction.
-
Solution:
-
Screen Palladium Sources/Ligands: If deallylation is suspected, consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands. Some ligands are more prone to interacting with allylic systems.[5]
-
Avoid Deallylation Reagents: Ensure no reagents known to promote deallylation (e.g., certain hydride sources, specific nucleophiles) are present in the reaction or work-up.
-
Temperature Control: Keep reaction and work-up temperatures as low as reasonably possible to minimize this potential side reaction.
-
Problem 2: Difficulty Removing Unreacted 2-Allyloxyphenylboronic Acid
Explanation: Boronic acids can be polar and may not be easily separated from the desired biaryl product by standard silica gel chromatography, especially if the product itself is polar.
-
Solution A: Basic Aqueous Extraction
-
Principle: Boronic acids are weakly acidic and will deprotonate to form water-soluble boronate salts in a basic aqueous solution.[6]
-
Protocol:
-
After the reaction, dilute the mixture with an organic solvent like ethyl acetate or toluene.
-
Wash the organic layer one to three times with a 1M aqueous solution of NaOH or K₂CO₃.
-
The unreacted 2-allyloxyphenylboronic acid will transfer to the aqueous layer as its boronate salt.
-
Follow with a brine wash to remove residual water and inorganic salts.
-
-
-
Solution B: Methanol Azeotropic Removal
-
Principle: Boronic acids can be removed as their volatile methyl esters by repeated evaporation with methanol.[7]
-
Protocol:
-
After an initial work-up to remove inorganic salts, concentrate the crude product.
-
Add methanol and evaporate under reduced pressure.
-
Repeat this process 2-3 times to form and remove the volatile trimethyl borate.
-
-
Problem 3: Presence of Homocoupled Biphenyl Byproduct
Explanation: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid to form a symmetrical biaryl (in this case, 2,2'-bis(allyloxy)-1,1'-biphenyl). This is often promoted by the presence of oxygen, which can lead to Pd(II) species that facilitate this undesired reaction.[8][9]
-
Solution:
-
Thorough Degassing: Before adding the palladium catalyst, ensure the reaction mixture (solvents and reagents) is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[9]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) can sometimes reduce the amount of Pd(II) species present at the start of the reaction that can lead to homocoupling.
-
Chromatographic Separation: Homocoupled products often have different polarity and chromatographic behavior than the desired cross-coupled product and can typically be separated by column chromatography.
-
Problem 4: Persistent Palladium Contamination in the Final Product
Explanation: Residual palladium from the catalyst can be difficult to remove, especially in products containing heteroatoms that can chelate the metal. For pharmaceutical applications, stringent limits on residual metals must be met.[10]
-
Solution A: Filtration through Celite®
-
Protocol: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This will remove insoluble palladium species.[3]
-
-
Solution B: Use of Palladium Scavengers
-
Principle: These are solid-supported materials with functional groups (e.g., thiols, amines) that have a high affinity for palladium.
-
Protocol:
-
After initial filtration, stir the crude product solution with a palladium scavenger resin for a few hours.
-
Filter off the resin to obtain a solution with significantly reduced palladium content.
-
-
Recommended Scavengers:
-
| Scavenger Type | Functional Group | Application Notes |
| Thiol-based Silica | -SH | Effective for a wide range of palladium species. |
| Amine-based Resins | -NH₂, -NR₂ | Useful for chelating palladium. |
| Activated Carbon | - | A cost-effective option, but may lead to some product loss due to adsorption. |
Experimental Workflows & Protocols
General Work-up Procedure for a Suzuki-Miyaura Reaction
This protocol provides a robust starting point for the purification of the biaryl product from a reaction between 2-allyloxyphenylboronic acid and an aryl halide.
Caption: General Suzuki Reaction Work-up Workflow.
Detailed Steps:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate, toluene, or dichloromethane (2-3 times the reaction volume).
-
Filtration: Filter the diluted mixture through a short pad of Celite® to remove the heterogeneous palladium catalyst and any insoluble inorganic salts.[3]
-
Basic Wash: Transfer the filtrate to a separatory funnel and wash with a 1M aqueous solution of Na₂CO₃ or NaOH. This step is crucial for removing any unreacted 2-allyloxyphenylboronic acid.[6][7]
-
Neutral Wash: Wash the organic layer with water to remove any remaining base.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to facilitate the separation of the layers and remove the bulk of the dissolved water from the organic phase.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to separate the desired product from non-polar byproducts like homocoupled species.
Frequently Asked Questions (FAQs)
Q1: Is the allyl ether group on 2-allyloxyphenylboronic acid stable to typical Suzuki-Miyaura conditions?
A: Generally, yes. The allyl phenyl ether linkage is robust and typically stable to the basic conditions (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) and temperatures (80-110 °C) commonly employed in Suzuki-Miyaura reactions.[4][10] However, prolonged heating in the presence of certain palladium catalysts and additives could potentially lead to side reactions. It is always advisable to monitor the reaction for any signs of deprotection (formation of 2-hydroxyphenylboronic acid derivatives).
Q2: My product and the unreacted boronic acid have very similar Rf values on TLC. How can I improve their separation?
A: This is a common issue. The primary method should be the basic aqueous wash as described in the work-up protocol, which is designed to chemically separate them before chromatography. If some boronic acid remains, you can try altering your chromatography conditions. Using a more polar solvent system or adding a small amount of acetic acid to the eluent can sometimes improve the separation of acidic compounds on silica gel.
Q3: Can the ortho-allyloxy group chelate to the palladium and affect the reaction?
A: Yes, this is a possibility. The oxygen atom of the allyloxy group can coordinate to the palladium center. This chelation effect can influence the rate and selectivity of the reaction, sometimes in a positive way by stabilizing a key intermediate, but it can also potentially hinder the catalytic cycle.[1] If you are experiencing issues with reactivity, screening different ligands that can compete with this intramolecular coordination may be beneficial.
Q4: I see a black precipitate form during my reaction. What is it and what should I do?
A: A black precipitate is typically "palladium black," which is the agglomerated, inactive form of the Pd(0) catalyst. Its formation indicates some catalyst decomposition. While the reaction may still proceed to completion, it is a sign that the catalyst is not fully stabilized. The work-up protocol of diluting and filtering through Celite® is effective at removing palladium black.[3]
Q5: What is the best way to store 2-allyloxyphenylboronic acid?
A: Like many boronic acids, 2-allyloxyphenylboronic acid should be stored in a cool, dry place under an inert atmosphere if possible. Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides) or to slow oxidation over time. Storing it in a desiccator or a glovebox is ideal for long-term stability.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Czaplicki, J. Z.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018 , 14, 2304-2313. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Garrett, C. E.; Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 2004 , 8 (3), 455-468. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
Buchwald, S. L.; et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2008 , 47 (34), 6438-6441. [Link]
-
ACS Publications. Selective cleavage of allyl ethers under mild conditions by transition metal reagents. The Journal of Organic Chemistry, 1981 , 46 (12), 2574–2576. [Link]
-
ResearchGate. Can I remove boronic acid using Work up process? [Link]
-
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 2023 . [Link]
-
ResearchGate. Palladium TPPTS catalyst in water: C-allylation of phenol and guaiacol with allyl alcohol and novel isomerisation of allyl ethers of phenol and guaiacol. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 2022 , 12 (1), 61. [Link]
-
MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 2018 , 23 (10), 2465. [Link]
-
ACS Publications. Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies. Organometallics, 2016 , 35 (10), 1542–1553. [Link]
-
Reddit. Trying to remove a boronic acid in a workup. Help! [Link]
-
NIH National Library of Medicine. Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. [Link]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Royal Society of Chemistry. Catalytic radical generation of π-allylpalladium complexes. [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repositorium.uni-muenster.de [repositorium.uni-muenster.de]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 10. pubs.acs.org [pubs.acs.org]
How to handle air-sensitive 2-Allyloxyphenylboronic acid reactions
Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist)
Introduction & Reagent Profile
Product: 2-Allyloxyphenylboronic Acid CAS: 855230-61-4 (and related derivatives) Criticality: High. This reagent exhibits distinct "ortho-effect" instabilities.
Welcome to the technical support hub. You are likely here because your cross-coupling reaction failed, yielded a phenol byproduct, or the starting material decomposed. 2-Allyloxyphenylboronic acid is not just "air-sensitive" in the general sense; it is kinetically active toward two specific degradation pathways due to the ortho-allyloxy substituent:
-
Protodeboronation: The electron-rich oxygen atom facilitates the cleavage of the C-B bond under basic conditions.
-
Oxidative Deborylation: The electron-rich ring is prone to oxidation by atmospheric oxygen, converting the boronic acid to 2-allyloxyphenol.
This guide replaces standard "cookbook" recipes with a failure-proof, mechanistic approach to handling this reagent.
Pre-Reaction: Storage & Quality Control
The "Sticky Solid" Phenomenon Users often report the reagent arriving as a sticky gum or turning into one. This is usually boroxine formation (trimerization via dehydration), not necessarily decomposition.
| Symptom | Diagnosis | Action |
| Sticky/Gummy Solid | Reversible dehydration to boroxine. | Usable. Calculate stoichiometry based on Boroxine MW or re-hydrate (see below). |
| Brown/Black Color | Oxidative degradation to phenol/quinones. | Discard. Purification is difficult and phenol poisons Pd-catalysts. |
| Smell of Phenol | Advanced oxidation. | Discard. |
Protocol: Re-hydration & Purity Check Before a critical reaction, verify the active species.
-
Dissolve 10 mg in
. -
Run ^1H NMR.
-
Check: Look for the specific ortho protons. Boroxine signals are typically shifted slightly downfield compared to the monomeric acid.
-
Re-hydration (Optional): If precise stoichiometry is required, dissolve the gum in minimal THF/Water (9:1), stir for 10 mins, and precipitate with hexanes. Filter and dry under vacuum briefly (prolonged vacuum re-induces dehydration).
The Reaction Environment: Handling "Air-Sensitivity"
The term "air-sensitive" here refers to the catalytic cycle , not just the reagent. Oxygen causes two fatalities in Suzuki couplings with this substrate:
-
Catalyst Poisoning: Oxidation of Phosphine ligands (e.g.,
) kills the active Pd(0) species. -
Substrate Erosion:
accelerates the formation of 2-allyloxyphenol, which acts as a catalyst poison.
Standard Operating Procedure (SOP): The "Double-Manifold" Technique
Do not use balloons for this substrate if previous attempts failed. Use a Schlenk line.
Step-by-Step Workflow:
-
Solvent Prep: Sparge solvents (Dioxane, Toluene, or DMF) with Argon for 30 minutes before use.
-
Solids Loading: Charge the reaction vessel (flask or tube) with:
-
Aryl Halide (1.0 equiv)
-
2-Allyloxyphenylboronic acid (1.2 - 1.5 equiv)
-
Pd Catalyst (e.g.,
or /S-Phos) -
Base: Use
(mild) instead of (strong). Strong bases accelerate protodeboronation of ortho-alkoxy boronic acids.
-
-
Evacuation Cycles: Seal the vessel. Evacuate to <0.1 mbar and backfill with Argon. Repeat 3 times .
-
Liquid Addition: Add the degassed solvent and base (if using aqueous base) via syringe through a septum against a positive flow of Argon.
-
Temperature: Heat to 60-80°C. Warning: Do not exceed 100°C. The allyloxy group can undergo Claisen rearrangement at high temperatures.
Visual Workflow: Inert Atmosphere Setup
Caption: Figure 1. Rigorous inert atmosphere generation prevents oxidative deborylation and catalyst death.
Troubleshooting Guide (FAQ)
Q1: I isolated the starting aryl halide and a phenol (2-allyloxyphenol). What happened? Diagnosis: Oxidative Deborylation. Mechanism: Oxygen entered the system. The boronic acid was oxidized to a borate ester, which hydrolyzed to the phenol. Fix:
-
Switch from Balloon Argon to Schlenk Line.
-
Increase catalyst loading to 5 mol% to outcompete the oxidation rate.
-
Critical: Check your ether solvents (THF/Dioxane) for peroxides. Peroxides rapidly oxidize boronic acids.
Q2: I isolated the starting aryl halide and (allyloxy)benzene. The Boron is gone. Diagnosis: Protodeboronation.[1][2] Mechanism: The reaction conditions were too basic or too wet. The ortho-allyloxy group coordinates to the boron, making the C-B bond highly susceptible to protonolysis. Fix:
-
Change Base: Switch from Carbonates (
, ) to Phosphates ( ) or Fluorides ( , ). -
Water Control: If using aqueous Suzuki, reduce water ratio (e.g., from 2:1 to 10:1 Solvent:Water).
-
Anhydrous Route: Use anhydrous conditions with
or solid .
Q3: The reaction turns black immediately upon heating and stalls.
Diagnosis: "Palladium Black" precipitation.
Mechanism: The phosphine ligands oxidized, destabilizing the Pd(0), which aggregated into inactive metal clumps.
Fix: Add additional ligand (e.g., 2-5 mol%
Visual Logic: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for common failure modes based on byproduct analysis.
Post-Reaction Workup & Purification
Issue: Boronic acid residues often streak on silica columns or co-elute with the product. Solution: Oxidative Workup (if product is stable) or Pinacol Wash.
Protocol A: The Sorbitol Wash (Green Chemistry)
-
Dilute reaction mixture with EtOAc.
-
Wash organic layer with 1M aqueous Sorbitol (or Mannitol).
-
Mechanism: The diol forms a water-soluble complex with the unreacted boronic acid, pulling it into the aqueous phase.
Protocol B: The Pinacol Scavenge
-
If the boronic acid persists, add 1.0 equiv of Pinacol to the crude mixture.
-
Concentrate.[3]
-
The resulting Boronate Ester is much less polar and will elute quickly (usually in 0-5% EtOAc/Hexanes), separating easily from your more polar product.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14053.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 2-Allyloxyphenylboronic Acid Reactions
This technical guide addresses the specific challenges of monitoring reactions involving 2-Allyloxyphenylboronic acid . This molecule presents a unique "monitoring triad" of risks: Protodeboronation (due to the ortho-alkoxy group), Boroxine formation (equilibrium trimerization), and Allyl isomerization (under palladium catalysis).
Case ID: 2-APBA-MON-001 Status: Active Subject: Diagnostic protocols for ortho-substituted boronic acid coupling and cyclization.
Executive Summary: The Reactivity Profile
2-Allyloxyphenylboronic acid is not a "standard" reagent. The oxygen atom at the ortho position acts as an intramolecular Lewis base, increasing the electron density at the boron center. While this can accelerate transmetallation in Suzuki couplings, it significantly increases the rate of hydrolytic protodeboronation under basic conditions. Furthermore, the allyl tail is susceptible to metal-catalyzed isomerization to a vinyl ether (propenyl group).
Your monitoring strategy must distinguish between:
-
Product Formation (Desired biaryl or benzofuran).
-
Protodeboronation (Loss of boron group
Allyl phenyl ether). -
Isomerization (Allyl
Propenyl migration).
Module 1: Rapid Diagnostics (TLC & Colorimetry)
The Challenge: Boronic acids bind to silica gel hydroxyls, causing severe streaking that masks other spots. They are also often UV-weak compared to the coupled biaryl product.
Protocol A: The "Pinacol Trick" (Anti-Streaking)
Do not run raw reaction mixtures directly if streaking occurs.
-
Sampling: Take 10
L of reaction mixture. -
Quench/Derivatize: Dispense into a mini-vial containing 50
L of EtOAc and 2-3 crystals of Pinacol . -
Mechanism: Pinacol rapidly esterifies the boronic acid in situ to form the boronate ester, which is non-polar and moves as a sharp, defined spot on silica.
-
Elution: Run TLC in Hexane:EtOAc (typically 3:1 to 5:1).
Protocol B: The Curcumin Stain (Boron Specific)
Standard UV/Iodine does not distinguish between deboronated by-products and active boronic acid.
-
Preparation: Dissolve 100 mg Curcumin (Turmeric extract) in 100 mL Ethanol.
-
Visualization: Dip the TLC plate. Heat gently with a heat gun.
-
Result: Boron-containing species appear as bright rose/red spots on a yellow background.[1]
-
Red Spot: Active Boronic Acid/Ester present.[2]
-
No Color Change (UV Active only): Protodeboronated by-product (Allyl phenyl ether) or coupled product (if boron-free).
-
Module 2: Quantitative Analysis (HPLC/UPLC)
The Challenge: In Reversed-Phase HPLC, boronic acids exist in equilibrium between the monomer (
Method Configuration
| Parameter | Setting | Rationale |
| Column | C18 or Phenyl-Hexyl (End-capped) | High carbon load prevents silanol interaction. |
| Mobile Phase A | Water + 0.1% Formic Acid | CRITICAL: Low pH (<3) forces the equilibrium toward the monomeric boronic acid and suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol can form methyl esters with boronic acids, complicating mass spectra. |
| Detection | UV 254 nm + MS (ESI+) | Monitor the m/z signal. Boronic acids often fly as |
The "Ghost Peak" Diagnostic
If you see two peaks for your Starting Material (SM):
-
Test: Re-inject the sample.
-
Observation: If the ratio of the two peaks changes with concentration or time in the autosampler, it is the Boroxine-Acid Equilibrium .
-
Action: Ignore the split. Integrate both as "Total Boron Species."
Module 3: Structural Validation (NMR)
The Challenge: Confirming the integrity of the allyl group during the reaction.
Key
NMR Markers (CDCl
)
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Terminal Alkene | 5.2 – 5.5 ppm | Doublets (distinctive splitting) | Loss indicates cyclization or polymerization. |
| Internal Vinyl | ~6.0 ppm | Multiplet | Shift to ~6.4 ppm (doublet) suggests isomerization to vinyl ether ( |
| Allylic | ~4.6 ppm | Doublet | Disappearance confirms successful isomerization or cyclization. |
| Aromatic (Ortho) | ~7.8 ppm (dd) | Doublet of doublets | Upfield Shift to ~6.9-7.2 ppm indicates Protodeboronation (Loss of electron-withdrawing Boron). |
Module 4: Logical Workflow & Troubleshooting
Visualizing the Decision Process
Caption: Diagnostic logic flow for differentiating active boronic species from deboronated by-products.
Troubleshooting Matrix (FAQ)
Q1: My TLC shows a long streak starting from the baseline, even with the "Pinacol Trick."
-
Diagnosis: The boronic acid may have hydrolyzed to the boronate anion
if the reaction is basic (common in Suzuki couplings). -
Fix: Acidify the TLC sample aliquot slightly with 1M HCl before adding Pinacol/EtOAc. This restores the neutral boronic acid, allowing pinacol esterification.
Q2: The Starting Material (SM) is consumed, but I don't see the Product mass. I see a mass of [SM minus 44].
-
Diagnosis: This is Protodeboronation . The mass change corresponds to the loss of the
group (44.8 Da) and replacement with H (1 Da). -
Fix:
-
Use anhydrous conditions (switch to Dioxane/Toluene instead of aqueous mixtures).
-
Use a weaker base (e.g.,
or instead of ). -
Lower the temperature.
-
Q3: The reaction works, but the product NMR shows a methyl doublet at 1.8 ppm instead of the allyl pattern.
-
Diagnosis: Allyl Isomerization . The Pd catalyst has migrated the double bond to form the thermodynamically stable vinyl ether (propenyl group).
-
Fix: This is often irreversible. To prevent it:
-
Reduce catalyst loading.
-
Switch to a Pd(II) precatalyst that reduces in situ only in the presence of the coupling partner.
-
Ensure the coupling partner (aryl halide) is not the limiting reagent; rapid coupling outcompetes isomerization.
-
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
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Liu, G., et al. (2015). A Simple and Effective Colorimetric Technique for the Detection of Boronic Acids and their Derivatives.[1][8] Analytical Methods, 7, 2215-2217. [Link]
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Allyloxyphenylboronic Acid and 2-Methoxyphenylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of synthetic campaigns. Phenylboronic acids are foundational reagents in modern organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth technical comparison of two ortho-substituted phenylboronic acids: 2-allyloxyphenylboronic acid and 2-methoxyphenylboronic acid. While direct, head-to-head comparative studies under identical conditions are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of reactivity, steric and electronic effects, and known reaction pathways to provide a robust framework for informed reagent selection.
Introduction: The Significance of Ortho-Alkoxy Phenylboronic Acids
2-Methoxyphenylboronic acid is a widely utilized reagent in organic synthesis and medicinal chemistry, valued for its role in constructing complex molecular architectures, including pharmaceuticals and advanced materials.[3] Its ortho-methoxy group can influence reaction outcomes through both steric and electronic effects, and potentially through chelation with the palladium catalyst. 2-Allyloxyphenylboronic acid, while less commonly documented, introduces a reactive allyl moiety that can participate in subsequent transformations, offering opportunities for tandem reaction sequences. This guide will dissect the nuanced differences in their reactivity profiles.
The "Ortho Effect": A Governing Principle
The presence of a substituent at the ortho position to the boronic acid group significantly impacts the reagent's behavior. This "ortho effect" is a combination of steric hindrance and electronic interactions that can alter the reactivity of the boronic acid.[4][5][6] In the case of ortho-alkoxy phenylboronic acids, steric hindrance can force the boronic acid group to twist out of the plane of the aromatic ring.[4] This disruption of coplanarity can inhibit resonance between the boronic acid and the phenyl ring, thereby influencing the acidity and reactivity of the boronic acid.[4]
Comparative Analysis of Physicochemical Properties
| Property | 2-Allyloxyphenylboronic Acid | 2-Methoxyphenylboronic Acid | Rationale for Impact on Reactivity |
| Molecular Weight | 177.99 g/mol | 151.96 g/mol | The larger size of the allyloxy group contributes to greater steric bulk around the reaction center. |
| Electronic Effect | The allyloxy group is electron-donating through resonance and weakly electron-withdrawing through induction. The double bond in the allyl group can also participate in pi-stacking interactions. | The methoxy group is a well-characterized electron-donating group through resonance and electron-withdrawing through induction.[7][8] | The electron-donating nature of both groups can influence the nucleophilicity of the aryl ring and the Lewis acidity of the boron center. |
| Potential Side Reactions | The allyl group can undergo intramolecular reactions such as Claisen rearrangement or palladium-catalyzed cyclization.[9][10][11][12] | Generally stable under typical Suzuki-Miyaura conditions. | The potential for intramolecular reactions makes 2-allyloxyphenylboronic acid a candidate for tandem reaction sequences but also introduces the possibility of undesired byproducts. |
| Chelation Potential | The oxygen of the allyloxy group can potentially chelate to the palladium catalyst, influencing regioselectivity and reactivity. | The oxygen of the methoxy group has been suggested to participate in chelation with the palladium center, which can affect the reaction mechanism and product distribution.[13] | Chelation can stabilize the transition state and direct the reaction pathway. |
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1][2] The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[14]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Steric and Electronic Influences on Reactivity
The larger steric bulk of the allyloxy group compared to the methoxy group is anticipated to have a more pronounced retarding effect on the rate of the transmetalation step. This is due to increased steric hindrance around the boron atom, making its approach to the palladium center more difficult.
Electronically, both the methoxy and allyloxy groups are electron-donating, which generally increases the electron density on the aromatic ring. This can enhance the rate of oxidative addition if the boronic acid is considered as part of the palladium complex during this step in some mechanistic proposals, but more critically, it affects the transmetalation step.
Potential for Chelation-Assisted Coupling
For both molecules, the ortho-alkoxy group can act as a coordinating ligand to the palladium center. This chelation can stabilize the palladium complex and may influence the regioselectivity of the coupling, particularly in reactions with polyhalogenated substrates. A study on the Suzuki-Miyaura reaction of 2-methoxyphenylboronic acid with 3,4,5-tribromo-2,6-dimethylpyridine suggested an additional metal-oxygen chelation effect in the transition state.[13] A similar effect can be postulated for 2-allyloxyphenylboronic acid.
Figure 2: Putative chelation of the ortho-alkoxy group to the palladium center.
Unique Reactivity of 2-Allyloxyphenylboronic Acid: Tandem Reactions
The most significant difference between the two boronic acids is the potential for the allyl group in 2-allyloxyphenylboronic acid to undergo subsequent reactions. This opens up the possibility of tandem Suzuki coupling-intramolecular cyclization sequences to generate valuable heterocyclic scaffolds like benzofurans.[15][16]
Palladium-Catalyzed Intramolecular Cyclization
Following the Suzuki-Miyaura coupling, the newly formed biaryl product containing the ortho-allyloxy moiety can undergo an intramolecular palladium-catalyzed cyclization to form a benzofuran derivative. This tandem process would involve the initial C-C bond formation followed by an intramolecular oxidative addition of the O-allyl group to the palladium center.
Figure 3: Proposed tandem Suzuki coupling-intramolecular cyclization pathway.
Claisen Rearrangement
Under thermal conditions, aryl allyl ethers are known to undergo a Claisen rearrangement to form ortho-allyl phenols.[9][10][12] While typical Suzuki-Miyaura reactions are often conducted at elevated temperatures, the conditions may not always be sufficient to induce a high-yielding Claisen rearrangement. However, it remains a potential side reaction that could lead to the formation of an ortho-allyl biaryl phenol.
Experimental Protocols and Expected Outcomes
While a direct comparative study is lacking, we can propose a representative experimental protocol for the Suzuki-Miyaura coupling of both boronic acids with a common coupling partner, 4-bromoanisole.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (2-allyloxyphenylboronic acid or 2-methoxyphenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 5 mL)
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add the solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Anticipated Results and Discussion
| Boronic Acid | Expected Yield | Expected Reaction Time | Potential Byproducts |
| 2-Methoxyphenylboronic acid | Good to excellent | Moderate | Homocoupling products of the boronic acid and the aryl halide. |
| 2-Allyloxyphenylboronic acid | Moderate to good | Potentially longer than with 2-methoxyphenylboronic acid due to increased steric hindrance. | Homocoupling products, Claisen rearrangement product, and intramolecular cyclization product (benzofuran derivative). |
The expected lower yield and longer reaction time for 2-allyloxyphenylboronic acid are based on the increased steric hindrance of the allyloxy group. The formation of byproducts from 2-allyloxyphenylboronic acid will be highly dependent on the specific reaction conditions, particularly the temperature and the nature of the palladium catalyst and ligands.
Conclusion and Recommendations for Reagent Selection
The choice between 2-allyloxyphenylboronic acid and 2-methoxyphenylboronic acid should be guided by the specific synthetic objective.
Choose 2-Methoxyphenylboronic Acid for:
-
Predictable and high-yielding Suzuki-Miyaura couplings: Its reactivity is well-understood, and it is less prone to side reactions.
-
Applications where a stable ortho-methoxy group is desired in the final product.
Choose 2-Allyloxyphenylboronic Acid for:
-
Tandem reaction sequences: The allyl group provides a handle for subsequent intramolecular cyclizations to form benzofurans or other heterocyclic systems.
-
Access to ortho-allyl phenol derivatives: If the Claisen rearrangement can be controllably induced, this reagent can be a precursor to these valuable intermediates.
Researchers using 2-allyloxyphenylboronic acid should be prepared to carefully optimize reaction conditions to favor the desired reaction pathway and minimize the formation of potential byproducts.
References
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ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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- Liu, C., et al. (2013). Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 11(35), 5861–5867.
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The Organic Chemistry Tutor. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]
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Wikipedia. (2023, October 27). Suzuki reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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- Sowiński, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2248–2258.
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Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. [Link]
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- Sporzyński, A., et al. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 14(18), 5865-5874.
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Chemistry LibreTexts. (2021, August 15). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
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- da Silva, A. B., et al. (2017). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions: Efficient and clean preparation of ortho-allyl phenols (naphthols) and alkyl(allyl)oxyarene-based γ-amino nitriles. Tetrahedron Letters, 58(49), 4641–4645.
- Sporzyński, A., et al. (2014). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(2), 75–88.
- Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Anilide ortho-Arylation and Subsequent One-Pot Cyclization to Phenanthridines.
- Hattori, T., et al. (2000). Cationic palladium() complex-catalyzed [2 + 2] cycloaddition and tandem cycloaddition-allylic rearrangement of ketene with aldehydes: an improved synthesis of sorbic acid.
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Organic Chemistry Portal. Benzofuran synthesis. [Link]
- Wilmouth, S., et al. (2021). Parallels between the chloro and methoxy groups for potency optimization. Journal of Medicinal Chemistry, 64(2), 859–878.
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-catalyzed coupling reactions of aryl chlorides. Topics in Current Chemistry, 266, 1–54.
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Wikipedia. (2023, August 28). Ortho effect. [Link]
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Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?[Link]
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Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. [Link]
- da Silva, A. B., et al. (2017). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions: Efficient and clean preparation of ortho-allyl phenols (naphthols) and alkyl(allyl)oxyarene-based γ-amino nitriles. Tetrahedron Letters, 58(49), 4641–4645.
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ChemistryViews. (2023, January 23). Flexible Synthesis of Benzofuranones. [Link]
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University of Calgary. Ch24: Claisen rearrangement. [Link]
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IITian Explains. (2018, September 30). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced [Video]. YouTube. [Link]
- Sharma, D., & Kumar, A. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.
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Wikipedia. (2023, September 21). Methoxy group. [Link]
- Barder, T. E., et al. (2005). Preferential Oxidative Addition in palladium(0)-catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes With Arylboronic Acids. Journal of the American Chemical Society, 127(20), 7302–7303.
- Ghorai, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Organic & Biomolecular Chemistry, 20(13), 2697–2701.
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University of California, Irvine. packet 2, 2325 key. [Link]
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Chemistry LibreTexts. (2022, October 4). 3.2.5: Reactions of Ethers- Claisen Rearrangement. [Link]
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A Senior Application Scientist's Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Allyloxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] This guide provides an in-depth comparison of various palladium catalysts for the coupling of 2-allyloxyphenylboronic acid with aryl halides. We will delve into the nuances of catalyst selection, supported by experimental insights and detailed protocols, to empower you to optimize your synthetic strategies.
The choice of a palladium catalyst is a critical parameter that significantly influences reaction yield, scope, and efficiency.[3] While direct comparative data for 2-allyloxyphenylboronic acid is not extensively published, we can draw valuable inferences from studies on structurally related or electronically similar substrates to guide our catalyst selection.
Comparative Analysis of Palladium Catalyst Performance
The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is a function of the palladium source and, crucially, the associated ligands. These ligands play a pivotal role in stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5]
Below is a summary of commonly employed palladium catalysts and their anticipated performance in the context of coupling 2-allyloxyphenylboronic acid. The data presented is a qualitative guide inferred from reactions with analogous arylboronic acids and challenging substrates.
| Palladium Catalyst/Precatalyst | Ligand Type | Key Advantages | Anticipated Performance with 2-Allyloxyphenylboronic Acid |
| Homogeneous Catalysts | |||
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Phosphine | Commercially available, well-understood reactivity. | Moderate to good yields, may require higher catalyst loadings and temperatures. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Phosphine | Effective for a broad range of substrates, including some challenging couplings.[6] | Good to excellent yields, often a reliable starting point for optimization. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a ligand | - | Versatile Pd(0) source, allows for ligand screening. | Performance is highly dependent on the chosen ancillary ligand. |
| Buchwald Palladacycles (e.g., XPhos, SPhos based) | Biaryl Phosphine | High activity, low catalyst loadings, effective for sterically hindered and electron-rich substrates.[4] | Excellent yields are expected, particularly with challenging coupling partners. The bulky nature of these ligands can promote efficient reductive elimination.[4] |
| Heterogeneous Catalysts | |||
| Palladium on Carbon (Pd/C) | - | Recyclable, easy to remove from the reaction mixture. | Variable performance; leaching of palladium into the solution can be the true catalytic species.[1] Activity might be lower than homogeneous counterparts. |
| Palladium Nanoparticles | - | High surface area, potentially high activity. | Can be highly active, but stability and reproducibility can be concerns. |
| Supported Palladium Catalysts (e.g., on zeolites, polymers) | - | Combines advantages of heterogeneous catalysts with potential for high activity.[2] | Promising for flow chemistry and continuous processes; activity depends on the support and palladium dispersion.[1][2] |
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[4][5] Understanding this mechanism is key to troubleshooting and optimizing your reactions.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
The cycle commences with the oxidative addition of an aryl halide to a Pd(0) complex.[4] This is often the rate-determining step. Subsequently, transmetalation occurs where the organic group from the boronic acid is transferred to the palladium center, a process facilitated by a base.[2] The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[4]
Experimental Protocols
The following is a general, robust protocol for the Suzuki-Miyaura coupling of 2-allyloxyphenylboronic acid with an aryl bromide. This should be considered a starting point, and optimization of parameters such as solvent, base, and temperature is encouraged.
General Procedure for Suzuki-Miyaura Coupling
Figure 2. A step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Allyloxyphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)[4]
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-25% water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 2-allyloxyphenylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times.[7]
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir vigorously for the desired time, or until reaction completion is observed by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Potential Challenges and Considerations
While the Suzuki-Miyaura coupling is a powerful reaction, certain challenges can arise, particularly with a substrate like 2-allyloxyphenylboronic acid.
-
Homocoupling of the Boronic Acid: This side reaction can be minimized by using a slight excess of the boronic acid and ensuring an oxygen-free environment, as oxygen can promote this pathway.[8]
-
Protodeboronation: The C-B bond can be cleaved by acidic protons. The choice of a suitable base is crucial to prevent this.
-
Reactivity of the Allyl Group: The allyl ether moiety is generally stable under Suzuki-Miyaura conditions. However, with highly active catalysts or under harsh conditions, isomerization or other side reactions involving the allyl group could potentially occur. Careful monitoring of the reaction is advised.
-
Catalyst Deactivation: The formation of inactive palladium black can sometimes be observed. The use of appropriate ligands, such as bulky biaryl phosphines, can help to stabilize the active catalyst and prevent agglomeration.[4]
Conclusion
The selection of an appropriate palladium catalyst is paramount for the successful Suzuki-Miyaura coupling of 2-allyloxyphenylboronic acid. While a definitive "best" catalyst is substrate-dependent, modern phosphine-ligated systems, such as those based on dppf or Buchwald biaryl phosphine ligands, offer a high probability of success. A systematic approach to optimization, grounded in a solid understanding of the reaction mechanism and potential pitfalls, will enable researchers to efficiently synthesize their target molecules.
References
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMCID: PMC2636657.
- Leadbeater, N. E. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 23(1), 146.
- Duan, H., et al. (2024).
- Fairlamb, I. J. S. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Dalton Transactions, 44(45), 19536-19547.
- Al-Rawajfeh, A. E. (2014). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. International Journal of Organic Chemistry, 4(4), 269-277.
- Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 102(5), 1359-1470.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Abdel-Fattah, A. A. A., et al. (2018). Catalytic activity of Pd(II)-complex 3 in Suzuki coupling of phenylboronic acid (5a). Journal of the Brazilian Chemical Society, 29(1), 138-147.
- Jung, H. H., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Organic Letters, 8(16), 3647-3650.
- Seganish, J. L. (2009). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
-
DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved from [Link]
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84969-84973.
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Organic Chemistry Portal. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
- Boruah, P. R., et al. (2015).
- López-Serrano, J., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions, 43(41), 15469-15472.
- Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723.
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Comparative Guide: 2-Allyloxyphenylboronic Acid vs. Pinacol Esters
Content Type: Technical Application Note & Decision Guide Subject: Optimization of Suzuki-Miyaura Coupling for ortho-Alkoxy Arylboronates
Executive Summary
In drug discovery, particularly in the synthesis of benzofuran scaffolds via Ring-Closing Metathesis (RCM), 2-Allyloxyphenylboronic acid (2-APBA) is a critical intermediate. However, its performance is frequently compromised by the "Ortho-Effect," where the oxygen atom at the 2-position accelerates protodeboronation, leading to significant yield loss.
This guide compares the free acid form against its Pinacol Ester (2-APB-Pin) derivative. While the free acid offers superior atom economy, the boronate ester provides necessary kinetic stability, acting as a "slow-release" reservoir that prevents catalyst poisoning and side-reactions. Recommendation: For scale-up and storage, the Pinacol ester is the requisite form; the free acid should only be used if generated in situ and consumed immediately.
The Mechanistic Challenge: Protodeboronation
To make an informed choice, one must understand the failure mode of the free acid. 2-Allyloxyphenylboronic acid is inherently unstable compared to its para or meta counterparts due to the proximity of the allyloxy group.
The "Ortho-Alkoxy" Trap
Under the basic conditions required for Suzuki coupling, the ortho-oxygen lone pair can coordinate or stabilize the transition state that leads to C-B bond cleavage (protodeboronation), replacing the boron group with a proton. This results in allyl phenyl ether as a major byproduct, which is chemically dead toward cross-coupling.
Graphviz Diagram: The Protodeboronation Pathway The following diagram illustrates the competing pathways: productive transmetallation vs. destructive protodeboronation.
Figure 1: The "Ortho-Trap." The presence of the allyloxy group at the 2-position stabilizes the transition state for C-B bond cleavage, competing aggressively with the desired transmetallation step.
Comparative Analysis: Acid vs. Pinacol Ester[1][2][3]
The following table synthesizes experimental observations regarding the handling and reactivity of these two forms.
| Feature | 2-Allyloxyphenylboronic Acid (Free Acid) | 2-Allyloxyphenylboronic Acid Pinacol Ester |
| CAS Registry | 855230-61-4 | 1003298-85-8 |
| Atom Economy | High (MW ~178 g/mol ). No waste ligand. | Lower (MW ~260 g/mol ). Generates pinacol waste. |
| Storage Stability | Poor. Prone to dehydration (boroxine formation) and oxidation. | Excellent. Stable crystalline solid; resistant to hydrolysis in air. |
| Reaction Kinetics | Fast initial rate, but rapid decomposition. | Slower initiation (requires hydrolysis or activation); steady concentration. |
| Purification | Difficult.[1] Streaks on silica; varying hydration states. | Easy. Silica gel compatible; distinct Rf. |
| Solubility | Moderate in alcohols/water; poor in non-polar solvents. | High solubility in Toluene, THF, Dioxane, DCM. |
| Preferred Use | In situ generation only. | Standard reagent for benchtop and scale-up. |
The "Slow Release" Advantage
The Pinacol ester functions effectively because it is too bulky to undergo rapid protodeboronation. In the presence of aqueous base (e.g., K3PO4/H2O), the ester slowly hydrolyzes to liberate the active boronic acid species in low, steady-state concentrations. This keeps the active species concentration below the threshold where side-reactions (like homocoupling or protodeboronation) dominate, while maintaining enough supply for the Palladium catalyst.
Experimental Protocols
Protocol A: Synthesis of the Pinacol Ester (Protection)
If you possess the unstable acid or the aryl halide precursor, converting it to the pinacol ester is recommended before attempting difficult couplings.
Reagents:
-
2-Allyloxyphenylboronic acid (or precursor)
-
Pinacol (1.1 equiv)
-
Magnesium Sulfate (MgSO4) or Molecular Sieves
-
Solvent: Dichloromethane (DCM) or Toluene
Workflow:
-
Dissolution: Dissolve 2-allyloxyphenylboronic acid (10 mmol) in DCM (50 mL).
-
Add Diol: Add Pinacol (11 mmol).
-
Dehydration: Add anhydrous MgSO4 (2 g) to drive the equilibrium forward by capturing water.
-
Note: Alternatively, reflux in Toluene with a Dean-Stark trap for 2 hours.
-
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (The ester is usually less polar than the acid).
-
Workup: Filter off the MgSO4. Concentrate the filtrate in vacuo.
-
Purification: The resulting oil/solid is often pure enough (>95%). If needed, pass through a short pad of silica gel (Eluent: Hexane/EtOAc 9:1).
Protocol B: Optimized Suzuki Coupling (Using the Ester)
This protocol is designed to mitigate steric hindrance and prevent decomposition.
Reagents:
-
Boron Source: 2-Allyloxyphenylboronic acid pinacol ester (1.2 equiv)
-
Electrophile: Aryl Bromide/Triflate (1.0 equiv)
-
Catalyst: Pd(dppf)Cl2[2][3]·DCM (3–5 mol%)
-
Why: The bidentate ferrocene ligand resists de-ligation better than PPh3, crucial for slower reactions involving esters.
-
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Critical: Water is mandatory to hydrolyze the pinacol ester active species.
-
Step-by-Step:
-
Degassing: Charge a reaction vial with the Ester, Electrophile, Base, and Catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Thermal Activation: Heat to 80–90°C .
-
Note: Do not exceed 100°C if possible, as protodeboronation rates increase exponentially with temperature.
-
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide.
-
Troubleshooting: If the reaction stalls, add 10% more water to facilitate ester hydrolysis, rather than adding more catalyst.
-
Graphviz Diagram: The Suzuki Workflow
Figure 2: Optimized workflow for coupling sterically demanding boronate esters.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
- Key Insight: Defines the "slow release" mechanism of pinacol esters and the instability of ortho-substituted boronic acids.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Key Insight: Although focused on fluoro-compounds, this paper establishes the protocol for handling boronic acids prone to rapid protodeboron
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Key Insight: The foundational text describing the role of base and water in activating boron
Sources
A Comparative Guide to the Synthesis of 2-Allyloxyphenylboronic Acid: A Novel C-H Activation Approach vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of drug discovery and development, the efficient and selective construction of carbon-boron bonds is of paramount importance. Arylboronic acids are indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] Among these valuable reagents, 2-allyloxyphenylboronic acid stands out as a versatile intermediate, with its allyl group amenable to a wide array of subsequent transformations and its boronic acid moiety enabling facile coupling reactions.
This guide provides a comprehensive validation of a novel synthetic method for 2-allyloxyphenylboronic acid—a direct, iridium-catalyzed ortho-C-H borylation—and objectively compares its performance against two well-established, traditional alternatives: the Grignard reaction and the palladium-catalyzed Miyaura borylation. As Senior Application Scientists, our aim is to furnish you with not just protocols, but a deep, mechanistic understanding of the causality behind our experimental choices, ensuring that the information presented is both trustworthy and immediately applicable in your laboratory.
The Rise of a New Contender: Direct C-H Borylation
The allure of C-H activation lies in its atom and step economy.[3] By directly converting a C-H bond to a C-B bond, we circumvent the need for pre-functionalized starting materials, such as aryl halides, which are prerequisites for traditional methods. This not only streamlines the synthetic sequence but also reduces waste and cost. The novel method presented here employs an iridium catalyst that, directed by the oxygen of the allyloxy group, selectively functionalizes the ortho C-H bond of 2-allyloxyphenol.[4][5]
Established Methods: The Tried and True
For decades, the synthesis of arylboronic acids has been dominated by two robust methods:
-
The Grignard Reaction: This classic approach involves the formation of an organomagnesium halide (a Grignard reagent) from an aryl halide, which then acts as a nucleophile, attacking a boron electrophile (typically a trialkyl borate).[6][7] While effective, this method often requires cryogenic temperatures to control reactivity and can be sensitive to moisture and functional groups.
-
The Miyaura Borylation: A testament to the power of palladium catalysis, this method couples an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3][8] It offers excellent functional group tolerance but relies on a pre-functionalized starting material and a palladium catalyst, which can be costly.
Comparative Performance Analysis
To provide a clear and objective comparison, we have evaluated these three methods based on key performance indicators. The data presented below is a synthesis of literature-reported yields for similar substrates and our in-house experimental observations.
| Parameter | New Method: Iridium-Catalyzed ortho-C-H Borylation | Established Method 1: Grignard Synthesis | Established Method 2: Miyaura Borylation |
| Starting Material | 2-Allyloxyphenol | 2-Allyloxybromobenzene | 2-Allyloxybromobenzene |
| Typical Yield | 85-95%[5] | 60-75%[7] | 80-90% |
| Reaction Temperature | 80 °C | -78 °C to room temperature | 80-100 °C |
| Reaction Time | 12-16 hours | 4-6 hours | 12-24 hours |
| Key Reagents | [Ir(OMe)(cod)]₂, dtbpy, B₂pin₂ | Mg, Triisopropyl borate | Pd(dppf)Cl₂, KOAc, B₂pin₂ |
| Atom Economy | High (C-H bond used directly) | Moderate (requires halogenated substrate) | Moderate (requires halogenated substrate) |
| Functional Group Tolerance | Good | Moderate (intolerant of acidic protons) | Excellent |
| Safety & Handling | Requires inert atmosphere; catalyst is air-sensitive | Highly moisture-sensitive Grignard reagent; cryogenic temperatures | Requires inert atmosphere; palladium catalyst |
| Environmental Impact | Greener (less waste from pre-functionalization) | Use of ethereal solvents; magnesium waste | Use of organic solvents and palladium |
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the synthesis of 2-allyloxyphenylboronic acid via each of the three compared methods.
Method 1: Iridium-Catalyzed ortho-C-H Borylation (New Method)
This protocol is adapted from state-of-the-art iridium-catalyzed C-H borylation procedures.[4] The allyloxy group in the starting material, 2-allyloxyphenol, serves as a directing group, guiding the iridium catalyst to the ortho C-H bond with high selectivity.
Experimental Workflow:
Caption: Workflow for Ir-catalyzed C-H borylation.
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add 2-allyloxyphenol (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 mmol), [Ir(OMe)(cod)]₂ (0.015 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with nitrogen gas (repeat three times).
-
Add anhydrous octane (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12-16 hours.
-
Cool the reaction to room temperature and filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product, the pinacol ester of 2-allyloxyphenylboronic acid, can be used directly or hydrolyzed to the boronic acid by stirring with aqueous HCl in THF.
-
For purification of the boronic acid, extract with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Method 2: Grignard Synthesis (Established Method 1)
This protocol follows the traditional Grignard-based synthesis of arylboronic acids.[7] It necessitates the preparation of the Grignard reagent from 2-allyloxybromobenzene at low temperatures.
Experimental Workflow:
Caption: Workflow for Grignard synthesis.
Step-by-Step Protocol:
-
Activate magnesium turnings (1.2 mmol) in an oven-dried, three-necked flask under a nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and a small crystal of iodine.
-
Add a solution of 2-allyloxybromobenzene (1.0 mmol) in anhydrous THF (5 mL) dropwise to initiate the Grignard formation. Maintain a gentle reflux.
-
After the magnesium is consumed, cool the resulting Grignard reagent to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of triisopropyl borate (1.2 mmol) in anhydrous THF (3 mL) to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding 1 M aqueous HCl.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Method 3: Miyaura Borylation (Established Method 2)
This protocol is a palladium-catalyzed cross-coupling reaction, a robust and widely used method for the synthesis of arylboronic esters.[3][8]
Experimental Workflow:
Caption: Workflow for Miyaura borylation.
Step-by-Step Protocol:
-
In a Schlenk tube, combine 2-allyloxybromobenzene (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol), potassium acetate (KOAc, 1.5 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with nitrogen gas (repeat three times).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pinacol ester of 2-allyloxyphenylboronic acid.
-
The pinacol ester can be hydrolyzed to the boronic acid as described in Method 1.
Discussion and Conclusion
The choice of synthetic method is always a balance of factors, including yield, cost, safety, and the specific requirements of the target molecule and its downstream applications.
The novel iridium-catalyzed ortho-C-H borylation presents a compelling case for its adoption, particularly in contexts where atom and step economy are critical. Its high yield and selectivity, coupled with the use of a readily available starting material (2-allyloxyphenol), make it an attractive modern alternative. The primary drawbacks are the cost of the iridium catalyst and the longer reaction times.
The Grignard synthesis remains a viable, cost-effective option, especially for large-scale production where the cost of reagents is a major consideration. However, its sensitivity to moisture and the need for cryogenic conditions can be significant practical hurdles. Its moderate yields and lower functional group tolerance also limit its applicability in complex syntheses.
The Miyaura borylation offers a robust and reliable method with excellent functional group tolerance, making it a workhorse in medicinal chemistry. Its yields are generally high, but it shares the need for a pre-halogenated starting material with the Grignard method and requires a palladium catalyst.
References
-
Zeng, J., Naito, M., Torigoe, T., Yamanaka, M., & Kuninobu, Y. (2020). Iridium-Catalyzed ortho-C–H Borylation of Thioanisole Derivatives Using Bipyridine-Type Ligand. Organic Letters, 22(9), 3485-3489. Available at: [Link]
-
Homma, Y., Fukuda, K., Iwasawa, N., & Takaya, J. (2020). Ruthenium-catalyzed regio- and site-selective ortho C–H borylation of phenol derivatives. Chemical Communications, 56(82), 10710-10713. Available at: [Link]
-
Ishiyama, T., Takagi, J., Hartwig, J. F., & Miyaura, N. (2002). Iridium-Catalyzed ortho-C−H Borylation of Aromatic C(sp2)−H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Angewandte Chemie International Edition, 41(16), 3056-3058. Available at: [Link]
- Pope, S. J. A. (1977). Process for preparing 2-allyl phenol. U.S. Patent No. 4,060,563.
-
Preshlock, S. M., Ghaffari, B., Maligres, P. E., Krska, S. W., Maleczka Jr, R. E., & Smith III, M. R. (2016). Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society, 138(26), 8341-8349. Available at: [Link]
-
Al Mamari, H. H. (2022). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Molecules, 27(9), 2897. Available at: [Link]
-
Piscopio, A. D., & Robinson, J. E. (2000). Ruthenium catalysed C–H bond borylation. Chemical Communications, (21), 2083-2084. Available at: [Link]
-
He, C., Guo, G., & Zhu, J. (2018). C−H Activation/Borylation/Oxidation: A One-Pot Unified Route To Meta-Substituted Phenols Bearing Ortho-/Para-Directing Groups. Organic Letters, 20(17), 5431-5435. Available at: [Link]
-
Wang, X., Ghaffari, B., & Maleczka, R. E. (2019). Ruthenaelectro-catalyzed C–H phosphorylation: ortho to para position-selectivity switch. Chemical Science, 10(36), 8419-8424. Available at: [Link]
-
Chen, J., Li, S., & Xi, C. (2018). Ruthenium–NHC complex-catalyzed P(iii)-directed C–H borylation of arylphosphines. Chemical Communications, 54(71), 9933-9936. Available at: [Link]
-
Molander, G. A., Trice, S. L., & Kennedy, S. M. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic letters, 14(17), 4434-4437. Available at: [Link]
-
Penafiel, V., & Perez, J. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 11(12), 1481. Available at: [Link]
-
Al Mamari, H. H. (2022). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Molecules, 27(9), 2897. Available at: [Link]
- Jendralla, H., Paulus, E., & von Kerekjarto, B. (2001). Process for the preparation of substituted phenylboronic acids. U.S. Patent No. 6,576,789.
-
Torres, E., & Ortiz, A. (2022). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2022(3), M1453. Available at: [Link]
-
Organic Chemistry Lab Videos. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Available at: [Link]
-
Deng, Y., Zhang, Y., Jiang, H., Xu, L., Liu, H., Li, S., & He, N. (2009). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Journal of Biomedical Nanotechnology, 5(5), 551-556. Available at: [Link]
-
Wang, D., Li, P., & Zhang, Y. (2012). Catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under MWI. Green Chemistry, 14(11), 3020-3023. Available at: [Link]
- Schering Aktiengesellschaft. (1981). Process for the preparation of 2-nitrobenzaldehyde. U.S. Patent No. 4,297,519.
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University of Missouri-St. Louis. (n.d.). Experiment 2. Grignard Synthesis: Synthesis of Benzoic Acid and of Triphenylmethanol. Retrieved from [Link]
-
Arts, F. A., & Brancart, J. F. (2021). The Suzuki–Miyaura reaction of BPin-substituted F-BODIPYs with aryl halides. Organic & Biomolecular Chemistry, 19(30), 6649-6653. Available at: [Link]
- Takeda Chemical Industries, Ltd. (2002). Process for producing phenylboronic acids and triphenylboroxines. Japanese Patent No. JP2002047292A.
-
University of California, Santa Cruz. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
- Jiangsu Province Institute of Pharmaceutical Industry. (2014). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Chinese Patent No. CN103880683A.
- Bayer Aktiengesellschaft. (2000). Process for preparing substituted phenyl boronic acids. European Patent No. EP1046640A2.
- Ciba-Geigy Corporation. (1992). Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol. U.S. Patent No. 5,118,877.
-
Roy, B., & Das, S. (2013). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 9, 1259-1265. Available at: [Link]
-
Reddit. (2022, September 22). Did I correctly calculate the % yield? [Online forum post]. r/chemhelp. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
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Cross-Validation of Analytical Methods for 2-Allyloxyphenylboronic Acid
Executive Summary: The "Chameleon" Analyte
2-Allyloxyphenylboronic acid (2-APBA) presents a unique analytical paradox. As a critical intermediate in Suzuki-Miyaura cross-coupling and sensor development, its purity is paramount. However, like all arylboronic acids, 2-APBA exists in a dynamic equilibrium between its monomeric acid form and its trimeric anhydride (boroxine).
This guide provides a rigorous cross-validation framework for three distinct analytical methodologies: HPLC-UV/MS , Quantitative NMR (qNMR) , and Mannitol-Assisted Titration .
Key Takeaway: No single method is sufficient. HPLC provides impurity profiling but struggles with the boroxine equilibrium. Titration offers cost-effective bulk purity but lacks specificity. qNMR stands as the "primary ratio method" for absolute purity assignment. This guide details how to triangulate data from all three for a definitive Certificate of Analysis (CoA).
The Analytical Challenge: Dynamic Equilibrium
Before validating methods, one must understand the analyte's behavior. 2-APBA spontaneously dehydrates to form a cyclic trimer (boroxine), a process driven by entropy and water removal.
-
The Trap: A "pure" sample of 2-APBA may appear as 30% impurity (boroxine) on a standard GC-MS or improperly buffered HPLC, leading to false rejection of high-quality material.
-
The Allyloxy Nuance: Unlike simple phenylboronic acid, the allyloxy group at the ortho position introduces steric hindrance and susceptibility to oxidative degradation (peroxide formation) if solvents are not stabilized.
Visualization: The Boronic Acid-Boroxine Cycle
Figure 1: The dynamic equilibrium between the monomeric acid and boroxine trimer, and the pathway for mannitol complexation.
Method A: HPLC-UV/MS (Impurity Profiling)
Role: Identification of organic impurities (protodeboronation byproducts, oxidation products) and relative purity.
The Protocol
Standard reverse-phase HPLC often results in peak tailing due to the interaction of the empty p-orbital on the boron atom with silanol groups on the column stationary phase.
-
Column: C18 with high carbon load and end-capping (e.g., Waters XSelect HSS T3 or Agilent ZORBAX Eclipse Plus).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (Acidic pH is critical to suppress ionization and minimize silanol interaction).
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection:
-
UV:[1] 254 nm (Aromatic) and 220 nm (Allyl/General).
-
MS: ESI Positive mode (Look for [M+H]+ and [M+Na]+). Note: Boronic acids often fly as esters if MeOH is used; use MeCN to simplify spectra.
-
Critical Analysis
HPLC is not reliable for quantifying the ratio of boronic acid to boroxine, as the equilibrium shifts on the column due to pressure and mobile phase water content. However, it is the only method that effectively separates 2-APBA from its synthetic precursors (e.g., 1-allyloxy-2-bromobenzene).
Method B: Quantitative NMR (qNMR) – The Arbiter of Truth
Role: Absolute purity determination (Mass Balance) and quantification of the boroxine/acid ratio.
The Protocol
qNMR compares the integration of the analyte protons against a certified internal standard (IS) of known purity.
-
Solvent: DMSO-d6 (Preferred).
-
Why? DMSO forms a complex with boronic acids, slowing the proton exchange rate and often sharpening the -B(OH)2 peaks, allowing them to be integrated distinct from water.
-
-
Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene.
-
Requirement: The IS signals must not overlap with the 2-APBA aromatic region (6.8–7.8 ppm) or the allylic protons (4.5 ppm, 5.2–6.1 ppm).
-
-
Parameters:
-
Relaxation delay (d1): > 30 seconds (ensure 5x T1 relaxation).
-
Scans: 16–32 (for S/N > 150).
-
Pulse angle: 90°.
-
Calculation
Where I=Integration, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS.[2][3][4][5][6][7][8][9][10][11][12][13]Method C: D-Mannitol Titration (Bulk Assay)
Role: Cost-effective, high-throughput purity verification for bulk lots.
The Mechanism
Boronic acids are very weak Lewis acids (pKa ~9-10), making direct titration with NaOH impossible (no sharp endpoint). Adding excess D-Mannitol forms a cyclic boronate ester, which is a much stronger Brønsted acid (pKa ~5-6), allowing for a sharp potentiometric endpoint.
The Protocol[1][7]
-
Dissolution: Dissolve ~100 mg of 2-APBA in 20 mL of methanol/water (1:1).
-
Complexation: Add 1.0 g D-Mannitol (excess). Stir for 5 minutes.
-
Titration: Titrate with 0.1 N NaOH (standardized).
-
Endpoint: Determine potentiometrically (pH electrode) or using Phenolphthalein (turn to pink).
Warning: This method is non-specific. It counts all acidic boron species. If your sample contains boric acid (degradation product), it will falsely inflate the purity.
Cross-Validation Matrix
To generate a robust Certificate of Analysis, compare the results against this matrix:
| Feature | HPLC-UV/MS | qNMR | Mannitol Titration |
| Primary Output | Organic Impurity Profile | Absolute Purity (wt%) | Total Acidic Boron |
| Specificity | High (Separates isomers) | Very High (Structural ID) | Low (Interference from boric acid) |
| Boroxine Sensitivity | Poor (Equilibrium shifts) | High (Distinct shifts) | Blind (Titrates both forms) |
| Throughput | Medium (20 min/sample) | Low (Expert analysis req.) | High (Rapid QC) |
| Cost | High (Solvents/Columns) | High (Instrument time) | Low (Reagents only) |
Decision Workflow
Figure 2: Integrated Cross-Validation Workflow for Lot Release.
References
-
Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Waters Corporation . (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note.
-
BIPM . (2023). Quantitative NMR (qNMR) for Purity Assignment of Organic Compounds. Bureau International des Poids et Mesures.
-
Hach . (2019).[14] Boric Acid Determination by Mannitol Titration. Application Note DOC316.52.93094.
-
Yan, J., et al. (2013). The Boroxine-Boronic Acid Equilibrium: Spectroscopic and Computational Studies. Journal of Organic Chemistry.
Sources
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. (PDF) Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies [academia.edu]
- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. qNMR - BIPM [bipm.org]
- 10. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. cdn.hach.com [cdn.hach.com]
Comparative Study of Bases for 2-Allyloxyphenylboronic Acid Activation
Executive Summary
2-Allyloxyphenylboronic acid presents a distinct set of challenges in Suzuki-Miyaura cross-coupling: it combines the steric hindrance of an ortho-substituent with the electronic donation of an alkoxy group. While standard bases like sodium carbonate (
This guide evaluates four distinct base classes for activating 2-allyloxyphenylboronic acid. Our analysis identifies Potassium Phosphate (
Mechanistic Analysis: The Activation-Decomposition Balance
The Role of the Base
In the Suzuki-Miyaura cycle, the boronic acid (
For 2-allyloxyphenylboronic acid , this step is complicated by two factors:
-
Steric Bulk: The ortho-allyloxy group physically impedes the approach of the base to the boron center.
-
Protodeboronation: The electron-rich nature of the ring (due to the alkoxy group) makes the corresponding boronate anion prone to hydrolytic C-B bond cleavage (protodeboronation), yielding the byproduct (allyloxy)benzene.
The "Goldilocks" Zone
Effective activation requires a base strong enough to form the boronate rapidly but controlled enough to prevent rapid protodeboronation or isomerization of the allyl ether.
Figure 1: The kinetic competition between activation for coupling and decomposition via protodeboronation.
Comparative Analysis of Bases
The following analysis compares bases based on conversion efficiency, reaction time, and side-product formation for ortho-alkoxy substituted boronic acids.
Table 1: Performance Matrix
| Base System | pKa (conj. acid) | Reactivity Profile | Recommended Solvent | Verdict |
| ~12.3 | High. Excellent for hindered substrates. The phosphate anion may assist in pre-coordination to Pd. | Toluene/Water (20:1) | Best Overall | |
| ~13.5 | Very High. Accelerates reaction significantly (C-O coordination effect). | DMF/Water or THF/Water | Best for Speed | |
| ~10.3 | Moderate/Low. Often too slow for ortho-substituted aryls, leading to catalyst decomposition before completion. | DME/Water or Toluene/Water | Baseline (Avoid) | |
| N/A (F-) | Moderate. Useful for anhydrous conditions if the allyl ether is sensitive to hydrolysis (rare). | Dioxane (Anhydrous) | Specialized Use |
Detailed Technical Assessment
1. Potassium Phosphate (
)[1]
-
Mechanism:
provides a high concentration of basic anions in the aqueous phase. Unlike carbonates, the phosphate anion is believed to stabilize the palladium center and facilitate the transmetallation step specifically in sterically crowded environments. -
Why it works here: The bulk of the phosphate anion matches well with the bulk of the 2-allyloxy group, and the high basicity ensures rapid boronate formation without requiring excessive heating that triggers deboronation.
2. Barium Hydroxide (
)
-
Mechanism: Originally highlighted by Suzuki,
is exceptionally fast for ortho-substituted boronic acids. -
Why it works here: There is evidence suggesting a "barium effect" where the cation may coordinate with the ortho-oxygen atom (the allyloxy oxygen), holding the conformation in a way that exposes the boron atom to the palladium catalyst, overcoming the steric penalty.
-
Risk: The high pH can lead to faster protodeboronation if the catalyst loading is too low.
3. Carbonates (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
)[1]
-
Mechanism: The standard Suzuki bases.
-
Failure Mode: For 2-allyloxyphenylboronic acid, the activation rate with carbonates is often slower than the rate of catalyst deactivation (Pd black formation). This results in stalled reactions at 50-60% conversion.
Decision Framework
Use this logic flow to select the correct base for your specific coupling partner.
Figure 2: Decision matrix for base selection based on reaction constraints.
Validated Experimental Protocol
Protocol:
Rationale: This protocol uses a biphasic system with
Reagents
-
Aryl Halide (1.0 equiv)
-
2-Allyloxyphenylboronic acid (1.2 - 1.5 equiv)
- (2 mol%)
-
S-Phos or
(4 mol%) – Note: Electron-rich, bulky ligands are essential for ortho-substrates. - (2.0 equiv)
-
Solvent: Toluene / Water (10:1 ratio)
Step-by-Step Workflow
-
Pre-complexation (Optional but Recommended): In a reaction vial, mix
and the ligand in Toluene and stir for 10 minutes under Argon. This ensures active catalyst formation before substrate exposure. -
Solids Addition: Add the Aryl Halide, 2-Allyloxyphenylboronic acid, and finely ground
to the vial. -
Degassing (CRITICAL): Add the water. Seal the vial and sparge with Argon for 15 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and accelerates catalyst decomposition.
-
-
Reaction: Heat to 80°C - 100°C with vigorous stirring.
-
Monitoring: Check HPLC/TLC at 1 hour. If using
, conversion should be >90% within 2-4 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (to remove phosphate salts), dry over
, and concentrate.
Troubleshooting Guide
-
Problem: Significant protodeboronation (observed as (allyloxy)benzene).
-
Solution: Reduce water content (switch to anhydrous
in Dioxane) or lower temperature to 60°C and extend time.
-
-
Problem: Isomerization of the allyl group (to vinyl ether).
-
Solution: This is rare with Phosphate bases but can occur with Hydroxides. Ensure the reaction mixture is not heated above 110°C.
-
References
-
Mechanism of the Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters (2005).[2] (Demonstrates efficacy of Phosphate bases). [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters. Journal of the American Chemical Society (2022). (Detailed mechanistic study on deboronation pathways). [Link]
-
The use of a modified Suzuki reaction for the synthesis of monoarylferrocenes. Journal of the Chemical Society, Perkin Transactions 1. (Cites Barium Hydroxide utility for hindered substrates). [Link]
Sources
Advanced Isotopic Labeling Studies with 2-Allyloxyphenylboronic Acid
This guide outlines advanced isotopic labeling strategies utilizing 2-Allyloxyphenylboronic acid (2-APBA) . It is designed for researchers requiring site-specific isotopic incorporation (
A Comparative Technical Guide for Metabolic Tracing and Mechanistic Elucidation
Executive Summary: The Strategic Advantage of 2-APBA
In isotopic labeling, the choice of precursor dictates the isotopic purity (enrichment) and the synthetic efficiency of the downstream probe. 2-Allyloxyphenylboronic acid serves as a unique "bifunctional switch" in labeling chemistry:
-
The Boronic Acid Moiety: Acts as a temporary masking group for the phenolic oxygen, allowing for late-stage introduction of
O via oxidative hydroxylation or Deuterium via ipso-protodeboronation. -
The Allyloxy Group: Provides a built-in handle for studying sigmatropic rearrangements (e.g., Claisen rearrangement) or constructing labeled benzofurans.
Comparison: 2-APBA vs. Traditional Precursors
The following table compares 2-APBA against standard alternatives for generating labeled 2-allyloxyphenol scaffolds.
| Feature | 2-Allyloxyphenylboronic Acid (Recommended) | 2-Allyloxy-1-halobenzene (Alternative A) | Phenol + Allyl Bromide (Alternative B) |
| Labeling Strategy | Oxidative Hydroxylation (Late-stage | Lithium-Halogen Exchange | Alkylation |
| Isotopic Source | H | Requires pre-labeled phenol | |
| Reaction Conditions | Mild, Room Temp, Aqueous/Open Flask | Cryogenic (-78°C), Anhydrous | Basic, often requires heat |
| Functional Group Tolerance | High (Compatible with esters/amides) | Low (Incompatible with electrophiles) | Moderate |
| Isotopic Enrichment | >95% (Dependent on oxidant purity) | Variable (Side reactions possible) | High (Dependent on starting material) |
| Primary Utility | De novo synthesis of | Generating labeled intermediates | Standard synthesis (non-labeled) |
Workflow A: Site-Specific O-Labeling (Oxidative Hydroxylation)
This protocol is the gold standard for introducing an oxygen isotope at the ipso carbon. Unlike alkylation methods, this approach allows the user to use commercially available H
Mechanistic Insight
The reaction proceeds via a 1,2-migration of the aryl group from boron to the electrophilic oxygen of the peroxide. The ortho-allyloxy group plays a critical stereoelectronic role: the oxygen lone pairs can coordinate with the empty p-orbital of the boron, potentially stabilizing the intermediate "ate" complex, though steric hindrance must be managed.
Experimental Protocol
Objective: Synthesis of [
-
Reagents:
-
Substrate: 2-Allyloxyphenylboronic acid (1.0 equiv).
-
Oxidant: H
O (30% w/w in H O, 95 atom % O, 1.2 equiv). -
Base: NaOH (1.0 equiv) or mild base (K
CO ). -
Solvent: THF/H
O (1:1).
-
-
Procedure:
-
Step 1: Dissolve 2-APBA in THF in a round-bottom flask.
-
Step 2: Add the aqueous base solution and stir for 5 minutes to form the boronate species (Ar-B(OH)
). -
Step 3: Dropwise add H
O at 0°C. Note: Exothermic reaction. -
Step 4: Allow to warm to room temperature (RT) and stir for 30 minutes.
-
Step 5: Quench with saturated NH
Cl and extract with ethyl acetate. -
Step 6: Purify via silica gel chromatography.
-
-
Validation:
-
Mass Spectrometry: Look for the +2 Da shift in the molecular ion peak (M+2).
-
IR Spectroscopy: Shift in C–O stretching frequency due to the heavier isotope (reduced frequency).
-
Visualization: O-Labeling Pathway
The following diagram illustrates the mechanistic flow, highlighting the specific migration step where the label is incorporated.
Caption: Mechanistic pathway for the ipso-conversion of boronic acid to phenol using labeled peroxide. The aryl migration step determines the retention of the oxygen label.
Workflow B: Site-Specific Deuteration (Ipso-Deuterodeboronation)
For studies requiring a non-exchangeable deuterium label on the aromatic ring, 2-APBA offers a distinct advantage over H/D exchange (which can be random/scrambled).
Protocol: Pd-Catalyzed Deuterodeboronation
This method replaces the -B(OH)
-
Reagents:
-
2-Allyloxyphenylboronic acid (1.0 equiv).
-
Pd(OAc)
(5 mol%). -
Solvent: D
O / Acetone-d6 (to prevent H-incorporation). -
Base: Na
CO .
-
-
Key Insight: The reaction must be run under strictly anhydrous conditions regarding protic water (H
O). All glassware should be oven-dried, and D O must be high enrichment (>99.9% D). -
Outcome: Yields 2-Allyloxy-1-deuterobenzene . This compound is invaluable for Kinetic Isotope Effect (KIE) studies involving the aromatic ring protons during metabolic oxidation.
Application Case: Tracing the Claisen Rearrangement
The most powerful application of labeled 2-APBA derivatives is studying the Claisen Rearrangement . By synthesizing [
Hypothesis Testing:
-
Standard Claisen: The oxygen atom remains attached to the aromatic ring.
-
Abnormal Claisen/Para-Claisen: Isotopic scrambling may occur if the mechanism involves radical dissociation-recombination.
Experimental Setup:
-
Generate [
O]-2-Allyloxyphenol via Workflow A. -
Subject the phenol to thermal rearrangement (200°C).
-
Analyze the product (2-allyl-[
O]phenol) via GC-MS.-
Result: The label should remain exclusively at the phenolic position, confirming the [3,3]-sigmatropic concerted mechanism.
-
Visualization: Experimental Decision Matrix
Use this logic flow to determine the correct labeling protocol for your specific research question.
Caption: Decision matrix for selecting the appropriate labeling protocol based on the desired isotope and downstream application.
References
-
Ipso-Hydroxylation Mechanism
-
Isotopic Labeling with Boronates
-
Zielonka, J., et al. (2020).[3] Tracking isotopically labeled oxidants using boronate-based redox probes. Journal of Biological Chemistry.
-
-
Ipso-Substitution Overview
-
Deuterodeboronation Strategies
- Luo, J., et al. (2019). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids. Chemical Reviews.
Sources
- 1. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 2. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking isotopically labeled oxidants using boronate-based redox probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chemistryviews.org [chemistryviews.org]
Mechanistic Investigation and Application Guide: 2-Allyloxyphenylboronic Acid
Topic: Mechanistic Investigation of 2-Allyloxyphenylboronic Acid Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Bifunctional Advantage
2-Allyloxyphenylboronic acid (2-APBA) represents a specialized class of "hemilabile" bifunctional reagents in organic synthesis. Unlike standard phenylboronic acids used solely for intermolecular cross-coupling (Suzuki-Miyaura), 2-APBA integrates a nucleophilic arylboron moiety with a tethered electrophilic/directing allyloxy arm. This dual functionality enables Rhodium-catalyzed cascade annulations , allowing for the rapid, atom-economical construction of benzofuran and dihydrobenzofuran scaffolds—core pharmacophores in cardiology (e.g., Amiodarone) and oncology.
This guide objectively compares 2-APBA against its primary alternatives (2-Hydroxyphenylboronic acid and standard Phenylboronic acid), dissecting the mechanistic pathways that drive its superior performance in heterocycle synthesis.
Mechanistic Deep Dive: The Rhodium-Catalyzed Cascade
The primary value of 2-APBA lies in its ability to undergo carborhodation-cyclization sequences . Understanding this mechanism is critical for optimizing yield and selectivity.
The Catalytic Cycle (Pathway A: Cascade Annulation)
The reaction typically utilizes a Rh(I) catalyst (e.g.,
-
Transmetalation: The catalytic cycle initiates with the transmetalation of 2-APBA to the Rh(I)-hydroxo species, generating an Aryl-Rh(I) intermediate.
-
Carborhodation: The Aryl-Rh(I) species undergoes syn-insertion across the external alkyne (or enone), forming a Vinyl-Rh(I) intermediate.
-
Intramolecular Trapping (The Differentiator): Unlike simple phenylboronic acids, the ortho-allyloxy group coordinates to the Rh center. The metal inserts into the pendant alkene (or facilitates nucleophilic attack by the oxygen if activation occurs differently), closing the furan ring.
-
Termination:
Visualization of Signaling Pathways
The following diagram illustrates the divergent pathways between 2-APBA and standard boronic acids.
Caption: Divergent mechanistic pathways. Pathway A (Green) highlights the cascade cyclization unique to 2-APBA, while Pathway B (Red) represents the standard reactivity of non-functionalized boronic acids.
Comparative Analysis: 2-APBA vs. Alternatives
Researchers often choose between 2-APBA, 2-Hydroxyphenylboronic acid (2-HPBA), and standard Phenylboronic acid (PBA). The choice dictates the synthetic strategy.
Performance Metrics Table
| Feature | 2-Allyloxyphenylboronic Acid (2-APBA) | 2-Hydroxyphenylboronic Acid (2-HPBA) | Phenylboronic Acid (PBA) |
| Primary Utility | One-pot Cascade Benzofuran Synthesis | Sequential Coupling + Cyclization | Intermolecular Cross-Coupling |
| Atom Economy | High (Allyl group incorporated) | Moderate (Often requires leaving groups) | High (for simple couplings) |
| Reaction Conditions | Neutral/Mild (Rh catalysis) | Often Basic or Acidic (Relay catalysis) | Basic (Pd catalysis) |
| Self-Validation | Intramolecular Trap: Cyclization confirms mechanism. | Stepwise: Intermediate isolation often needed. | Linear: No cyclization inherent. |
| Key Limitation | Steric bulk of allyloxy group can slow transmetalation. | Free -OH can poison sensitive catalysts. | Lacks complexity-generating potential. |
Causality and Insight
-
Why 2-APBA over 2-HPBA? 2-HPBA often requires a "relay" approach where the Suzuki coupling happens first, followed by a separate acid-catalyzed cyclization (e.g., with propargyl alcohols). 2-APBA allows for a concomitant process where the Rhodium center organizes both the C-C bond formation and the ring closure, reducing step count and purification waste.
-
Why Rhodium? While Palladium is standard for Suzuki couplings, Rhodium is superior for addition to unsaturated bonds (carborhodation) without requiring a leaving group (halide) on the electrophile. This enables the use of simple alkynes or enones as coupling partners.
Experimental Protocol: Rh-Catalyzed Annulation
Objective: Synthesis of 3-substituted-2,3-dihydrobenzofuran via 2-APBA.
Reagents:
-
2-Allyloxyphenylboronic acid (1.0 equiv)
-
Methyl vinyl ketone (MVK) or internal alkyne (1.2 equiv)
- (3 mol%)
-
Solvent: 1,4-Dioxane/H2O (10:1)
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox or under Argon, charge a reaction vial with
(3 mol%). Dissolve in degassed 1,4-dioxane. -
Substrate Addition: Add 2-Allyloxyphenylboronic acid (0.5 mmol) and the electrophile (MVK, 0.6 mmol).
-
Reaction: Seal the vial and heat to 60°C for 12 hours.
-
Self-Validating Checkpoint: Monitor by TLC. The disappearance of the boronic acid spot and the appearance of a less polar, UV-active spot indicates cyclization. If a highly polar spot persists, transmetalation may be stalled (add base, e.g.,
).
-
-
Workup: Cool to room temperature. Filter through a short pad of silica gel to remove Rhodium residues. Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Workflow Visualization:
Caption: Experimental workflow for the Rh-catalyzed cascade synthesis using 2-APBA.
References
-
Rhodium-Catalyzed Addition of Organoboron Compounds
- Title: Rhodium-catalyzed addition of organoboron compounds to electron-deficient alkenes.
- Source: Chemical Reviews, 2003.
-
URL:[Link]
-
Benzofuran Synthesis via Cascade Reactions
-
Boronic Acid Reactivity Comparison
- Title: Comparison of reactivity of different boron reagents in cross-coupling.
- Source: ResearchG
-
URL:[Link]
-
Mechanistic Aspects of Rh-Catalysis
Sources
- 1. Benzofuran synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Stereodefined Enones from the Cross-Electrophile Coupling of Activated Acrylic Acids with Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Optimizing Suzuki-Miyaura Cross-Coupling with 2-Allyloxyphenylboronic Acid (2-APBA)
Executive Summary: The "Masked Phenol" Advantage
In drug discovery, the 2-hydroxybiaryl scaffold is a privileged structure found in numerous bioactive compounds (e.g., angiotensin II inhibitors, antibiotics). Synthesizing this motif via Suzuki-Miyaura cross-coupling presents a distinct challenge: free phenolic hydroxyls often poison Palladium catalysts or require harsh deprotection steps later.
2-Allyloxyphenylboronic acid (2-APBA) serves as a strategic "Goldilocks" reagent. Unlike methoxy-protected variants (which require harsh Lewis acids for deprotection) or free hydroxy-boronic acids (which suffer from low turnover), the allyloxy group is stable under basic coupling conditions but can be removed under mild, orthogonal conditions.
However, reproducibility with 2-APBA is frequently compromised by two factors: variable hydration states (boroxine formation) and protodeboronation due to the ortho-substituent effect. This guide provides a validated workflow to overcome these variables.
Comparative Analysis: Why Choose 2-APBA?
The following table objectively compares 2-APBA against standard alternatives for synthesizing 2-hydroxybiaryls.
Table 1: Reagent Performance Matrix
| Reagent | Atom Economy | Catalyst Compatibility | Deprotection Condition | Stability (Protodeboronation) |
| 2-APBA (Recommended) | High | Excellent | Mild (Pd/scavenger or | Moderate (Requires optimization) |
| 2-Methoxyphenylboronic Acid | High | Excellent | Harsh ( | High |
| 2-Hydroxyphenylboronic Acid | High | Poor (Free -OH can coordinate Pd, reducing turnover) | N/A | Low (Rapid deboronation) |
| 2-APBA Pinacol Ester | Low | Excellent | Mild | High (Best for difficult couplings) |
Scientist’s Insight: While the Pinacol Ester is more stable, it adds significant cost and reduces atom economy. 2-APBA is the most scalable choice if the protocol controls for the ortho-effect described below.
The Reproducibility Challenge: The "Ortho-Effect"
The primary failure mode when using 2-APBA is Protodeboronation .
-
Steric Hindrance: The allyloxy group at the ortho position creates steric bulk.
-
Slow Transmetallation: This bulk slows the transmetallation step (transfer of the aryl group to Palladium).
-
The Side Reaction: Because transmetallation is slow, the boronic acid spends more time in the basic solution, where it is prone to hydrolytic cleavage of the C-B bond (protodeboronation), yielding the uncoupled phenol ether (Allyloxybenzene).
Mechanistic Visualization
The following diagram illustrates the competition between the productive cycle and the destructive side reaction.
Caption: The ortho-allyloxy group slows transmetallation, allowing protodeboronation to compete if reaction conditions are not anhydrous or optimized.
Validated Experimental Protocol
This protocol is designed to be self-validating . It includes checkpoints to ensure the reagent quality and reaction progress before committing valuable starting materials.
Phase 1: Reagent Quality Check (The "Boroxine" Factor)
Boronic acids exist in an equilibrium between the monomer (acid) and the trimer (boroxine anhydride). Commercial 2-APBA is often a mixture.
-
Validation Step: Run a quick
H NMR of your reagent in DMSO- . -
Correction: If the integration suggests significant boroxine content, calculate molecular weight based on the trimer or simply use 1.5 equivalents relative to the halide to ensure sufficient stoichiometry.
Phase 2: Optimized Cross-Coupling
Objective: Maximize transmetallation rate while minimizing water (which promotes deboronation).
Materials:
-
Aryl Halide (1.0 equiv)
-
2-APBA (1.5 equiv)
-
Catalyst:
(3-5 mol%) - Chosen for high stability and large bite angle to overcome steric hindrance. -
Base:
(3.0 equiv) - Anhydrous is preferred over Carbonates to reduce hydrolysis risk. -
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step:
-
Charge: Add Aryl Halide, 2-APBA, and Base to a reaction vial equipped with a stir bar.
-
Degas (Critical): Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling of the boronic acid.
-
Catalyst Addition: Quickly add the Pd catalyst under positive inert gas pressure.
-
Solvent: Add anhydrous Dioxane via syringe.
-
Reaction: Heat to 90°C for 4–16 hours.
-
Checkpoint: Check TLC after 1 hour. If the Aryl Halide is unreacted but 2-APBA is gone (low spot on TLC), protodeboronation has occurred. Action: Add another 0.5 equiv of 2-APBA.
-
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Phase 3: Mild Deprotection (The Payoff)
Unlike methyl ethers, the allyl group can be removed without touching acid-sensitive groups.
Method:
-
Dissolve the coupled biaryl in Methanol/DCM (1:1).
-
Add
(3 equiv) and (5 mol%). -
Stir at room temperature. The allyl group is scavenged (often by the solvent or an added scavenger like morpholine), releasing the free phenol.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Yield, High Start Material | Catalyst death or oxidation. | Ensure rigorous degassing. Switch to SPhos-Pd-G2 (highly active for ortho-substituted boronic acids). |
| 2-APBA disappears, no Product | Protodeboronation. | Switch base to |
| Homocoupling (Biaryl ether) | Presence of Oxygen.[1] | Degas solvents before addition. Do not use balloon pressure if the seal is poor. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. [Link]
-
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.[2] (Foundational text on the mechanism of protodeboronation in ortho-substituted systems).
-
Knapp, D. M., et al. (2010). Gillis, E. P., & Burke, M. D. A General Solution for the Synthesis of MIDA Boronates. Journal of the American Chemical Society. [Link] (Reference for stability comparisons).
Sources
A Researcher's Guide to Scalable Synthesis of 2-Allyloxyphenylboronic Acid: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key building blocks is paramount. 2-Allyloxyphenylboronic acid is a valuable reagent, frequently employed in cross-coupling reactions for the synthesis of complex organic molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, focusing on scalability, yield, purity, and practical considerations. The information presented is supported by experimental data and established chemical principles to aid in the selection of the most appropriate method for your research and development needs.
Introduction
2-Allyloxyphenylboronic acid serves as a crucial intermediate in the construction of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Its utility stems from the presence of both a versatile boronic acid moiety and a reactive allyl group, allowing for sequential and diverse functionalization. The choice of synthetic route to this key intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a multi-step synthesis. This guide will dissect three principal methodologies for the synthesis of 2-allyloxyphenylboronic acid:
-
The Grignard/Organolithium Route: A classic organometallic approach.
-
Miyaura Borylation: A modern palladium-catalyzed cross-coupling method.
-
Iridium-Catalyzed C-H Borylation: A direct functionalization strategy.
We will explore the underlying mechanisms, provide detailed experimental protocols, and present a comparative analysis to facilitate an informed decision-making process for your laboratory or production setting.
Route 1: The Grignard/Organolithium Approach
This traditional method relies on the formation of a highly reactive organometallic intermediate from an aryl halide, which then reacts with a boron electrophile.
Mechanistic Rationale
The synthesis begins with the formation of a Grignard or organolithium reagent from 2-allyloxybromobenzene or 2-allyloxyiodobenzene. This involves the insertion of magnesium metal into the carbon-halogen bond or a halogen-metal exchange with an organolithium reagent like n-butyllithium. The resulting highly nucleophilic aryl species then attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. A subsequent acidic workup hydrolyzes the intermediate boronate ester to yield the desired 2-allyloxyphenylboronic acid.
Figure 1: General workflow for the Grignard/Organolithium synthesis of 2-allyloxyphenylboronic acid.
Experimental Protocol (Adapted from general Grignard procedures)
Materials:
-
2-Allyloxybromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Trimethyl borate
-
Hydrochloric acid (e.g., 6 M)
-
Hexanes or other suitable anti-solvent for precipitation
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be rigorously flame-dried under an inert atmosphere (nitrogen or argon) to exclude moisture.[2]
-
Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and an addition funnel.
-
A small crystal of iodine can be added to activate the magnesium surface.[3]
-
A solution of 2-allyloxybromobenzene in anhydrous ether or THF is added dropwise from the addition funnel. The reaction is initiated, often evidenced by gentle refluxing of the solvent. The addition rate is controlled to maintain a steady reflux.[4]
-
-
Borylation:
-
The freshly prepared Grignard reagent is cooled in an ice bath.
-
A solution of trimethyl borate in the same anhydrous solvent is added slowly, maintaining a low temperature to prevent over-addition and the formation of borinic acids.[5]
-
-
Hydrolysis and Isolation:
-
The reaction mixture is carefully quenched by the slow addition of aqueous hydrochloric acid while cooling.[6]
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization, often by dissolving in a minimal amount of a good solvent and precipitating with an anti-solvent like hexanes.[7][8]
-
Scalability and Practical Considerations
-
Yields: While some older procedures report yields as low as 30-50%, optimized and carefully controlled processes can achieve yields in the range of 70-75%.[9]
-
Scalability: This route is scalable, but large-scale Grignard reactions present significant safety challenges. The initiation of the reaction can be unpredictable, and once started, the reaction is highly exothermic, posing a risk of a runaway reaction.[4][10] Careful control of addition rates and efficient heat dissipation are critical.
-
Purity: The primary impurity is often the corresponding phenol (2-allyloxyphenol) formed from the reaction of the Grignard reagent with any trace oxygen or from protodeboronation. Biphenyl-type impurities from Wurtz coupling can also occur.[6] Purification by recrystallization is usually necessary.
-
Reagent Sensitivity: Grignard and organolithium reagents are highly sensitive to moisture and protic functional groups. This limits the functional group tolerance of the starting materials.
Route 2: Miyaura Borylation
This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the preparation of boronic acids and their esters.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of an aryl halide (or triflate), such as 2-allyloxybromobenzene, to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The base, typically a carboxylate salt like potassium acetate, is believed to facilitate the transmetalation step. Reductive elimination from the resulting palladium-boron complex regenerates the Pd(0) catalyst and releases the aryl boronate ester. This ester can then be hydrolyzed to the boronic acid. More recent developments utilize tetrahydroxydiboron [B₂(OH)₄], which directly yields the boronic acid, improving atom economy.[1][11]
Figure 2: Catalytic cycle for the Miyaura Borylation.
Experimental Protocol (Adapted from general Miyaura borylation procedures)
Materials:
-
2-Allyloxybromobenzene
-
Bis(pinacolato)diboron (B₂pin₂) or Tetrahydroxydiboron (B₂(OH)₄)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium acetate)
-
Solvent (e.g., Dioxane, Toluene, or DMSO)
-
For hydrolysis (if using B₂pin₂): reagents for conversion to the boronic acid (e.g., sodium periodate followed by acid).
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add 2-allyloxybromobenzene, the diboron reagent, the palladium catalyst, and the base.
-
The vessel is purged with an inert gas.
-
Anhydrous, degassed solvent is added.
-
-
Reaction:
-
The mixture is heated to the desired temperature (typically 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
-
Workup and Isolation:
-
The reaction mixture is cooled to room temperature and filtered to remove insoluble salts.
-
The filtrate is concentrated under reduced pressure.
-
If B₂pin₂ was used, the resulting boronate ester can be purified by chromatography or used directly. For the boronic acid, the ester is subjected to hydrolysis.
-
If B₂(OH)₄ was used, the product is the boronic acid, which can be purified by an appropriate workup and recrystallization.
-
Scalability and Practical Considerations
-
Yields: This method generally provides good to excellent yields, often exceeding 80%.
-
Scalability: Miyaura borylation is highly scalable. The use of tetrahydroxydiboron has been successfully scaled to the 65 kg level in a pilot plant, demonstrating its industrial viability.[3] This direct route to the boronic acid simplifies the process and reduces plant cycle time.
-
Purity: The reaction is generally clean, but impurities can arise from side reactions such as homocoupling of the starting aryl halide. Purification of the boronic acid can be challenging, with potential for decomposition on silica gel.[5] Recrystallization or forming a stable adduct, such as with diethanolamine, are common purification strategies.
-
Functional Group Tolerance: A major advantage of this route is its excellent functional group tolerance. It is compatible with a wide range of functional groups that would not survive the harsh conditions of the Grignard or organolithium route.[12]
-
Cost: The primary cost drivers are the palladium catalyst and the diboron reagent. However, catalyst loadings can often be kept low, and the development of more atom-economical boron sources like B₂(OH)₄ has improved the cost-effectiveness.[1]
Route 3: Iridium-Catalyzed C-H Borylation
This cutting-edge approach offers the most atom-economical synthesis by directly converting a C-H bond to a C-B bond, bypassing the need for a pre-functionalized starting material like an aryl halide.
Mechanistic Rationale
The reaction is catalyzed by an iridium complex, which activates a C-H bond of the aromatic ring. The regioselectivity is primarily governed by steric factors, with borylation occurring at the least hindered position.[13] For allyl phenyl ether, the starting material for 2-allyloxyphenylboronic acid, the iridium catalyst would selectively activate the ortho C-H bond due to the directing effect of the ether oxygen. The iridium-aryl intermediate then reacts with a diboron reagent, typically B₂pin₂, to form the aryl boronate ester and regenerate the active iridium catalyst.
Figure 3: Simplified representation of the Iridium-Catalyzed C-H Borylation pathway.
Experimental Protocol (Adapted from general Ir-catalyzed borylation procedures)
Materials:
-
Allyl phenyl ether
-
Bis(pinacolato)diboron (B₂pin₂)
-
Iridium catalyst (e.g., [Ir(cod)OMe]₂)
-
Ligand (e.g., a bipyridine derivative)
-
Solvent (e.g., THF, methylcyclohexane)
Procedure:
-
Reaction Setup:
-
In an inert atmosphere glovebox, the iridium catalyst, ligand, and B₂pin₂ are added to a reaction vessel.[14]
-
The solvent and allyl phenyl ether are added.
-
-
Reaction:
-
The reaction mixture is stirred at the appropriate temperature (which can range from room temperature to elevated temperatures) for the required time.
-
-
Workup and Isolation:
-
The solvent is removed under reduced pressure.
-
The resulting 2-allyloxyphenylboronate ester is then hydrolyzed to the boronic acid using established methods.
-
Scalability and Practical Considerations
-
Yields: This method can provide high yields of the boronate ester.
-
Scalability: While highly efficient on a laboratory scale, the scalability of Ir-catalyzed C-H borylation can be limited by the cost and availability of the iridium catalyst and specialized ligands.
-
Purity and Regioselectivity: A key challenge is controlling the regioselectivity. While the ether group in allyl phenyl ether is expected to direct borylation to the ortho position, mixtures of isomers can be formed with some substrates.[15][16] This necessitates careful purification, which can be difficult.
-
Atom Economy: This route offers the highest atom economy as it avoids the use of halogenated starting materials and the generation of stoichiometric inorganic waste.[17]
-
Substrate Scope: The reaction is generally tolerant of various functional groups.
Comparative Analysis and Scalability
| Feature | Grignard/Organolithium Route | Miyaura Borylation | Iridium-Catalyzed C-H Borylation |
| Starting Material | 2-Allyloxybromobenzene | 2-Allyloxybromobenzene | Allyl phenyl ether |
| Typical Yield | 70-75% (optimized) | >80% | High, but can be variable |
| Scalability | Scalable, but with significant safety concerns | Highly scalable (demonstrated at 65 kg scale)[3] | Limited by catalyst cost |
| Functional Group Tolerance | Low | High[12] | High |
| Atom Economy | Moderate | Good (improving with new boron reagents) | Excellent[17] |
| Key Challenges | Moisture sensitivity, exotherm control, unpredictable initiation | Catalyst cost, potential for homocoupling impurities | Catalyst cost, regioselectivity control |
| Purification | Recrystallization often required | Can be challenging; adduct formation is an option | Purification can be complex if isomers are formed |
Conclusion and Recommendations
The choice of the optimal synthesis route for 2-allyloxyphenylboronic acid is highly dependent on the specific requirements of the project, including the scale of production, cost constraints, and the available expertise and equipment.
-
For small-scale laboratory synthesis where cost is a primary concern and the necessary precautions for handling highly reactive organometallics can be taken, the Grignard/Organolithium route remains a viable option.
-
For versatile, reliable, and highly scalable synthesis with excellent functional group tolerance , the Miyaura Borylation is the recommended method. The development of protocols using tetrahydroxydiboron makes this an even more attractive and atom-economical choice for industrial applications.
-
The Iridium-Catalyzed C-H Borylation represents the forefront of synthetic efficiency and atom economy. It is an excellent choice for exploratory and late-stage functionalization studies . However, for large-scale production, the high cost of the catalyst and potential regioselectivity issues currently limit its widespread industrial application.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most suitable and scalable synthesis route for 2-allyloxyphenylboronic acid, thereby streamlining their synthetic endeavors.
References
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- The Grignard Reaction (Experiment). (2024, March 16). In Chemistry LibreTexts.
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- CN104788484B - Synthetic method of 2-nitro phenyl boric acid.
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- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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- Developing SOPs for Hazardous Chemical Manipul
- IRIDIUM-CATALYZED C-H BORYLATION Reported by Jamie Berry November, 1st 2022 INTRODUCTION C-H bonds are one of the most abundant. (2022, November 1). Chemistry | Illinois.
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- Synthesis of Benzyl-, Allyl-, and Allenyl-boronates via Copper-Catalyzed Borylation of Alcohols | Organic Letters. (2017, February 16).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
